Technical Documentation Center

1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid
  • CAS: 1382486-27-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid is a key building block in medicinal chemistry, frequently utilized in the development of nov...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid is a key building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. Its rigid cyclobutane ring and functionalized pyridine core provide a unique three-dimensional scaffold that can be exploited to modulate the pharmacological properties of drug candidates. This guide provides a comprehensive overview of a reliable and reproducible synthetic route to this valuable compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.

Synthetic Strategy: A Two-Step Approach

The most efficient and commonly employed synthesis of 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid proceeds through a two-step sequence. This strategy hinges on the initial formation of a nitrile intermediate, which is subsequently hydrolyzed to the desired carboxylic acid. This approach is favored due to the ready availability of the starting materials and the generally high yields achievable for each step.

The overall synthetic transformation can be visualized as follows:

Synthetic_Pathway Start 2,5-Dibromopyridine + Cyclobutanecarbonitrile Intermediate 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile Start->Intermediate Step 1: Nucleophilic Aromatic Substitution Product 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid Intermediate->Product Step 2: Nitrile Hydrolysis

Caption: Overall synthetic route.

Step 1: Synthesis of 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile

The initial step involves a nucleophilic aromatic substitution (SNAr) reaction. The carbanion of cyclobutanecarbonitrile, generated in situ by a strong base, displaces a bromide from the 2-position of 2,5-dibromopyridine.

Mechanistic Considerations

The pyridine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic attack, particularly at the 2- and 4-positions. The presence of the electron-withdrawing bromine atom further activates the ring towards substitution. Sodium hydride (NaH), a strong, non-nucleophilic base, is the reagent of choice for deprotonating the α-carbon of cyclobutanecarbonitrile, forming the nucleophilic carbanion. The reaction is typically carried out in an aprotic polar solvent, such as N,N-dimethylformamide (DMF), which effectively solvates the sodium cation and facilitates the reaction.

SNAr_Mechanism cluster_0 Nucleophile Formation cluster_1 Nucleophilic Attack and Intermediate Formation cluster_2 Rearomatization Cyclobutane Cyclobutanecarbonitrile Carbanion Cyclobutanecarbonitrile Carbanion Cyclobutane->Carbanion Deprotonation NaH NaH NaH->Carbanion Meisenheimer Meisenheimer-like Intermediate Carbanion->Meisenheimer Attack at C2 Dibromopyridine 2,5-Dibromopyridine Dibromopyridine->Meisenheimer Nitrile_Product 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile Meisenheimer->Nitrile_Product Loss of Bromide

Caption: Mechanism of the SNAr reaction.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,5-Dibromopyridine236.8810.0 g0.042
Cyclobutanecarbonitrile81.124.1 g (4.5 mL)0.051
Sodium Hydride (60% dispersion in mineral oil)24.002.0 g0.050
N,N-Dimethylformamide (DMF), anhydrous73.09100 mL-
Diethyl ether74.12As needed-
Saturated aqueous ammonium chloride-As needed-
Saturated aqueous sodium chloride (brine)-As needed-
Anhydrous magnesium sulfate120.37As needed-

Procedure:

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.0 g, 60% dispersion in mineral oil).

  • Solvent Addition: Add anhydrous DMF (50 mL) to the flask.

  • Nucleophile Addition: Cool the suspension to 0 °C in an ice bath. Add cyclobutanecarbonitrile (4.1 g, 4.5 mL) dropwise to the stirred suspension over 15 minutes.

  • Carbanion Formation: Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the cyclobutanecarbonitrile anion.

  • Substrate Addition: Dissolve 2,5-dibromopyridine (10.0 g) in anhydrous DMF (50 mL) and add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (50 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Washing: Wash the combined organic layers with water (2 x 100 mL) and then with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-(5-bromopyridin-2-yl)cyclobutanecarbonitrile as a solid.

Step 2: Hydrolysis of 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile

The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it allows for direct precipitation of the product upon neutralization.

Mechanistic Considerations

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom. A water molecule then attacks this carbon, and after a series of proton transfers and tautomerization, an amide intermediate is formed. Further hydrolysis of the amide under the reaction conditions yields the carboxylic acid and an ammonium salt.

Hydrolysis_Mechanism Nitrile 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile Protonated_Nitrile Protonated Nitrile Nitrile->Protonated_Nitrile H+ Amide_Intermediate Amide Intermediate Protonated_Nitrile->Amide_Intermediate H2O, -H+ Carboxylic_Acid 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid Amide_Intermediate->Carboxylic_Acid H2O, H+

Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile237.105.0 g0.021
Concentrated Hydrochloric Acid (37%)36.4650 mL-
1 M Sodium Hydroxide Solution40.00As needed-
Diethyl ether74.12As needed-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(5-bromopyridin-2-yl)cyclobutanecarbonitrile (5.0 g).

  • Acid Addition: Add concentrated hydrochloric acid (50 mL) to the flask.

  • Heating: Heat the mixture to reflux (approximately 110 °C) and maintain for 6-8 hours. The solid should dissolve as the reaction progresses. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cooling and Neutralization: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Slowly neutralize the solution by adding 1 M sodium hydroxide solution until the pH is approximately 3-4. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold water (2 x 20 mL) to remove any inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50 °C to a constant weight to yield 1-(5-bromopyridin-2-yl)cyclobutanecarboxylic acid.

Characterization Data

1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile:

  • Molecular Formula: C10H9BrN2

  • Molecular Weight: 237.10 g/mol

  • Appearance: Off-white to pale yellow solid

  • CAS Number: 485828-81-7

1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid:

  • Molecular Formula: C10H10BrNO2

  • Molecular Weight: 256.10 g/mol

  • Appearance: White to off-white solid

  • CAS Number: 1382486-27-2[1]

Safety Considerations

  • Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. It is also corrosive. Handle in a fume hood under an inert atmosphere and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 2,5-Dibromopyridine: Irritant. Avoid contact with skin and eyes.

  • N,N-Dimethylformamide (DMF): A potential teratogen. Handle with care in a well-ventilated fume hood.

  • Concentrated Hydrochloric Acid: Highly corrosive. Causes severe burns. Handle with extreme care in a fume hood and wear appropriate PPE.

Conclusion

The synthesis of 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid presented in this guide is a robust and scalable method suitable for laboratory and potential pilot-plant production. By understanding the underlying reaction mechanisms and adhering to the detailed experimental protocols, researchers can confidently prepare this valuable building block for their drug discovery and development programs.

References

  • Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. PMC. [Link]

  • AbacipharmTech. 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid . [Link]

  • Google Patents.
  • Google Patents.
  • Scribd. The Safe Use of Sodium Hydride On Scale . [Link]

  • ResearchGate. Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N , N -Dimethylformamide, and N , N -Dimethylacetamide . [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The guide covers its structure, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, expected spectroscopic characteristics, and reactivity. The strategic importance of the cyclobutane and bromopyridine moieties in drug design is also discussed, highlighting the compound's value as a scaffold for the development of novel therapeutic agents.

Introduction: The Strategic Value of a Unique Scaffold

1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid (Figure 1) is a bifunctional molecule that combines two key structural motifs of interest in modern drug discovery: a 5-bromopyridine ring and a 1,1-disubstituted cyclobutane moiety. The pyridine ring is a prevalent scaffold in a vast number of approved drugs, offering advantageous properties such as aqueous solubility and the ability to engage in hydrogen bonding and π-stacking interactions with biological targets[1]. The bromine substituent at the 5-position serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the exploration of a wide chemical space.

The cyclobutane ring, a four-membered carbocycle, has gained increasing attention in medicinal chemistry for its unique conformational properties.[2][3] Its rigid, puckered structure can impart conformational constraint on a molecule, which can lead to improved potency and selectivity for its biological target.[2] Furthermore, the cyclobutane scaffold can serve as a bioisostere for other groups, potentially improving metabolic stability and other pharmacokinetic properties.[2] The combination of these two moieties in a single molecule makes 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid a valuable building block for the synthesis of novel compounds with potential therapeutic applications.

Figure 1. Chemical Structure of 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its application in drug discovery and development. The following table summarizes the key properties of 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid.

PropertyValueSource
CAS Number 1382486-27-2[1]
Molecular Formula C₁₀H₁₀BrNO₂[1]
Molecular Weight 256.10 g/mol [1]
Appearance White to off-white solidInferred from supplier data
Melting Point Not reported; predicted to be a solid at room temperature.
Boiling Point 381.3 ± 37.0 °C (Predicted)
pKa 3.20 ± 0.20 (Predicted)
Solubility Expected to be soluble in organic solvents such as methanol, DMSO, and DMF. Limited solubility in water is anticipated.Inferred from structure
Storage Sealed in dry, Room Temperature[1]

Synthesis and Purification

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Hydrolysis 2,5-Dibromopyridine 2,5-Dibromopyridine Reaction1 SNAr 2,5-Dibromopyridine->Reaction1 Cyclobutanecarbonitrile Cyclobutanecarbonitrile Cyclobutanecarbonitrile->Reaction1 Base Strong Base (e.g., NaH, LDA) Base->Reaction1 Nitrile_Intermediate 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile Reaction1->Nitrile_Intermediate Formation of 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile Reaction2 Hydrolysis Final_Product 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid Reaction2->Final_Product Formation of 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid Acid_or_Base Acid or Base (e.g., HCl, NaOH) Acid_or_Base->Reaction2 Water Water Water->Reaction2 Nitrile_Intermediate_ref 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile Nitrile_Intermediate_ref->Reaction2

A plausible synthetic workflow for the target compound.
Proposed Synthetic Protocol

Step 1: Synthesis of 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile

This step involves the nucleophilic aromatic substitution of a bromine atom from 2,5-dibromopyridine with the carbanion of cyclobutanecarbonitrile.

  • Reagents and Equipment:

    • 2,5-Dibromopyridine

    • Cyclobutanecarbonitrile

    • Sodium hydride (NaH) or Lithium diisopropylamide (LDA)

    • Anhydrous tetrahydrofuran (THF)

    • Round-bottom flask, magnetic stirrer, dropping funnel, and an inert atmosphere (e.g., nitrogen or argon).

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add cyclobutanecarbonitrile (1.0 equivalent) dropwise.

    • Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

    • Cool the mixture back to 0 °C and add a solution of 2,5-dibromopyridine (1.0 equivalent) in anhydrous THF dropwise.

    • The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is carefully quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile.[4]

Step 2: Hydrolysis of 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile

The nitrile intermediate is then hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

  • Reagents and Equipment:

    • 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile

    • Concentrated hydrochloric acid or aqueous sodium hydroxide

    • Round-bottom flask, reflux condenser, and heating mantle.

  • Procedure (Acidic Hydrolysis):

    • A mixture of 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile and concentrated hydrochloric acid is heated at reflux for 6-12 hours.

    • The progress of the reaction is monitored by TLC until the starting material is consumed.

    • After cooling to room temperature, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate) to precipitate the carboxylic acid.

    • The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid.

Spectroscopic Analysis

While experimental spectra for this specific compound are not publicly available, a detailed prediction of its key spectroscopic features can be made based on the analysis of its functional groups and data from analogous structures.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the pyridine and cyclobutane protons.

  • Pyridine Protons: The three protons on the 5-bromopyridine ring will appear in the aromatic region (δ 7.5-8.5 ppm). The proton at C6, adjacent to the nitrogen, will be the most deshielded. The protons at C3 and C4 will show characteristic coupling patterns.

  • Cyclobutane Protons: The protons on the cyclobutane ring will appear in the aliphatic region (δ 1.8-2.8 ppm) as complex multiplets due to geminal and vicinal coupling.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group will appear as a broad singlet far downfield (δ 10-13 ppm).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

  • Pyridine Carbons: The five carbons of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The carbon attached to the bromine (C5) and the carbon attached to the cyclobutane ring (C2) will have distinct chemical shifts.

  • Cyclobutane Carbons: The quaternary carbon of the cyclobutane ring will appear around δ 40-50 ppm, while the methylene carbons will resonate further upfield (δ 20-35 ppm).[5][6]

  • Carbonyl Carbon: The carbonyl carbon of the carboxylic acid will be observed in the downfield region (δ 170-185 ppm).[5][6]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the carboxylic acid and the aromatic ring.

  • O-H Stretch: A very broad absorption band from 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer.

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.

  • C-O Stretch: An absorption band in the region of 1210-1320 cm⁻¹ for the C-O stretching of the carboxylic acid.

  • Aromatic C-H and C=C/C=N Stretches: Absorptions in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively, characteristic of the pyridine ring.

Mass Spectrometry (Predicted)

The mass spectrum will provide information on the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M+): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity at m/z 255 and 257.

  • Fragmentation: Common fragmentation pathways are expected to include the loss of the carboxylic acid group (-COOH, 45 Da) and the bromine atom (-Br, 79/81 Da). The fragmentation of the pyridine and cyclobutane rings will also contribute to the overall pattern.[7][8][9][10]

Reactivity and Synthetic Applications

1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid possesses three reactive sites that can be selectively functionalized, making it a versatile building block for the synthesis of more complex molecules.

Reactivity_Diagram cluster_reactions Key Reaction Sites cluster_applications Potential Transformations CoreMolecule 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid CarboxylicAcid Carboxylic Acid (-COOH) CoreMolecule->CarboxylicAcid Site 1 Bromine Bromine Atom (-Br) CoreMolecule->Bromine Site 2 PyridineNitrogen Pyridine Nitrogen CoreMolecule->PyridineNitrogen Site 3 AmideCoupling Amide Coupling (e.g., with amines) CarboxylicAcid->AmideCoupling Esterification Esterification (e.g., with alcohols) CarboxylicAcid->Esterification Reduction Reduction to Alcohol CarboxylicAcid->Reduction SuzukiCoupling Suzuki Coupling (with boronic acids) Bromine->SuzukiCoupling SonogashiraCoupling Sonogashira Coupling (with terminal alkynes) Bromine->SonogashiraCoupling BuchwaldHartwig Buchwald-Hartwig Amination (with amines) Bromine->BuchwaldHartwig N-Oxidation N-Oxidation PyridineNitrogen->N-Oxidation Quaternization Quaternization (with alkyl halides) PyridineNitrogen->Quaternization

Reactivity map of 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid.
Reactions of the Carboxylic Acid Group

The carboxylic acid functionality is a versatile handle for various transformations, most notably amide bond formation.

  • Amide Coupling: The carboxylic acid can be readily coupled with a wide range of primary and secondary amines using standard peptide coupling reagents such as HATU, HBTU, or EDC/HOBt to form the corresponding amides.[11][12][13] This reaction is fundamental in medicinal chemistry for linking molecular fragments and modulating physicochemical properties.

  • Esterification: Fischer esterification with alcohols under acidic catalysis or reaction with alkyl halides in the presence of a base can be used to synthesize the corresponding esters.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Reactions of the Bromopyridine Moiety

The bromine atom at the 5-position of the pyridine ring is well-suited for a variety of palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a powerful method for introducing aryl or heteroaryl substituents.[14][15][16][17]

  • Sonogashira Coupling: Reaction with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst affords the corresponding alkynylated pyridine derivative.

  • Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling with a primary or secondary amine, providing access to a diverse range of substituted aminopyridines.

Applications in Drug Discovery

The unique combination of a conformationally restricted cyclobutane and a versatile bromopyridine scaffold makes 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid a highly attractive starting material for the synthesis of novel drug candidates. The cyclobutane moiety can be used to orient substituents in a defined three-dimensional space, which can lead to enhanced binding affinity and selectivity for a target protein.[2] The bromopyridine ring provides a platform for the introduction of various functional groups to modulate properties such as solubility, lipophilicity, and metabolic stability.

This building block is particularly well-suited for the synthesis of libraries of compounds for screening against a wide range of biological targets, including kinases, proteases, and G-protein coupled receptors. The ability to readily diversify the molecule at both the carboxylic acid and the bromine position allows for a systematic exploration of structure-activity relationships (SAR).

Conclusion

1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural features, combining the conformational rigidity of the cyclobutane ring with the synthetic versatility of the bromopyridine moiety, provide a powerful platform for the design and synthesis of novel therapeutic agents. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for researchers in the field.

References

  • Cyclobutanes in Small-Molecule Drug Candidates. PMC - PubMed Central. [Link]

  • THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Taylor & Francis Online. [Link]

  • S-Substituted cyclobutanes in medicinal chemistry (A), synthetic... ResearchGate. [Link]

  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Chemical Reviews. ACS Publications. [Link]

  • Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. The Royal Society of Chemistry. [Link]

  • Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. ScholarWorks. [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PMC - PubMed Central. [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

  • 13 C NMR Chemical Shifts. Oregon State University. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • Proton NMR Table. MSU chemistry. [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. ResearchGate. [Link]

  • 8.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • 13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Ch 13 - 13C NMR Spectroscopy. University of Calgary. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. ScholarWorks. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • Protein kinase B inhibitors.
  • 1-(5-bromopyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride. PubChemLite. [Link]

  • Mass Spectrometry: Fragmentation. University of Wisconsin-River Falls. [Link]

  • Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm (RSC Publishing). [Link]

  • Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Their Derivatives From Substituted Cinnamic Acids. UND Scholarly Commons. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

  • studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

Sources

Foundational

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic Acid Derivatives

A Framework for Discovery for Researchers, Scientists, and Drug Development Professionals Abstract The 1-(5-bromopyridin-2-yl)cyclobutanecarboxylic acid scaffold represents a novel chemical entity with unexplored potenti...

Author: BenchChem Technical Support Team. Date: January 2026

A Framework for Discovery for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(5-bromopyridin-2-yl)cyclobutanecarboxylic acid scaffold represents a novel chemical entity with unexplored potential in drug discovery. While its derivatives are not yet characterized in publicly available literature, the constituent moieties—a substituted pyridine and a cyclobutane ring—are well-established pharmacophores. This technical guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of novel derivatives of this scaffold. Acknowledging the current knowledge gap, this document deviates from a traditional whitepaper on a known MoA. Instead, it offers a detailed roadmap for researchers, beginning with a thorough analysis of the medicinal chemistry principles of the core components, postulating potential biological targets and pathways, and culminating in a detailed, multi-stage research plan to systematically uncover the MoA. This guide is intended to empower researchers to pioneer the investigation of this promising new class of compounds.

Introduction: The Untapped Potential of a Novel Scaffold

The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. The scaffold, 1-(5-bromopyridin-2-yl)cyclobutanecarboxylic acid, presents an intriguing starting point for the development of new drug candidates. It merges two key structural motifs known for their favorable properties in medicinal chemistry: a pyridine ring, a ubiquitous heterocycle in FDA-approved drugs, and a cyclobutane ring, a three-dimensional scaffold increasingly used to impart desirable pharmacokinetic and pharmacodynamic properties.

To date, a comprehensive review of scientific literature and patent databases reveals no specific data on the biological activity or mechanism of action of derivatives of 1-(5-bromopyridin-2-yl)cyclobutanecarboxylic acid. This absence of information presents a unique opportunity for discovery. This guide, therefore, serves as a proactive, experience-driven manual for any research program aimed at characterizing this novel compound class. We will deconstruct the parent scaffold to understand its potential, propose a logical framework for investigation, and provide actionable experimental protocols.

Deconstruction of the Core Scaffold: A Rationale for Biological Activity

The potential for biological activity in this scaffold can be inferred from the well-documented roles of its constituent parts in medicinal chemistry.

The Pyridine Moiety: A Privileged Pharmacophore

The pyridine ring is one of the most prevalent N-heterocycles in pharmaceuticals, found in a wide array of drugs with diverse therapeutic applications.[1][2] Its presence is often critical for target engagement and ADME (absorption, distribution, metabolism, and excretion) properties.

  • Target Interactions: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets like enzymes and receptors.

  • Substitution Pattern:

    • 2-Substitution: The attachment of the cyclobutane ring at the 2-position of the pyridine is a common feature in bioactive molecules, influencing the orientation of the substituent in the binding pocket of a target.

    • 5-Bromo Substitution: The bromine atom at the 5-position significantly alters the electronic properties of the pyridine ring. It is an electron-withdrawing group, which can influence the pKa of the pyridine nitrogen. Furthermore, the bromine atom can serve as a handle for further chemical modification through cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), allowing for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.[3] The 5-bromopyridine-2-carboxylic acid scaffold, a close analog, is a valuable intermediate for this reason.[4]

The Cyclobutane Moiety: A Tool for Conformational Rigidity and Improved Pharmacokinetics

The cyclobutane ring is increasingly utilized in drug design to confer specific advantages.[5][6][7][8] Unlike flexible alkyl chains, the puckered, three-dimensional structure of the cyclobutane ring acts as a conformational restraint.[5][6][7]

  • Improved Potency and Selectivity: By locking the conformation of the molecule, the entropic penalty upon binding to a target can be reduced, potentially leading to higher potency. This rigidity can also improve selectivity by favoring binding to a specific target conformation.[5]

  • Enhanced Metabolic Stability: The cyclobutane ring can block metabolically labile sites, increasing the compound's half-life in vivo.[5][6]

  • Scaffold for 3D Exploration: The cyclobutane ring serves as a non-planar scaffold, allowing for the precise spatial orientation of pharmacophoric groups to better complement the three-dimensional architecture of a target's binding site.[5][9]

The Carboxylic Acid Group: A Key Functional Group

The carboxylic acid is a versatile functional group that can engage in strong ionic and hydrogen bonding interactions with biological targets, particularly with positively charged residues like arginine and lysine in a binding pocket. It also influences the overall physicochemical properties of the molecule, such as solubility.

Hypothesized Mechanisms of Action and Potential Therapeutic Areas

Given the structural features, derivatives of 1-(5-bromopyridin-2-yl)cyclobutanecarboxylic acid could plausibly target a range of biological pathways. Pyridine-containing drugs are well-known enzyme inhibitors.[10] Therefore, a primary hypothesis is that these derivatives could function as enzyme inhibitors . Potential enzyme classes to consider include:

  • Kinases: A major class of drug targets, particularly in oncology.

  • Proteases: Implicated in a wide range of diseases, including viral infections and cancer.

  • Phosphatases: Another key class of enzymes in signal transduction.

  • Metabolic Enzymes: Such as those involved in lipid or glucose metabolism.

Alternatively, the scaffold could be amenable to targeting G-protein coupled receptors (GPCRs) or ion channels , where the rigid cyclobutane moiety could effectively position key interacting groups.

Based on the broad activities of pyridine derivatives, potential therapeutic areas could include:

  • Oncology

  • Inflammatory Diseases

  • Infectious Diseases (Antiviral, Antibacterial)

  • Metabolic Disorders

A Comprehensive Research Plan for MoA Elucidation

This section outlines a systematic, multi-stage research plan to identify the molecular target and elucidate the mechanism of action of a novel derivative from this class.

Stage 1: Initial Phenotypic Screening and Target Identification

The first step is to determine if a lead compound from the derivative series has a measurable biological effect.

Workflow for Initial Investigation

G cluster_0 Stage 1: Discovery & Target ID pheno_screen Phenotypic Screening (e.g., Anti-proliferation Assay) hit_confirm Hit Confirmation & Dose-Response pheno_screen->hit_confirm Identified Hit target_id Target Identification Approaches hit_confirm->target_id Confirmed Active Compound direct_biochem Direct Biochemical Methods (e.g., Affinity Pull-down) target_id->direct_biochem computational Computational Methods (e.g., In Silico Docking) target_id->computational

Caption: Stage 1 Workflow for Initial Screening and Target Identification.

Protocol 1: Cell-Based Anti-Proliferation Assay

This initial screen will determine if the compound has cytotoxic or cytostatic effects, a common starting point for oncology drug discovery.

  • Cell Line Selection: Choose a panel of cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

  • Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM). Add the compound dilutions to the cells and incubate for 72 hours.

  • Viability Assessment: Use a cell viability reagent such as CellTiter-Glo® (which measures ATP levels) or an MTS-based assay.[11]

  • Data Analysis: Measure luminescence or absorbance using a plate reader. Plot the percentage of viable cells against the log of the compound concentration and fit a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Affinity-Based Target Identification

If a compound shows potent activity in a phenotypic screen, the next crucial step is to identify its direct molecular target(s).[12][13][14][15]

  • Probe Synthesis: Synthesize a derivative of the active compound that incorporates a linker and a capture tag (e.g., biotin) without abolishing its biological activity.

  • Cell Lysate Preparation: Grow a large culture of a sensitive cell line, harvest the cells, and prepare a native protein lysate.

  • Affinity Pull-down: Incubate the biotinylated probe with the cell lysate to allow binding to its target protein(s).

  • Capture: Add streptavidin-coated magnetic beads to capture the probe-protein complexes.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound proteins from the beads.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using mass spectrometry (LC-MS/MS).

  • Validation: The identified proteins are candidate targets that must be validated in subsequent assays.

Stage 2: In Vitro Target Validation and Mechanistic Assays

Once a candidate target is identified, its interaction with the compound must be confirmed and characterized using in vitro assays.

Workflow for In Vitro Validation

G cluster_1 Stage 2: In Vitro Validation candidate Candidate Target from Stage 1 binding_assay Direct Binding Assay (e.g., SPR, ITC) candidate->binding_assay functional_assay Functional Assay (e.g., Enzyme Inhibition) candidate->functional_assay moa_study Mechanism of Inhibition Study functional_assay->moa_study Confirmed Inhibition

Caption: Stage 2 Workflow for In Vitro Target Validation.

Protocol 3: Enzyme Inhibition Assay

This protocol is for a generic kinase, but can be adapted for other enzymes.[16][17]

  • Reagents: Obtain recombinant purified enzyme, a suitable substrate (e.g., a peptide), and ATP.

  • Assay Setup: In a 384-well plate, add the enzyme, the test compound at various concentrations, and buffer.

  • Reaction Initiation: Start the reaction by adding the substrate and ATP. Incubate at the optimal temperature for a set period.

  • Detection: Use a detection reagent that measures the product of the enzymatic reaction. For kinases, this is often a reagent that quantifies the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).[18]

  • Data Analysis: Measure the signal (e.g., luminescence) and calculate the percentage of inhibition for each compound concentration. Determine the IC50 value.

Protocol 4: Receptor Binding Assay

If the target is a receptor, a competitive binding assay can be used to determine the compound's affinity.[19][20]

  • Reagents: Prepare cell membranes expressing the target receptor and a radiolabeled or fluorescently labeled ligand known to bind to the receptor.

  • Assay Setup: In a filter plate, incubate the membranes with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled test compound.

  • Equilibration and Filtration: Allow the binding to reach equilibrium. Then, rapidly filter the contents of the plate and wash to separate the bound from the free labeled ligand.

  • Detection: Measure the radioactivity or fluorescence of the filter to quantify the amount of labeled ligand bound to the receptor.

  • Data Analysis: Plot the bound signal against the concentration of the test compound to determine the IC50 or Ki (inhibition constant).

Stage 3: Cellular and In Vivo Confirmation

The final stage is to confirm that the compound acts on the identified target in a cellular context and to assess its preliminary in vivo properties.

Protocol 5: Cellular Target Engagement Assay

This assay confirms that the compound binds to its target inside living cells. A common method is the Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of different temperatures. The binding of a ligand typically stabilizes its target protein, increasing its melting temperature.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein versus temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Protocol 6: Zebrafish Toxicity and Efficacy Screening

The zebrafish (Danio rerio) is a powerful in vivo model for rapid assessment of a compound's toxicity and potential efficacy.[21][22][23][24][25]

  • Embryo Collection: Collect fertilized zebrafish embryos and place them in 96-well plates.

  • Compound Exposure: Add the test compound at various concentrations to the embryo medium at a specific developmental stage (e.g., 24 hours post-fertilization).

  • Toxicity Assessment: Over a period of 24-72 hours, monitor the embryos for signs of toxicity, such as mortality, developmental abnormalities (e.g., pericardial edema, spinal curvature), and reduced heart rate.

  • Efficacy Assessment (if applicable): If a zebrafish model of a specific disease is available (e.g., a cancer xenograft model or a model of inflammation), the compound can be tested for its ability to rescue the disease phenotype.

  • Data Analysis: Determine the maximum non-toxic concentration and evaluate any therapeutic effects.

Structure-Activity Relationship (SAR) Studies: A Path to Optimization

Throughout the research plan, a systematic SAR study should be conducted.[26][27][28][29][30] This involves synthesizing and testing analogs of the lead compound to understand which structural features are crucial for activity.

Key Modifications to Explore:

  • Varying the substituent on the pyridine ring: Replace the bromine atom with other halogens, alkyl groups, or aryl groups via cross-coupling reactions.

  • Modifying the cyclobutane ring: Explore different substitution patterns on the cyclobutane ring.

  • Altering the carboxylic acid: Convert the carboxylic acid to amides, esters, or other bioisosteres to probe the importance of this group for target interaction and to modulate physicochemical properties.

The data from these SAR studies will be critical for optimizing the lead compound's potency, selectivity, and pharmacokinetic properties.

Modification Site Example Modifications Rationale
Pyridine C5-Position -F, -Cl, -CH3, -PhenylModulate electronics, explore steric tolerance, add new interaction points.
Cyclobutane Ring -OH, -NH2 at C3-positionIntroduce new hydrogen bonding vectors.
Carboxylic Acid -CONHCH3, -COOCH3Improve cell permeability, alter binding interactions.

Conclusion: Charting a Course for a New Discovery

The 1-(5-bromopyridin-2-yl)cyclobutanecarboxylic acid scaffold holds considerable promise as a starting point for the development of novel therapeutics. While its derivatives are currently unexplored, this guide provides a robust, scientifically-grounded framework for their systematic investigation. By combining phenotypic screening, modern target identification techniques, rigorous in vitro and cellular validation, and strategic SAR studies, researchers can effectively navigate the path from a novel scaffold to a well-characterized drug candidate. The methodologies and workflows presented herein are designed to be a practical resource, empowering scientific teams to unlock the full potential of this intriguing new area of chemical space.

References

Exploratory

A Technical Guide to the Spectroscopic Characterization of 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the novel compound 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid. Designed for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the novel compound 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy as applied to the structural elucidation of this molecule. Beyond a mere presentation of data, this guide offers insights into the experimental rationale and data interpretation, empowering researchers to apply these principles to their own work.

Introduction

1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and materials science. The pyridine ring is a common scaffold in pharmaceuticals, while the cyclobutane moiety can impart unique conformational constraints. Accurate and unambiguous structural confirmation is paramount for any further development. This guide will detail the expected spectroscopic signatures of this compound and the methodologies to obtain them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid, both ¹H and ¹³C NMR are essential for full characterization.

Predicted NMR Data

The following tables summarize the expected chemical shifts (δ) for 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.[1][2]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.6d1HH-6'The proton adjacent to the pyridine nitrogen (α-proton) is significantly deshielded.[1]
~7.8dd1HH-4'This proton is coupled to both H-3' and H-6' and is deshielded by the electronegative bromine atom.
~7.4d1HH-3'Coupled to H-4', this proton is in a typical aromatic region.
~10-12br s1H-COOHThe carboxylic acid proton is typically broad and downfield, and its chemical shift is concentration and solvent-dependent.
~2.8-3.0m2HCyclobutane CH₂Protons on the cyclobutane ring adjacent to the pyridine ring.
~2.2-2.4m2HCyclobutane CH₂
~1.9-2.1m2HCyclobutane CH₂

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~175-180-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.
~160C-2'The carbon atom of the pyridine ring attached to the cyclobutane group.
~150C-6'The carbon atom adjacent to the nitrogen in the pyridine ring.[3][4]
~140C-4'The carbon atom in the pyridine ring deshielded by the bromine atom.
~122C-3'
~118C-5'The carbon atom bearing the bromine atom.
~55-60Quaternary CThe quaternary carbon of the cyclobutane ring.
~30-35Cyclobutane CH₂The methylene carbons of the cyclobutane ring.
~15-20Cyclobutane CH₂
Experimental Protocol for NMR Spectroscopy

The following is a robust protocol for acquiring high-quality NMR spectra of the title compound. This protocol is designed to be self-validating by ensuring proper sample preparation and instrument setup.[5][6][7][8]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d is a good starting point for non-polar to moderately polar compounds.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary. The final solution should be clear and free of particulate matter.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to optimize its homogeneity. This is achieved by adjusting the shim coils to minimize the line width of a prominent singlet in the spectrum (e.g., the solvent residual peak). A well-shimmed magnet is essential for resolving fine coupling patterns.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum. A 30-degree pulse angle is often a good compromise between signal intensity and relaxation time.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 13 ppm).

    • The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

    • The relaxation delay should be set to at least 1-2 seconds to allow for full relaxation of the protons between scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.

    • The spectral width should be set to encompass the full range of expected carbon chemical shifts (e.g., 0 to 200 ppm).

Data Interpretation and Rationale

The interpretation of NMR spectra is a deductive process. The predicted chemical shifts are based on the inductive effects of the electronegative nitrogen and bromine atoms, which deshield adjacent protons and carbons, causing them to appear at higher chemical shifts (downfield).[2] The multiplicity (singlet, doublet, triplet, etc.) of the proton signals arises from spin-spin coupling with neighboring protons and provides direct evidence of connectivity. For instance, the doublet of doublets expected for the H-4' proton confirms its coupling to two non-equivalent protons. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively establish proton-proton and proton-carbon correlations, respectively, providing an unambiguous assignment of the entire structure.[5][9]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert To Spectrometer lock Lock insert->lock shim Shim lock->shim acquire_1h Acquire ¹H Spectrum shim->acquire_1h acquire_13c Acquire ¹³C Spectrum acquire_1h->acquire_13c ft Fourier Transform acquire_13c->ft Raw Data phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate assign Structure Assignment integrate->assign MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis stock Prepare Stock Solution (1 mg/mL) dilute Dilute to 1-10 µg/mL in ESI-compatible solvent stock->dilute filter Filter (0.22 µm) dilute->filter infuse Infuse into ESI Source filter->infuse To Mass Spectrometer optimize Optimize Source Parameters infuse->optimize acquire_ms Acquire Full Scan MS optimize->acquire_ms acquire_msms Acquire MS/MS (optional) acquire_ms->acquire_msms determine_mass Determine Accurate Mass acquire_msms->determine_mass Raw Data analyze_isotope Analyze Isotopic Pattern determine_mass->analyze_isotope interpret_frag Interpret Fragmentation analyze_isotope->interpret_frag confirm_formula Confirm Elemental Formula interpret_frag->confirm_formula IR_Workflow cluster_setup Instrument Setup cluster_acq Sample Analysis cluster_analysis Data Analysis clean_crystal Clean ATR Crystal background Record Background Spectrum clean_crystal->background place_sample Place Sample on Crystal background->place_sample Ready for Sample apply_pressure Apply Pressure place_sample->apply_pressure acquire_ir Acquire IR Spectrum apply_pressure->acquire_ir identify_peaks Identify Characteristic Peaks acquire_ir->identify_peaks Raw Spectrum assign_groups Assign Functional Groups identify_peaks->assign_groups confirm_structure Correlate with Structure assign_groups->confirm_structure

Sources

Foundational

Conformational Analysis of Cyclobutane Carboxylic Acid Derivatives: A Guide to Structure and Strategy

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The cyclobutane motif, once considered a synthetic curiosity, is now increasingly recognized as a valuable scaffold in...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif, once considered a synthetic curiosity, is now increasingly recognized as a valuable scaffold in medicinal chemistry.[1][2][3] Its unique, non-planar, and puckered three-dimensional structure offers a compelling alternative to more traditional isosteres for achieving conformational restriction, improving metabolic stability, and exploring novel chemical space.[3][4] For drug development professionals, a profound understanding of the conformational behavior of cyclobutane derivatives, particularly those bearing key functional groups like carboxylic acids, is not merely academic—it is fundamental to rational drug design. This guide provides a technical deep-dive into the principles and state-of-the-art methodologies for the conformational analysis of cyclobutane carboxylic acid derivatives, synthesizing field-proven insights with rigorous scientific principles to empower researchers in their quest for novel therapeutics.

The Strategic Importance of the Cyclobutane Scaffold in Drug Design

The utility of the cyclobutane ring in medicinal chemistry stems from its distinct structural properties. As the second most strained saturated monocarbocycle, with a strain energy of approximately 26.3 kcal/mol, it imposes significant geometric constraints on attached pharmacophoric groups.[1] This inherent strain and the resulting three-dimensional geometry are leveraged by medicinal chemists to:

  • Induce Conformational Restriction: By locking flexible molecules into a specific bioactive conformation, cyclobutane scaffolds can enhance binding affinity and selectivity for a biological target.[2][3]

  • Improve Physicochemical Properties: The introduction of a cyclobutane ring can reduce the planarity of a molecule, often improving properties like solubility and metabolic stability.[1]

  • Serve as an Aryl or Alkene Isostere: Cyclobutanes can replace aromatic rings or double bonds to prevent cis/trans isomerization, modulate electronic properties, and fill hydrophobic pockets in novel ways.[2][3]

The carboxylic acid group is a ubiquitous functional group in drug candidates, often serving as a key interaction point with a biological target or enhancing pharmacokinetic properties. When appended to a cyclobutane ring, its conformational preference dictates the spatial orientation of this critical group, directly impacting molecular recognition and biological activity. Therefore, a precise analysis of its conformational landscape is a prerequisite for successful structure-activity relationship (SAR) studies.

Foundational Principles: The Puckered World of Cyclobutane

A planar cyclobutane would suffer from severe torsional strain due to the eclipsing of all eight C-H bonds, in addition to significant angle strain from its 90° C-C-C bond angles, a major deviation from the ideal 109.5° for sp³ carbons.[5][6][7] To relieve this torsional strain, the cyclobutane ring adopts a non-planar, puckered conformation, often described as a "butterfly" shape.[7][8]

This puckering is characterized by a dihedral angle (puckering angle, θ) between the two C1-C2-C3 and C1-C4-C3 planes, which is typically around 28-35°.[9][10][11] The molecule rapidly interconverts between two equivalent puckered conformations through a higher-energy planar transition state.[12] The energy barrier for this ring inversion is relatively low, estimated to be around 1.45 kcal/mol (or ~500 cm⁻¹), meaning this process is rapid at room temperature.[11][13][14]

The puckering creates two distinct types of substituent positions, analogous to cyclohexane:

  • Axial (a): Bonds that are roughly perpendicular to the "average" plane of the ring.

  • Equatorial (e): Bonds that are roughly in the plane of the ring.

The introduction of substituents, such as a carboxylic acid, breaks the symmetry of the two puckered forms, making one conformer more stable than the other. The conformational preference is dictated by the steric and electronic nature of the substituents. Generally, bulkier substituents preferentially occupy the more sterically accessible equatorial position to minimize unfavorable 1,3-diaxial interactions.[14]

Caption: Puckered conformations interconvert via a planar transition state.

The Synergistic Workflow: Integrating Computational and Experimental Techniques

Caption: Integrated workflow for robust conformational analysis.

Core Methodologies: The Scientist's Toolkit

Computational Chemistry: Predicting the Possibilities

Computational methods are indispensable for exploring the potential energy surface of a molecule to identify stable conformers and the energy barriers between them.

A. Density Functional Theory (DFT) and Ab Initio Methods

These high-level quantum mechanical methods provide the most accurate predictions of molecular structure and energetics.[8][9] They are essential for calculating the subtle energy differences between axial and equatorial conformers and for determining the puckering potential.[14][17]

Expert Insight: The choice of functional and basis set is critical. For systems like cyclobutanes, a functional like B3LYP combined with a Pople-style basis set such as 6-31+G(d) often provides a reliable balance of accuracy and computational expense for geometry optimization and energy calculations.[14] For higher accuracy in calculating the inversion barrier, methods like CCSD(T) with larger basis sets may be required.[13]

Protocol 1: DFT-Based Conformational Analysis

  • Initial Structure Generation: Build the cis and trans isomers of the substituted cyclobutane carboxylic acid. For each isomer, create starting geometries with the carboxylic acid group in both axial and equatorial positions.

  • Geometry Optimization: Perform a full geometry optimization for each starting structure using a suitable level of theory (e.g., B3LYP/6-31+G(d)). This allows each structure to relax to its nearest local energy minimum.

  • Frequency Calculation: Perform a frequency calculation on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also provides the zero-point vibrational energy (ZPVE).

  • Energy Comparison: Compare the electronic energies (corrected with ZPVE) of the final optimized conformers. The structure with the lowest energy is the predicted global minimum. The energy difference (ΔE) between conformers can be used to calculate their expected population ratio at a given temperature via the Boltzmann distribution.

  • Transition State Search (Optional): To determine the ring inversion barrier, perform a transition state search (e.g., using a QST2 or QST3 method) to locate the planar transition state structure connecting the two puckered conformers. A frequency calculation on the transition state should yield exactly one imaginary frequency corresponding to the ring puckering motion.

X-ray Crystallography: The Solid-State Benchmark

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[15] It is the gold standard for obtaining precise measurements of bond lengths, bond angles, and, most importantly, the ring puckering angle.[18][19][20]

Expert Insight: While powerful, it's crucial to remember that the crystal structure represents a single, low-energy conformation that may be influenced by crystal packing forces. It does not necessarily represent the dominant conformation in solution, where the molecule is free to explore different conformational states. However, it provides an invaluable experimental benchmark for validating computational models.[16]

NMR Spectroscopy: Probing the Solution-State Reality

NMR spectroscopy is the most powerful technique for studying the conformation of molecules in solution, which is the most relevant medium for biological activity.

A. Proton (¹H) NMR: Chemical Shifts and Coupling Constants

The chemical shifts of the ring protons are sensitive to their environment. For example, axial and equatorial protons typically have different chemical shifts.[21][22] More quantitatively, vicinal (³JHH) and long-range (⁴JHH) proton-proton coupling constants are highly dependent on the dihedral angles between the coupled protons and can be used to deduce conformational preferences.

  • Vicinal Coupling (³JHH): The magnitude of the coupling between protons on adjacent carbons is related to the dihedral angle between them via the Karplus equation. Measuring these couplings can help define the ring's pucker.

  • Long-Range Coupling (⁴JHH): In cyclobutanes, four-bond couplings are particularly diagnostic. A large coupling is often observed between two equatorial protons in a "W" or zig-zag arrangement (⁴Jeq-eq ≈ 5 Hz), whereas the axial-axial coupling is near zero (⁴Jax-ax ≈ 0 Hz).[23] This difference is a powerful tool for assigning the relative stereochemistry of substituents.

B. Nuclear Overhauser Effect (NOE) Spectroscopy

The NOE is the transfer of spin polarization between two nuclei that are close in space (typically < 5 Å), regardless of whether they are connected by bonds.[24] 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are used to identify which protons are spatially proximate.[25][26] This is exceptionally useful for determining the cis/trans relationship of substituents. For instance, a strong NOE between a proton on a substituent and an axial proton on the ring would suggest the substituent is also in an axial position.

Protocol 2: NMR-Based Stereochemical Assignment

  • Sample Preparation: Dissolve the purified cyclobutane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of ~5-10 mg/mL.

  • 1D ¹H NMR Acquisition: Acquire a standard high-resolution 1D ¹H NMR spectrum to identify the chemical shifts of all protons.

  • 2D COSY Acquisition: Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish proton-proton spin-spin coupling networks and confirm which protons are on adjacent carbons.

  • 2D NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time appropriate for a small molecule (e.g., 500-800 ms).

  • Data Analysis:

    • Assign Protons: Use the COSY and ¹H spectra to assign all proton resonances as completely as possible.

    • Identify Key NOEs: Look for cross-peaks in the NOESY spectrum. For a 1,3-disubstituted cyclobutane, an NOE between the protons at C1 and C3 would strongly indicate a cis relationship. For a 1,2-disubstituted cyclobutane, an NOE between a substituent at C1 and the proton at C2 on the same face of the ring confirms a cis arrangement.

    • Analyze Coupling Constants: Measure the ³J and ⁴J coupling constants from the 1D spectrum. Use the diagnostic ⁴J values to confirm axial/equatorial assignments.

  • Structural Interpretation: Combine the NOE and coupling constant data to build a self-consistent 3D model of the dominant solution-phase conformation.

Data Synthesis and Interpretation

The true power of this workflow lies in synthesizing the data from all three methodologies. The lowest energy conformer predicted by DFT should be consistent with the coupling constants and NOE restraints observed in the NMR spectra. If a crystal structure is available, it should correspond to one of the low-energy computed structures.

Quantitative Data Summary:

ParameterX-ray CrystallographyNMR SpectroscopyDFT Calculations
Domain Solid StateSolution StateGas Phase / Solvated
Key Output Precise bond lengths, angles, puckering angle (θ)J-coupling constants, NOE distancesRelative energies (ΔE), optimized geometries, energy barriers (ΔE‡)
Strengths Unambiguous 3D structureReflects dynamic solution behaviorPredicts all stable conformers and transition states
Limitations Static picture; potential packing artifactsProvides an averaged picture for fast-exchanging conformersAccuracy depends on level of theory; requires experimental validation

Conclusion

The conformational analysis of cyclobutane carboxylic acid derivatives is a critical component of modern drug discovery. A simplistic, two-dimensional view of these molecules is insufficient for understanding their interaction with complex biological systems. By adopting a rigorous and integrated workflow that leverages the predictive power of computational chemistry (primarily DFT) and the definitive validation of experimental techniques (NMR and X-ray crystallography), researchers can gain a high-fidelity understanding of the three-dimensional structure and dynamic behavior of these valuable scaffolds. This knowledge is paramount for optimizing ligand-receptor interactions, improving ADME properties, and ultimately, accelerating the development of novel and effective therapeutics.

References

  • Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]

  • Willems, S., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. [Link]

  • Willems, S., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

  • Willems, S., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

  • Jiménez-Osés, G., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-r-amino Acid Derivatives. A Synergistic Experimental and Computational. ACS Publications. [Link]

  • Foley, D. J., et al. (2020). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ResearchGate. [Link]

  • Jiménez-Osés, G., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. PubMed. [Link]

  • Glendening, E. D., & Halpern, A. M. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. PubMed. [Link]

  • Gruzdev, A., et al. (2007). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. PubMed. [Link]

  • Glendening, E. D., & Halpern, A. M. (2005). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. ACS Publications. [Link]

  • Jiménez-Osés, G., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Link]

  • Tormena, C. F., et al. (2004). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed. [Link]

  • Autechem. (n.d.). Cyclobutanone: A Key Intermediate for Pharmaceutical Drug Discovery. [Link]

  • Chavez, M. (2021). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. [Link]

  • Spassov, S. L., & Veith, H. J. (1968). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. ACS Publications. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. [Link]

  • Takeda Pharmaceutical Company. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F. ACS Publications. [Link]

  • Janssen, M. A. C. H., et al. (2022). X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a. ResearchGate. [Link]

  • Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum of cyclobutane. [Link]

  • Unknown. (n.d.). Conformation of Cyclobutane. [Link]

  • Dragojlovic, V. (2015). Conformational analysis of cycloalkanes. ResearchGate. [Link]

  • Rycyna, R., & Alderfer, J. L. (1991). NMR studies of bipyrimidine cyclobutane photodimers. PubMed. [Link]

  • Romero, E., et al. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. ACS Publications. [Link]

  • Egawa, T., et al. (1987). Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy. ResearchGate. [Link]

  • Glendening, E. D., & Halpern, A. M. (2005). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. The Journal of Physical Chemistry A. [Link]

  • Kolossváry, I., & Guida, W. C. (1993). Comprehensive Conformational Analysis of the Four- to Twelve-Membered Ring Cycloalkanes. Semantic Scholar. [Link]

  • Dragojlovic, V. (2015). Conformational analysis of cycloalkanes. SciSpace. [Link]

  • ResearchGate. (n.d.). X‐ray crystal structure of cyclobutane 3. [Link]

  • LibreTexts. (n.d.). 3.6. Conformations of cyclic alkanes. [Link]

  • ResearchGate. (n.d.). X-ray molecular structure of cyclobutane 2s. [Link]

  • WikiEducator. (n.d.). Conformational Analysis of cis-1,4-ditertiarybutylcyclobutane. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. [Link]

  • ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link]

  • Gershonov, E., et al. (1998). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides. ACS Publications. [Link]

  • York, A. E., et al. (2019). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. PubMed Central. [Link]

  • Google Patents. (n.d.). Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. [Link]

  • Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab. [Link]

  • Wikipedia. (n.d.). Nuclear Overhauser effect. [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic Acid: A Core Pharmaceutical Intermediate

Introduction: The Strategic Importance of a Unique Building Block In the intricate landscape of modern drug discovery and development, the efficiency and success of synthesizing complex Active Pharmaceutical Ingredients...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Unique Building Block

In the intricate landscape of modern drug discovery and development, the efficiency and success of synthesizing complex Active Pharmaceutical Ingredients (APIs) often hinge on the availability of highly specific and functionalized building blocks. 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid (CAS No: 1382486-27-2) has emerged as a pivotal intermediate, valued for its unique trifunctional architecture: a bromine-substituted pyridine ring, a carboxylic acid moiety, and a strained cyclobutane scaffold.[1][2] Pyridine and its derivatives are ubiquitous in pharmaceuticals, with over 180 marketed drugs containing this heterocyclic motif.[1] The cyclobutane ring, while less common, imparts specific conformational constraints and metabolic stability, making it a desirable feature in drug design.[1]

This guide provides an in-depth technical overview of 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid, intended for researchers, medicinal chemists, and process development scientists. We will explore its synthesis, physicochemical properties, and its critical role as a key intermediate in the manufacturing of targeted therapeutics, most notably the poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib.[3]

Physicochemical Properties and Specifications

A comprehensive understanding of a starting material's properties is fundamental to its effective use in subsequent synthetic steps. The key characteristics of 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid are summarized below.

PropertyValueSource(s)
Chemical Name 1-(5-bromopyridin-2-yl)cyclobutane-1-carboxylic acid[1]
CAS Number 1382486-27-2[2][4][5]
Molecular Formula C₁₀H₁₀BrNO₂[4][6]
Molecular Weight 256.10 g/mol [5]
Appearance Typically an off-white to pale yellow solidGeneral Supplier Data
Purity ≥97% (typical for commercial grades)[5][7]
Storage Conditions Store at room temperature, sealed in a dry environment[5]
Related Salts Hydrochloride (CAS: 2138531-01-6), Sodium Salt[8][9]

Synthesis and Manufacturing: A Strategic Approach

The synthesis of this intermediate requires a multi-step approach that strategically assembles the substituted pyridine and cyclobutane moieties. While multiple routes are proprietary or described in patent literature, a common and logical pathway involves the synthesis and subsequent hydrolysis of the corresponding nitrile precursor, 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile. This approach is advantageous as nitrile hydrolysis is a well-established and high-yielding transformation.

Visualizing the Synthetic Workflow

The following diagram illustrates a plausible and efficient two-step synthesis starting from commercially available precursors.

G Figure 1: Synthetic Pathway for the Target Intermediate cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Nitrile Hydrolysis A 2,5-Dibromopyridine C 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile (CAS: 485828-81-7) A->C 1. Strong Base (e.g., LDA, NaHMDS) 2. Aprotic Solvent (e.g., THF) 3. Low Temperature (-78 °C) B Cyclobutanecarbonitrile B->C 1. Strong Base (e.g., LDA, NaHMDS) 2. Aprotic Solvent (e.g., THF) 3. Low Temperature (-78 °C) D 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid (CAS: 1382486-27-2) C->D 1. Strong Acid (e.g., H₂SO₄, HCl) or Base (e.g., NaOH) 2. Heat (Reflux) 3. Aqueous Workup

Caption: Figure 1: Synthetic Pathway for the Target Intermediate.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established chemical principles for the pathway outlined above.

Step 1: Synthesis of 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile

  • Causality: This step involves a nucleophilic aromatic substitution (SNAr) reaction. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) is required to deprotonate the α-carbon of cyclobutanecarbonitrile, forming a carbanion. This potent nucleophile then attacks the electron-deficient C2 position of 2,5-dibromopyridine. The bromine at C2 is a better leaving group than the one at C5 due to the activating effect (electron withdrawal) of the ring nitrogen. The reaction is conducted at a very low temperature (-78 °C) to prevent side reactions and ensure kinetic control.

  • Methodology:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of strong base (e.g., LDA) to the THF.

    • Add a solution of cyclobutanecarbonitrile[10] in anhydrous THF dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete carbanion formation.

    • Add a solution of 2,5-dibromopyridine in anhydrous THF dropwise. The reaction is highly exothermic and careful temperature control is critical.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature. Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography on silica gel to yield pure 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile.[10]

Step 2: Hydrolysis to 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic Acid

  • Causality: This is a standard hydrolysis of a nitrile to a carboxylic acid. It can be performed under either acidic or basic conditions. Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on the nitrile carbon. Both methods typically require heat to drive the reaction to completion.

  • Methodology (Acid-catalyzed):

    • Combine the nitrile intermediate from Step 1 with a mixture of concentrated sulfuric acid and water in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to reflux (typically >100 °C) and maintain for several hours until TLC/HPLC analysis indicates the complete disappearance of the starting material.

    • Cool the reaction mixture to room temperature and then carefully pour it over ice.

    • Adjust the pH of the aqueous solution to the isoelectric point of the carboxylic acid (typically pH 3-4) using a concentrated base (e.g., NaOH). This will cause the product to precipitate out of the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield the final product, 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid.[1] Further purification can be achieved by recrystallization if necessary.

Application in Pharmaceutical Synthesis: The Case of Niraparib

The primary driver for the demand of 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid is its role as a key building block in the synthesis of Niraparib (CAS: 1038915-60-4), a potent PARP inhibitor approved for the treatment of certain types of ovarian and breast cancer.[3][11]

In the synthesis of Niraparib, this intermediate is used to form a critical amide bond with another key fragment of the molecule. The carboxylic acid group provides the necessary functionality for this coupling reaction.

Visualizing the Amide Coupling Step

The following diagram illustrates the incorporation of the title compound into the Niraparib structure.

G Figure 2: Role in Niraparib Synthesis cluster_step1 Step A: Amide Bond Formation cluster_step2 Step B: Final Transformations (e.g., Suzuki Coupling) A 1-(5-Bromopyridin-2-yl) cyclobutanecarboxylic acid C Niraparib Precursor A->C 1. Coupling Agents (e.g., HATU, HOBt, EDCI) 2. Organic Base (e.g., DIPEA) 3. Aprotic Solvent (e.g., DMF) B Key Amine Intermediate (e.g., (S)-3-(4-aminophenyl)piperidine derivative) B->C 1. Coupling Agents (e.g., HATU, HOBt, EDCI) 2. Organic Base (e.g., DIPEA) 3. Aprotic Solvent (e.g., DMF) D Niraparib (Final API) C->D 1. Indazole derivative 2. Pd Catalyst, Base 3. Solvent

Caption: Figure 2: Role in Niraparib Synthesis.

Protocol: Amide Coupling Reaction
  • Causality: Direct condensation of a carboxylic acid and an amine to form an amide bond is generally inefficient. Therefore, coupling agents are used to activate the carboxylic acid. Reagents like HATU or a combination of EDCI/HOBt convert the acid into a more reactive species (e.g., an active ester) that is readily attacked by the amine nucleophile. An organic, non-nucleophilic base like DIPEA is added to neutralize the acids formed during the reaction, driving the equilibrium towards product formation.

  • Methodology:

    • Dissolve 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid in an anhydrous aprotic solvent such as Dimethylformamide (DMF).

    • Add the amine intermediate (e.g., a protected form of (S)-3-(4-aminophenyl)piperidine)[3] to the solution.

    • Add the coupling agents (e.g., HATU or EDCI and HOBt) and the organic base (DIPEA).

    • Stir the reaction mixture at room temperature for several hours, monitoring its progress by HPLC.

    • Upon completion, perform an aqueous workup, typically by diluting with water and extracting the product with an organic solvent.

    • Purify the resulting amide precursor using standard techniques like column chromatography or crystallization.

    • This precursor, which now contains the intact 5-bromopyridine moiety, undergoes subsequent reactions, such as a Suzuki coupling, to complete the synthesis of Niraparib.[12][13]

Quality Control and Analytical Characterization

Ensuring the identity, purity, and quality of the intermediate is paramount for its use in GMP (Good Manufacturing Practice) environments. A standard panel of analytical tests includes:

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining purity and identifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): Verifies the molecular weight of the compound.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies characteristic functional groups, such as the carboxylic acid C=O and O-H stretches.

Conclusion

1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid stands as a testament to the enabling power of specialized intermediates in modern pharmaceutical synthesis. Its well-defined structure provides a robust scaffold that streamlines the construction of complex APIs like Niraparib. A thorough understanding of its synthesis, properties, and reactivity allows medicinal and process chemists to leverage its unique attributes, accelerating the development of next-generation therapeutics for critical diseases.

References

  • Venkatasai Life Sciences. Darolutamide Amide Impurity | 1297537-33-7. [Link]

  • SynZeal. Darolutamide Impurity 18 | CAS No. NA. [Link]

  • Google Patents. CN107235957A - A kind of synthetic method for preparing Niraparib.
  • PubChemLite. 1-(5-bromopyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride. [Link]

  • Organic Syntheses. 1,1-CYCLOBUTANEDICARBOXYLIC ACID. [Link]

  • Google Patents. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib.
  • Google Patents.
  • AbacipharmTech. 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid. [Link]

  • Google Patents.
  • Google Patents.
  • NINGBO INNO PHARMCHEM CO.,LTD. Innovating with Pyridine Derivatives: The Essential Role of 5-Bromopyridine-2-carboxylic Acid. [Link]

  • Google Patents.
  • Google Patents. WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
  • PubMed. Model-based drug development. [Link]

  • YM-Lab. 1-(5-BROMOPYRIDIN-2-YL)CYCLOBUTANECARBOXYLIC ACID SODIUM SALT, 95.0% +. [Link]

  • Chem-Impluse. 1-(5-BROMOPYRIDIN-2-YL)CYCLOBUTANECARBOXYLIC ACID. [Link]

  • YM-Lab. 1-(5-BROMOPYRIDIN-2-YL)CYCLOBUTANECARBOXYLIC ACID, 97%. [Link]

  • PubMed. Synthesis, SAR, and biophysical mechanism of action of cyclopropabenzindole-pyridinobenzodiazepine (CBI-PDD) guanine-adenine DNA cross-linking agents. [Link]

Sources

Foundational

Exploring the Chemical Space of Substituted Bromopyridine Cyclobutanes: A Technical Guide for Drug Discovery

Abstract The confluence of rigid, three-dimensional scaffolds with versatile, functionalizable aromatic systems represents a powerful strategy in modern medicinal chemistry. This guide delves into the synthesis, characte...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of rigid, three-dimensional scaffolds with versatile, functionalizable aromatic systems represents a powerful strategy in modern medicinal chemistry. This guide delves into the synthesis, characterization, and strategic application of substituted bromopyridine cyclobutanes, a class of compounds gaining traction for their potential to unlock novel chemical space in drug discovery. We will explore key synthetic methodologies, including [2+2] photocycloaddition and palladium-catalyzed C-H arylation, providing both the theoretical underpinnings and practical, field-tested protocols. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering a comprehensive technical overview grounded in scientific literature and practical expertise.

Introduction: The Strategic Value of the Bromopyridine Cyclobutane Scaffold

In the quest for novel therapeutics, the structural rigidity and three-dimensionality of a molecule can significantly enhance its pharmacological properties. Cyclobutane rings, with their puckered conformation, serve as excellent scaffolds for presenting substituents in well-defined spatial orientations, which can lead to improved potency and selectivity.[1][2] This rigid framework can also enhance metabolic stability and reduce lipophilicity when used as a bioisostere for more flexible or planar groups like gem-dimethyl or phenyl moieties.[3][4]

When combined with a bromopyridine ring, the utility of the cyclobutane scaffold is greatly expanded. The pyridine moiety is a common feature in numerous FDA-approved drugs and is known to engage in favorable interactions with biological targets.[4] The bromine atom serves as a versatile synthetic handle, enabling a wide array of subsequent chemical modifications through cross-coupling reactions, thus allowing for the exploration of a broad chemical space around the core scaffold. This dual-functionality makes substituted bromopyridine cyclobutanes highly attractive building blocks for the generation of diverse compound libraries in drug discovery programs.[4]

This guide will provide a detailed exploration of the synthesis and potential applications of these promising molecular architectures.

Synthetic Strategies for Accessing Bromopyridine Cyclobutanes

The construction of the substituted bromopyridine cyclobutane core can be approached through several strategic pathways. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Here, we focus on two powerful and complementary approaches: [2+2] cycloaddition and palladium-catalyzed C-H functionalization.

[2+2] Cycloaddition: Direct Construction of the Fused Ring System

The [2+2] cycloaddition reaction is a cornerstone of cyclobutane synthesis, allowing for the direct formation of the four-membered ring from two unsaturated precursors.[5][6] Photochemical [2+2] cycloadditions are particularly effective for creating strained ring systems.[6]

A key strategy involves the cycloaddition of an alkene with a bromopyridine-containing reaction partner. For instance, a 7-bromo-cyclobutane-fused pyridinyl derivative can be synthesized via a [2+2] cycloaddition pathway.[5]

Conceptual Workflow for [2+2] Cycloaddition:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product & Purification cluster_characterization Characterization Bromopyridyl_Alkene Bromopyridyl Alkene/Allene Reaction_Vessel Photochemical Reactor (UV light, sensitizer) Bromopyridyl_Alkene->Reaction_Vessel Alkene_Partner Alkene Partner Alkene_Partner->Reaction_Vessel Crude_Product Crude Bromopyridine Cyclobutane Adduct Reaction_Vessel->Crude_Product [2+2] Cycloaddition Purification Column Chromatography Crude_Product->Purification Final_Product Purified Bromopyridine Cyclobutane Purification->Final_Product NMR 1H & 13C NMR Final_Product->NMR HRMS High-Resolution Mass Spectrometry Final_Product->HRMS

Caption: Workflow for [2+2] cycloaddition synthesis.

Detailed Protocol: Synthesis of a 7-Bromo-Cyclobutane-Fused Pyridinyl Derivative

This protocol is a representative example based on established [2+2] cycloaddition principles.[5]

  • Reactant Preparation: In a quartz reaction vessel, dissolve the bromopyridyl-containing alkene (1.0 eq) and the alkene partner (1.5-3.0 eq) in a suitable solvent such as acetone or acetonitrile. The use of a solvent that can also act as a triplet sensitizer (e.g., acetone) can be advantageous.[6]

  • Reaction Setup: Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen, which can quench the excited state.

  • Irradiation: Place the reaction vessel in a photochemical reactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp). Irradiate the solution at room temperature with constant stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired cyclobutane adduct.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Palladium-Catalyzed C-H Arylation: Functionalization of a Pre-existing Cyclobutane Core

An alternative and highly versatile strategy is the direct arylation of a C-H bond on a pre-existing cyclobutane ring with a bromopyridine derivative. This approach, often guided by a directing group, allows for the late-stage introduction of the bromopyridine moiety, which can be advantageous in complex syntheses.[3][7][8] Palladium catalysis is a powerful tool for this transformation, enabling the formation of C(sp³)–C(aryl) bonds with high selectivity.[7][8]

Conceptual Workflow for Pd-Catalyzed C-H Arylation:

G cluster_start Starting Materials cluster_catalysis Catalytic Cycle cluster_product Product & Purification cluster_characterization Characterization Cyclobutane_Substrate Cyclobutane with Directing Group Catalyst_System Pd(OAc)2, Ligand, Oxidant, Base Cyclobutane_Substrate->Catalyst_System Bromopyridine_Boronic_Acid Bromopyridine Boronic Acid Bromopyridine_Boronic_Acid->Catalyst_System Crude_Product Crude Arylated Cyclobutane Catalyst_System->Crude_Product C-H Arylation Purification Column Chromatography Crude_Product->Purification Final_Product Purified Bromopyridine Cyclobutane Purification->Final_Product NMR 1H & 13C NMR Final_Product->NMR HRMS High-Resolution Mass Spectrometry Final_Product->HRMS

Caption: Workflow for Pd-catalyzed C-H arylation.

Detailed Protocol: Enantioselective C(sp³)–H Arylation of an Aminomethyl-Cyclobutane

This protocol is adapted from established methods for the palladium-catalyzed C-H arylation of cyclobutanes.[3][7][8]

  • Reaction Setup: To an oven-dried vial, add the aminomethyl-cyclobutane substrate (1.0 eq), the bromopyridine boronic acid (1.5 eq), Pd(OAc)₂ (10 mol%), N-acetyl amino acid ligand (e.g., N-Ac-(L)-Tle-OH, 20 mol%), an oxidant (e.g., Ag₂CO₃, 2.5 eq), and a base (e.g., 1,4-benzoquinone, 2.0 eq).[7]

  • Solvent Addition: Add a suitable solvent, such as a mixture of t-amyl alcohol and water.

  • Reaction Conditions: Seal the vial and heat the mixture at a specified temperature (e.g., 50-100 °C) with vigorous stirring for 12-24 hours. Monitor the reaction by LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched cis-substituted bromopyridyl cyclobutane.

  • Characterization: Analyze the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. Determine the enantiomeric excess by chiral HPLC.

Characterization and Spectroscopic Data

The structural elucidation of substituted bromopyridine cyclobutanes relies heavily on NMR spectroscopy and mass spectrometry.

Table 1: Representative NMR Chemical Shifts

MoietyProton (¹H) Chemical Shift (ppm)Carbon (¹³C) Chemical Shift (ppm)Notes
Cyclobutane CH₂1.8 - 2.520 - 40The chemical shifts are highly dependent on the substitution pattern and stereochemistry. The puckered nature of the ring can lead to complex splitting patterns.[9][10]
Cyclobutane CH (substituted)2.5 - 4.035 - 60The chemical shift is influenced by the nature of the substituent.
Pyridine H (ortho to N)8.5 - 8.7~150Protons and carbons closest to the nitrogen atom are the most deshielded.[11]
Pyridine H (meta to N)7.2 - 7.8120 - 140Chemical shifts vary depending on the position of the bromine atom.[11][12]
Pyridine C-Br-115 - 125The carbon directly attached to the bromine atom.[11]

Note: These are approximate chemical shift ranges and can vary significantly based on the specific substitution and solvent used.[9][11][13]

Medicinal Chemistry Insights and Applications

The incorporation of the bromopyridine cyclobutane scaffold into drug candidates offers several advantages:

  • Improved Pharmacokinetic Profile: The rigid cyclobutane core can enhance metabolic stability by blocking sites of metabolism. For example, replacing a metabolically labile cyclohexyl group with a difluorocyclobutanyl moiety in an IDH1 inhibitor led to a significant improvement in metabolic clearance.

  • Enhanced Potency and Selectivity: The well-defined three-dimensional arrangement of substituents on the cyclobutane ring allows for precise orientation of pharmacophoric groups, leading to optimized interactions with the target protein and potentially increased potency and selectivity.

  • Vector for Further Diversification: The bromine atom on the pyridine ring is a key functional group for late-stage functionalization. Through Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions, a wide variety of substituents can be introduced, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

  • Escape from Flatland: The non-planar, sp³-rich nature of the cyclobutane ring helps to move away from the flat, aromatic structures that are often associated with poor solubility and off-target effects.

Conclusion

Substituted bromopyridine cyclobutanes are a valuable class of compounds for drug discovery, offering a unique combination of structural rigidity, three-dimensionality, and synthetic versatility. The synthetic strategies outlined in this guide, particularly [2+2] cycloaddition and palladium-catalyzed C-H arylation, provide robust and flexible routes to access these scaffolds. The ability to fine-tune the substitution pattern on both the cyclobutane and pyridine rings allows for the systematic exploration of chemical space and the optimization of pharmacological properties. As the demand for novel, differentiated drug candidates continues to grow, the strategic application of scaffolds like substituted bromopyridine cyclobutanes will undoubtedly play an increasingly important role in the future of medicinal chemistry.

References

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Willems, S., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Dong, Y.-C., & Wang, L.-J. (2025). Synthesis of 7‐bromo‐cyclobutane‐fused pyridinyl via [2+2] cycloaddition. ResearchGate. Retrieved from [Link]

  • PubMed. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

  • PubMed Central. (2022). Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. PubMed Central. [Link]

  • PubMed. (2022). Pd(II)-Catalyzed Enantioselective C(sp3)-H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. PubMed. [Link]

  • ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings. Retrieved from [Link]

  • Bach, T. (2012). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. PubMed Central. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Retrieved from [Link]

  • ChemRxiv. (n.d.). Pd(II)-catalyzed enantioselective C(sp3)–H arylation of cyclopropanes and cyclobutanes guided by tertiary alkylamines. Retrieved from [Link]

  • Sergeiko, A., et al. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. MDPI. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid is a heterocyclic building block with significant potential in medicinal chemistry and drug disco...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid is a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its core physicochemical properties, offering a foundational understanding for its application in the synthesis of novel therapeutic agents. This document synthesizes available data with established chemical principles to serve as a practical resource for researchers. The strategic incorporation of a brominated pyridine ring and a cyclobutane carboxylic acid moiety presents a unique scaffold for exploring new chemical space in the pursuit of innovative pharmaceuticals. Pyridine derivatives are integral to a vast number of pharmaceuticals, and the specific substitution pattern of this compound offers versatile handles for further chemical modification.[1][2]

Chemical Identity and Molecular Structure

1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid is identified by the CAS Number 1382486-27-2.[3] Its molecular structure consists of a cyclobutane ring monosubstituted at the 1-position with both a carboxylic acid group and a 5-bromopyridin-2-yl group.

Table 1: Core Compound Identification

ParameterValueSource(s)
IUPAC Name 1-(5-bromopyridin-2-yl)cyclobutane-1-carboxylic acidN/A
CAS Number 1382486-27-2[3]
Molecular Formula C₁₀H₁₀BrNO₂[3]
Molecular Weight 256.10 g/mol [3]
Canonical SMILES C1CC(C1)(C(=O)O)C2=NC=C(C=C2)BrN/A

The presence of the bromine atom on the pyridine ring provides a reactive site for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the facile introduction of diverse functionalities. The cyclobutane moiety introduces a three-dimensional structural element, which can be advantageous for improving metabolic stability and binding affinity in drug candidates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. While experimental data for 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid is not extensively published, a combination of predicted data and analysis of its structural components allows for a robust estimation of its key characteristics.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSource(s)
Boiling Point 381.3 ± 37.0 °CN/A
Density 1.649 ± 0.06 g/cm³N/A
pKa 3.20 ± 0.20N/A
Melting Point
Solubility

The solubility of 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid is a critical parameter for its handling, reaction setup, and formulation.

  • Aqueous Solubility : Due to the presence of the carboxylic acid group, the aqueous solubility is expected to be pH-dependent. In acidic conditions (pH < pKa), the compound will be in its neutral form and is predicted to have low aqueous solubility. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate salt.

  • Organic Solvent Solubility : It is anticipated to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and methanol. Its solubility in less polar solvents like dichloromethane and ethyl acetate is likely to be moderate, while it is expected to be poorly soluble in nonpolar solvents like hexanes.

Experimental Protocol: Preliminary Solubility Assessment

A qualitative assessment of solubility can be performed using the following protocol:

  • Preparation : Add approximately 1-2 mg of 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid to a small vial.

  • Solvent Addition : Add 0.1 mL of the test solvent (e.g., water, methanol, DMSO) to the vial.

  • Observation : Agitate the vial at room temperature for 1-2 minutes and visually inspect for dissolution.

  • Incremental Addition : If the compound does not fully dissolve, add the solvent in 0.1 mL increments up to a total volume of 1 mL, agitating after each addition.

  • Categorization : Classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble based on the volume of solvent required for complete dissolution.

Stability

The compound should be stored in a cool, dry place, away from light. Pyridine-containing compounds can be sensitive to strong oxidizing agents. The stability of halopyridine carboxylic acids can be influenced by factors such as pH and exposure to light.[4]

Proposed Synthesis Pathway

While a specific, published synthesis for 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid has not been identified, a plausible synthetic route can be proposed based on established organic chemistry principles. A likely approach involves the generation of a pyridyl anion followed by nucleophilic attack on a cyclobutanone derivative and subsequent oxidation, or the reaction of a pyridyl nucleophile with a cyclobutanecarbonitrile followed by hydrolysis.

A potential synthetic approach could start from 2,5-dibromopyridine. Lithiation or Grignard formation at the 2-position followed by reaction with cyclobutanone would yield a tertiary alcohol. Subsequent oxidation of the alcohol and carboxylation would lead to the desired product. An alternative route could involve the reaction of a suitable pyridine derivative with a cyclobutanecarbonitrile, followed by hydrolysis of the nitrile to the carboxylic acid.[5]

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product A 2,5-Dibromopyridine C 1-(5-Bromopyridin-2-yl)cyclobutanol A->C 1. n-BuLi or Mg 2. Reaction with B B Cyclobutanone D 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid C->D Oxidation & Carboxylation

Caption: Proposed synthetic pathway for 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for the structural elucidation and purity assessment of the compound. The following are predicted spectral characteristics based on the known effects of the constituent functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the pyridine and cyclobutane protons.

  • Pyridine Protons : Three signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton at C6 will likely be a doublet, the proton at C4 a doublet of doublets, and the proton at C3 a doublet.

  • Cyclobutane Protons : A complex multiplet pattern in the aliphatic region (typically δ 1.5-3.0 ppm) due to the puckered nature of the cyclobutane ring and diastereotopic protons.

  • Carboxylic Acid Proton : A broad singlet, typically downfield (δ > 10 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

  • Pyridine Carbons : Five signals in the aromatic region (typically δ 120-160 ppm). The carbon bearing the bromine (C5) will be shifted relative to an unsubstituted pyridine.

  • Cyclobutane Carbons : Signals in the aliphatic region (typically δ 20-50 ppm). The quaternary carbon (C1) will likely be in the range of δ 40-60 ppm.

  • Carboxylic Carbonyl Carbon : A signal in the downfield region (typically δ 170-185 ppm).[6]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • O-H Stretch (Carboxylic Acid) : A broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid) : A strong, sharp band around 1700-1725 cm⁻¹.

  • C=N and C=C Stretches (Pyridine Ring) : Multiple bands in the region of 1400-1600 cm⁻¹.

  • C-Br Stretch : A band in the fingerprint region, typically below 800 cm⁻¹.

Experimental Protocol: ATR-IR Spectroscopy

  • Sample Preparation : Place a small amount of the solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction : A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

  • Molecular Ion Peak (M⁺) : The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (256.10 g/mol ). Due to the presence of bromine, there will be a characteristic isotopic pattern with two peaks of nearly equal intensity at m/z 255 and 257.

  • Fragmentation : Common fragmentation pathways may include the loss of the carboxylic acid group (-COOH, 45 Da), loss of bromine (79/81 Da), and cleavage of the cyclobutane ring.

MS_Fragmentation M [M]⁺˙ m/z 255/257 F1 [M - COOH]⁺ m/z 210/212 M->F1 - COOH F2 [M - Br]⁺ m/z 176 M->F2 - Br

Caption: Predicted major fragmentation pathways in mass spectrometry.

Applications in Drug Discovery and Development

Pyridine derivatives are a cornerstone of modern medicinal chemistry, found in numerous approved drugs.[2] The title compound, 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid, serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

  • Scaffold for Library Synthesis : The reactive bromine handle allows for the rapid generation of a library of analogs through various cross-coupling reactions, facilitating structure-activity relationship (SAR) studies.

  • Introduction of 3D Character : The cyclobutane ring introduces a non-planar, rigid scaffold that can improve pharmacological properties such as selectivity and metabolic stability.

  • Potential Therapeutic Areas : Bromopyridine derivatives have been explored in a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[7]

Conclusion

1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid is a valuable building block for chemical synthesis and drug discovery. While comprehensive experimental data is currently limited, this guide provides a robust overview of its key physicochemical properties based on available information and established chemical principles. The unique combination of a reactive bromopyridine moiety and a three-dimensional cyclobutane carboxylic acid scaffold makes it an attractive starting point for the design and synthesis of novel molecules with potential therapeutic value. Further experimental validation of the properties outlined in this guide will be crucial for its widespread application in the scientific community.

References

  • Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Langmuir, ACS Publications. (2017-11-07). Available at: [Link]

  • Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. J-Stage. Available at: [Link]

  • Aqueous infrared studies of the pyridine carboxylic acids. ACS Publications. Available at: [Link]

  • The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid, 98% Purity, C10H10BrNO2, 1 gram. Molbase. Available at: [Link]

  • Understanding the Synthesis and Applications of 2-Amino-4-bromopyridine. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. ResearchGate. (2017-11-22). Available at: [Link]

  • FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. ResearchGate. Available at: [Link]

  • The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central. (2025-05-20). Available at: [Link]

  • a guide to 13c nmr chemical shift values. Compound Interest. Available at: [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (2023-01-29). Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. (2025-05-20). Available at: [Link]

  • US5053516A - Synthesis of 2-substituted-5-methylpyridines from methylcyclobutanecarbonitrile, valeronitrile and pentenonitrile intermediates. Google Patents.
  • Modulation of Solid-State Chemical Stability of Gabapentin by Pyridinecarboxylic Acid. PubMed. (2022-07-07). Available at: [Link]

Sources

Foundational

Discovery of novel bioactive compounds using 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid

Starting Information Gathering I've initiated the data collection phase. Currently, I'm performing focused Google searches to build a foundational understanding of 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid.

Back to Product Page

Author: BenchChem Technical Support Team. Date: January 2026

Starting Information Gathering

I've initiated the data collection phase. Currently, I'm performing focused Google searches to build a foundational understanding of 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid. I'm prioritizing its synthesis, known biological activities, and relevance in drug discovery. Next steps involve exploring related compounds and their mechanisms.

Initiating Data Analysis

I'm now fully immersed in the data analysis phase. My focus is on synthesizing the information gathered about 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid, related compounds, and relevant methodologies. I'm prioritizing the identification of key themes and experimental workflows to guide the structure of the technical guide. The overarching goal is a logical progression from the molecule's core chemistry to its application in discovering novel bioactive compounds, ensuring a balance of breadth and depth.

Expanding Search Scope

I've widened my search to include related compounds and established protocols. I'm focusing on compound screening, bioactivity assays, and target identification to understand potential applications. I'm also looking at experimental design, data analysis, and visualization techniques. I am actively identifying key themes and workflows.

Initiating the Deep Dive

I've begun assembling the framework for an extensive technical guide. My focus is now solidifying around the utilization of 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid in the discovery of novel bioactive compounds. I'm exploring the nuances of its chemical properties and potential applications within various discovery pipelines. This will be a comprehensive exploration for our expert audience.

Formulating the Structure

My current focus is on structuring the guide to maximize clarity and scientific rigor. I'm prioritizing explanations for the experimental choices, ensuring protocols are self-validating, and incorporating in-text citations with real, clickable URLs. Visual aids are also a top priority: I'm developing detailed diagrams using Graphviz, ensuring they're descriptive, high-contrast, and appropriately sized for optimal presentation.

Structuring the Content

I'm now deep into designing the guide's backbone. My focus is on creating a logical flow that guides our audience through the compound's potential. I'm prioritizing an introduction explaining the structural features, followed by exploring its reactivity and synthetic applications. I'm also planning to showcase examples of successful compound design based on this molecule.

Developing the Workflow

I'm now focusing on a detailed drug discovery workflow using the specified acid. The guide's core will explain library synthesis from the molecule, elaborating on modifications of the bromine and carboxylic acid groups. I'll provide detailed synthetic strategies, emphasizing reactions like Suzuki and Buchwald-Hartwig couplings for the bromine and amide/ester formations for the carboxylic acid. This will show our expert audience how to synthesize a diverse range of derivatives.

Outlining the Approach

I've shifted my focus to the structural organization of the guide. My plan is to start with an introduction to the molecule's unique structural features: the bromopyridine, cyclobutane ring, and carboxylic acid group. Then, I'll detail the strategic advantages this scaffold offers in drug discovery. The core will be a step-by-step drug discovery workflow, covering library synthesis, HTS design, hit optimization, and MoA elucidation. I'm prioritizing clarity and practical application for our expert audience.

Outlining the Strategy

I'm currently focused on the framework's detailed design, breaking down the guide into key sections. The approach is to start with a primer on the molecule's core elements: the bromopyridine, cyclobutane, and carboxylic acid. Then, I'll detail the synthetic workflow for library creation and illustrate how they relate to the structure. This is designed to lay a strong foundation for the exploration of the compound's potential.

I've been working on a detailed exploration of the compound's potential, focusing on creating a thorough and practical guide. I'm prioritizing providing actionable insights for the expert audience, so they can apply the knowledge directly to their research. I'm aiming for both clarity and depth in all sections.

Expanding the Workflow

The focus has shifted towards the specific steps within the drug discovery workflow. I am delving deeper into library synthesis strategies, focusing on the potential reactions for modifying the bromine and carboxylic acid groups. My aim is to make the guide practically useful, explaining how to synthesize derivatives, emphasizing the "why" behind synthetic choices, and providing clear protocols. I'm also planning on creating a detailed and informative HTS section.

Developing the Guide's Structure

I've outlined a detailed structure for the guide, prioritizing a clear flow for our expert audience. My focus is now on the first section's specifics: introducing the chemical scaffold and explaining its structural components, bromopyridine, cyclobutane, and carboxylic acid. I'm prioritizing clarity and practical relevance for a strong introduction to the topic.

Formulating the Strategy

I'm solidifying the structure by dividing the guide into focused sections. Starting with the core molecule introduction, its structural features will be detailed for immediate relevance. Next, I'll explain its advantages in drug discovery, followed by the core workflow detailing the key elements. I'll include practical protocols and helpful visuals.

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid in palladium-cata...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We delve into the mechanistic underpinnings, optimization of reaction parameters, and detailed, field-proven protocols. This guide emphasizes the rationale behind experimental choices to ensure robust, reproducible, and high-yield synthesis of 5-aryl-2-substituted pyridine derivatives, which are valuable scaffolds in medicinal chemistry.[1][2]

Introduction and Strategic Considerations

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with exceptional functional group tolerance and generally mild conditions.[3] Its application in the pharmaceutical industry is widespread, particularly for the synthesis of biaryl and hetero-biaryl structures, which are common motifs in biologically active molecules.[1]

The substrate, 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid , presents a unique set of opportunities and challenges. The primary objective is the selective cross-coupling at the C5-bromo position to generate novel 5-arylpyridine derivatives.

Key Strategic Considerations:

  • Reactive Site: The primary reactive electrophilic site is the C-Br bond at the 5-position of the pyridine ring.

  • Substituent Tolerance: The reaction must proceed without compromising the integrity of the cyclobutanecarboxylic acid moiety at the 2-position.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to catalyst deactivation or altered reactivity.[2] Careful selection of ligands is crucial to mitigate this effect.

  • Acid-Base Compatibility: The presence of a carboxylic acid requires careful consideration of the base used in the reaction, as it must be strong enough to facilitate the catalytic cycle but not cause unwanted side reactions.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction mechanism is generally accepted to proceed through a catalytic cycle involving a palladium catalyst.[4] Understanding this cycle is paramount for rational troubleshooting and optimization.

  • Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-bromine bond of the pyridine substrate, forming a Pd(II) complex. This is often the rate-limiting step. Bulky, electron-rich phosphine ligands can accelerate this process.[5][6]

  • Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a diaryl-Pd(II) intermediate.[7]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[4][8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimization of Reaction Parameters

The success of the coupling reaction hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent. For a challenging substrate like 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid, screening several conditions is recommended.

Catalyst SystemPd Source (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Typical Time (h)Expected YieldRationale & Remarks
1: Classic Pd(PPh₃)₄ (3-5)(Internal)K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)90-10012-24ModerateA standard, widely used system. Triphenylphosphine is a relatively simple ligand; may be less effective for this hindered and potentially inhibitory substrate.[9][10]
2: Ferrocenyl Pd(dppf)Cl₂ (2-3)(Internal)Cs₂CO₃ (2.5)DME or DMF80-1006-18GoodDppf is a robust ligand that often provides good stability and activity. Cesium carbonate is a strong, soluble base effective for challenging couplings.[10][11]
3: Buchwald Pd(OAc)₂ (1-2)SPhos (2-4)K₃PO₄ (3.0)Toluene or Dioxane80-1102-12Good to ExcellentBuchwald's dialkylbiaryl phosphine ligands (like SPhos) are highly electron-rich and bulky, promoting fast oxidative addition and preventing catalyst deactivation, ideal for heteroaryl halides.[5][10][12]

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds and organic solvents are hazardous.

Protocol A: Standard Thermal Conditions (Buchwald System)

This protocol is optimized for general applicability and high yield based on modern catalyst systems.

Materials:

  • 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid, the corresponding arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos to the flask.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the starting bromide.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously for 2-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 1-(5-Arylpyridin-2-YL)cyclobutanecarboxylic acid product.

Protocol B: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields, making it ideal for rapid library synthesis.

Materials:

  • 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid (1.0 equiv)

  • Arylboronic acid pinacol ester (1.5 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

  • 1,4-Dioxane/H₂O (5:1 mixture)

Procedure:

  • Setup: In a microwave reaction vial, combine all solid reagents: the starting bromide, boronic ester, Pd(dppf)Cl₂, and Cs₂CO₃.

  • Solvent Addition: Add the dioxane/water solvent mixture and a magnetic stir bar.

  • Sealing: Securely cap the vial.

  • Microwave Reaction: Place the vial in the microwave reactor. Irradiate at 120 °C for 20-45 minutes with stirring.

  • Workup & Purification: After cooling, perform the same workup and purification steps as described in Protocol A.

Experimental_Workflow start Start: Assemble Reagents setup 1. Reaction Setup (Substrate, Boronic Acid, Base) start->setup inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert catalyst 3. Add Catalyst System (Pd Source + Ligand) inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent react 5. Heat Reaction (Conventional or Microwave) solvent->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor workup 7. Aqueous Workup (Dilute, Extract, Wash) monitor->workup purify 8. Purification (Column Chromatography) workup->purify product End: Purified Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst2. Insufficiently Degassed System3. Inappropriate Base/Solvent1. Use a fresh palladium source/ligand. Consider a pre-catalyst.2. Ensure thorough degassing of solvents and use proper inert atmosphere techniques.[13]3. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvents.
Dehalogenation of Starting Material Presence of protic impurities or hydride sources.Use anhydrous solvents and reagents. Optimize reaction conditions to favor cross-coupling over dehalogenation.[13]
Homocoupling of Boronic Acid Presence of oxygen; catalyst system promotes homocoupling.Rigorously exclude oxygen from the reaction. Thoroughly degas all reagents.[13] Try a different catalyst system.
Protodeboronation of Boronic Acid Presence of water/protons, especially at high temperatures.Use anhydrous conditions or a boronate ester (e.g., pinacol ester), which are often more stable.[6][13] Use milder bases if possible.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [URL: https://pubs.acs.org/doi/abs/10.1021/cr00039a007]
  • Goossen, L. J., et al. A novel methodology for the decarboxylative Suzuki–Miyaura-type coupling has been established. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/cc/c0cc05103k]
  • An overview of recent advances in Palladium catalysts for the Suzuki cross-coupling reaction. Google Search. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGw-s1WRHJ8_Ku8p-_-oLgfkxhjPfF7Nr6YFNZfLsT_O6lp_vZfrkE5lN2vn9xcFPubiBwo9l4GWOLKae0K_uM0qiHhyGceFQoLTQ5gqLg96nZePet5VJJnlxjeuSCkXhvy_jWkOnEHC9zWV2ojP9Mzuvl-MlatkC3G9Wgo291OtjxZu6a_esdPP5vJ7OUPA3D4QPHeICMqxvD0x-24jpfubrcFYrOJGDEEkOdFYW7URJPzZ-TbD91BEmuvck_YN14qbsWT0eWmNw==]
  • Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. ResearchGate. [URL: https://www.researchgate.net/publication/47631889_Decarboxylative_Suzuki-Miyaura_coupling_of_heteroaromatic_carboxylic_acids_using_iodine_as_the_terminal_oxidant]
  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2597435/]
  • Shi, S.; Meng, G.; Szostak, M. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Angewandte Chemie International Edition. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5003433/]
  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Google Search. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7dSqtSVJj6WR_kQWPHN_lDdWPqpxm0-Y1oZIXQNvhXGyZagvOpDSRhkYJifKjVDmfZR_Xge2t6E8kU3T1KX7T8NEcsbffvaw7L-zLR0j5Zps2IXDIGQVQc7phAHcXqv2EN6S6QQ==]
  • Bellina, F., et al. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Coordination Chemistry Reviews. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8yEVFXmPvQ3g-SbefqIatGu_MPuTbR0xtIO3CDU9whe9p9BbGOx7xmr9S0b19jxBJSu9fs5_9S3qroOpnbhngmab1phhECMpPz_bE9WQ-CSHXlPeX_5IrMzmvUg9A6pCm0_q9kd9WCqFBHOJunNpyxVK4ZHkGIK6p572OFLvdNFxfvpgwX9ktfsg=]
  • C. El Amrani, et al. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [URL: https://www.mdpi.com/2073-4344/7/5/146]
  • The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. MDPI. [URL: https://www.mdpi.com/2073-4344/7/2/35]
  • Rasool, N., et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6155823/]
  • Walker, S. D., et al. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja0464441]
  • Anderson, K. W., et al. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo0514868]
  • Optimizing reaction conditions for Suzuki coupling of pyridyl compounds. Benchchem. [URL: https://www.benchchem.com/application-notes/optimizing-reaction-conditions-for-suzuki-coupling-of-pyridyl-compounds]
  • Li, W., et al. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol8012825]
  • Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • Littke, A. F.; Dai, C.; Fu, G. C. The Suzuki Reaction. Harvard University. [URL: https://myers.chemistry.harvard.edu/files/myers/files/10-suzuki.pdf]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Strategic_Applications_of_Named_Reactions_in_Organic_Synthesis_(Li)/Chapter_11%3A_Palladium-Catalyzed_Cross-Coupling_Reactions/11.01%3A_Suzuki-Miyaura_Coupling]
  • Decarboxylative/Decarbonylative Couplings of (Hetero)Aryl Carboxylic Acids and Derivatives. Macmillan Group, Princeton University. [URL: https://macmillan.princeton.
  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2587042/]
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [URL: https://cdnsciencepub.com/doi/abs/10.1139/cjc-2020-0193]
  • A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. ResearchGate. [URL: https://www.researchgate.net/publication/6344580_A_General_and_Efficient_Method_for_the_Suzuki-Miyaura_Coupling_of_2-Pyridyl_Nucleophiles]
  • Suzuki reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. ResearchGate. [URL: https://www.researchgate.
  • Suzuki cross-coupling reaction. YouTube. [URL: https://www.youtube.
  • Your "Go-To", "just couple already", Suzuki conditions?. Reddit. [URL: https://www.reddit.com/r/OrganicChemistry/comments/lnwz5v/your_goto_just_couple_already_suzuki_conditions/]
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [URL: https://www.mdpi.com/1420-3049/18/1/101]
  • Synthesis and antihypertensive activity of 5-amino-2-pyridinecarboxylic acid derivatives. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jm00115a022]
  • Synthesis of 2,2-bis(pyridin-2-yl amino)cyclobutanols and their conversion into 5-(pyridin-2-ylamino)dihydrofuran-2(3H)-ones. ResearchGate. [URL: https://www.researchgate.net/publication/221946001_Synthesis_of_22-bispyridin-2-yl_aminocyclobutanols_and_their_conversion_into_5-pyridin-2-ylaminodihydrofuran-23H-ones]
  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. MDPI. [URL: https://www.mdpi.com/1420-3049/23/1/139]
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI. [URL: https://www.mdpi.com/1420-3049/27/17/5519]
  • A Comparative Guide to Catalysts for Suzuki Coupling of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone. Benchchem. [URL: https://www.benchchem.com/application-notes/a-comparative-guide-to-catalysts-for-suzuki-coupling-of-1-2-bromo-5-fluoropyridin-4-yl-ethanone]
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine. Benchchem. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-suzuki-coupling-reactions-using-2-bromo-4-methylpyridine]
  • Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/39754580/]
  • Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. MDPI. [URL: https://www.mdpi.com/1422-8599/2019/3/M1078]

Sources

Application

Application Notes &amp; Protocols: 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic Acid as a Privileged Building Block for Kinase Inhibitor Discovery

Abstract Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2] The de...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[3][4] This guide provides a detailed technical overview of 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid (CAS: 1382486-27-2) , a versatile and strategically designed building block for the synthesis of next-generation kinase inhibitors. We will explore the rationale behind its design, provide detailed protocols for its synthetic application, and outline methodologies for evaluating the biological activity of its derivatives.

Introduction: The Rationale for a Superior Scaffolding Approach

The design of potent and selective kinase inhibitors often relies on the use of "privileged scaffolds"—molecular frameworks that are known to bind to specific protein families.[5] The pyridine ring is one such scaffold, prized for its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, mimicking the adenine moiety of ATP.[6][7]

However, achieving selectivity and favorable drug-like properties requires moving beyond simple 2D structures. The incorporation of three-dimensional motifs is a proven strategy to improve metabolic stability, solubility, and target engagement while reducing planarity.[8][9] The cyclobutane ring is an increasingly utilized four-membered carbocycle that offers a unique, puckered 3D geometry, serving to orient substituents into specific vectors within a binding pocket and enhance the fraction of sp³-hybridized carbons (Fsp³), a property correlated with clinical success.[8][10]

1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid synergistically combines these features:

  • The Pyridine Core: Provides the essential hinge-binding element.

  • The Cyclobutane Linker: Introduces conformational rigidity and a 3D architecture, enabling exploration of hydrophobic pockets adjacent to the ATP site.

  • The Carboxylic Acid: Serves as a primary attachment point for amide bond formation, allowing for the facile introduction of diverse chemical functionalities.

  • The Bromo Substituent: Acts as a versatile synthetic handle for late-stage functionalization via cross-coupling reactions, enabling rapid library synthesis and structure-activity relationship (SAR) exploration.[11]

Physicochemical Properties
PropertyValueSource
CAS Number 1382486-27-2[12][13][14]
Molecular Formula C₁₀H₁₀BrNO₂[12][13]
Molecular Weight 256.10 g/mol [13]
Predicted pKa 3.20 ± 0.20[15]
Predicted Boiling Point 381.3 ± 37.0 °C[15]
Storage Inert atmosphere, Room Temperature[15]

Synthetic Strategy & Experimental Protocols

The true utility of a building block is demonstrated through its application. The following protocols outline a robust, two-step synthetic workflow: initial amide coupling followed by diversification via a Suzuki cross-coupling reaction.

G cluster_0 Overall Synthetic Workflow BuildingBlock 1-(5-Bromopyridin-2-YL) cyclobutanecarboxylic acid Intermediate Amide Intermediate BuildingBlock->Intermediate Protocol 1: Amide Coupling FinalProduct Diversified Kinase Inhibitor Library Intermediate->FinalProduct Protocol 2: Suzuki Cross-Coupling

Overall synthetic workflow from building block to final products.
Protocol 1: Amide Coupling to Generate Core Intermediate

This protocol details the formation of an amide bond, a fundamental transformation in medicinal chemistry, using the carboxylic acid moiety of the building block.

Objective: To couple 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid with a representative amine (e.g., 4-fluoroaniline).

Materials:

  • 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid (1.0 eq)

  • 4-Fluoroaniline (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate, 1M HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid (1.0 eq) and dissolve in anhydrous DMF.

  • Add 4-fluoroaniline (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired amide intermediate.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Diversification via Suzuki-Miyaura Cross-Coupling

This protocol leverages the bromine atom on the pyridine ring as a handle for introducing chemical diversity, which is essential for tuning inhibitor potency and selectivity.

Objective: To couple the bromo-pyridine intermediate from Protocol 1 with a representative boronic acid (e.g., 3-methoxyphenylboronic acid).

Materials:

  • Amide intermediate from Protocol 1 (1.0 eq)

  • 3-Methoxyphenylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

  • 2M Sodium Carbonate (Na₂CO₃) solution

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl acetate, Water, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flask suitable for reflux, combine the amide intermediate (1.0 eq), 3-methoxyphenylboronic acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Add the 1,4-dioxane/water (4:1) solvent mixture, followed by the 2M Na₂CO₃ solution.

  • De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours under an inert atmosphere. Monitor progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product using flash column chromatography to afford the final coupled product.

  • Validation: Confirm the structure and purity using ¹H NMR and HRMS. The disappearance of the bromo-pyridine signal and appearance of new aromatic signals in the NMR spectrum are key indicators of success.

Biological Evaluation: In Vitro Kinase Inhibition Assay

Once a library of inhibitors has been synthesized, their biological activity must be quantified. An in vitro kinase assay to determine the IC₅₀ (half-maximal inhibitory concentration) is a standard primary screen.[16] There are numerous methods available, including radiometric and fluorescence-based assays.[1][17] A luminescence-based assay that measures ATP consumption is described below as a robust, non-radioactive option.

G cluster_1 IC50 Determination Workflow A Prepare serial dilution of inhibitor compound C Add inhibitor dilutions to respective wells A->C B Add Kinase + Substrate to assay plate B->C D Initiate reaction by adding ATP solution C->D E Incubate at RT (e.g., 60 minutes) D->E F Add Kinase-Glo® Reagent (Depletes remaining ATP) E->F G Incubate at RT (e.g., 10 minutes) F->G H Measure Luminescence (Signal ∝ Kinase Activity) G->H I Plot Data & Calculate IC50 H->I

Workflow for a typical luminescence-based kinase inhibition assay.
Protocol 3: Luminescence-Based IC₅₀ Determination

Objective: To measure the potency of a synthesized inhibitor against a target kinase.

Materials:

  • Target Kinase (e.g., TYK2, CDK2)

  • Kinase-specific peptide substrate

  • Synthesized inhibitor compound dissolved in DMSO

  • ATP solution at optimal concentration (typically Km)

  • Kinase assay buffer (containing MgCl₂, DTT, etc.)

  • Commercial luminescent kinase assay kit (e.g., ADP-Glo™ or Kinase-Glo®)

  • White, opaque 96-well or 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Inhibitor Dilution: Prepare a 10-point, 3-fold serial dilution of the inhibitor compound in DMSO, starting from a high concentration (e.g., 10 mM). Then, dilute this series into the assay buffer to the desired starting concentration for the assay (e.g., 100 µM).

  • Enzyme/Substrate Preparation: Prepare a master mix of the target kinase and its substrate in the assay buffer.

  • Assay Plate Setup: Add the kinase/substrate mix to all wells of the assay plate. Add the serially diluted inhibitor to the appropriate wells. Include positive (no inhibitor, 100% activity) and negative (no enzyme, 0% activity) controls.

  • Reaction Initiation: Add the ATP solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Signal Detection: Stop the kinase reaction and initiate the detection process by adding the ADP-Glo™ or Kinase-Glo® reagent according to the manufacturer's protocol. This reagent measures the amount of ADP produced (or ATP remaining) by converting it into a light signal.

  • Data Acquisition: After a brief incubation (e.g., 10 minutes) to stabilize the luminescent signal, read the plate on a luminometer.

  • Data Analysis:

    • Normalize the data using the positive (100%) and negative (0%) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC₅₀ value.

Context: Inhibition of a Cellular Signaling Pathway

Kinase inhibitors exert their therapeutic effect by blocking signaling cascades within the cell. For example, Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and is a key mediator of cytokine signaling.[18] Inhibiting TYK2 can dampen the inflammatory response, making it a target for autoimmune diseases. A selective inhibitor developed from our building block would function by blocking the TYK2-mediated phosphorylation of STAT proteins, thereby preventing their downstream gene transcription effects.

G cluster_pathway Simplified TYK2 Signaling Pathway Cytokine Cytokine (e.g., IL-23) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activates STAT STAT TYK2->STAT phosphorylates pSTAT p-STAT TYK2->pSTAT Dimer STAT Dimer pSTAT->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Transcription Gene Transcription (Inflammation) Nucleus->Transcription Inhibitor TYK2 Inhibitor (Derived from Building Block) Inhibitor->TYK2 BLOCKS

Inhibition of the TYK2 signaling pathway by a selective inhibitor.

Conclusion

1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid is a high-value building block for modern kinase inhibitor discovery programs. Its design thoughtfully combines a proven hinge-binding motif with a 3D cyclobutane scaffold and strategically placed functional handles for both primary amide coupling and late-stage diversification. The protocols provided herein offer a clear and validated path from synthesis to biological evaluation, empowering researchers to rapidly generate and test novel, potent, and selective kinase inhibitors for a new generation of targeted therapeutics.

References

  • Carlson, C. B., & Lariosa-Willingham, K. D. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Interchim. (n.d.). Kinase activity assays: exploring methods for assessing enzyme function. Interchim – Blog. [Link]

  • Hajduk, P. J., et al. (2008). Kinase-targeted Libraries: The Design and Synthesis of Novel, Potent, and Selective Kinase Inhibitors. PubMed. [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. NADLE. [Link]

  • Gushchin, A. V., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. MDPI. [Link]

  • Durdagi, S., et al. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central. [Link]

  • Durdagi, S., et al. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers. [Link]

  • Wessjohann, L. A., et al. (2019). Cyclobutanes in Small-Molecule Drug Candidates. PubMed Central. [Link]

  • Wessjohann, L. A., et al. (2019). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]

  • Al-Tel, T. H., et al. (2017). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. [Link]

  • Elkins, J. M., et al. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set. Nature Biotechnology. [Link]

  • Liu, Y., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. PubMed Central. [Link]

  • Kondo, T., et al. (2020). Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. ACS Omega. [Link]

  • ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings. ResearchGate. [Link]

  • Appretech Scientific Limited. (n.d.). 1-(5-bromopyridin-2-yl)cyclobutan-1-ol. Appretech Scientific Limited. [Link]

  • AbacipharmTech. (n.d.). 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid. AbacipharmTech. [Link]

  • PubChemLite. (n.d.). 1-(5-bromopyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride. PubChemLite. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 1-(5-bromopyridin-2-yl)cyclobutanecarboxylic acid. Chemdad. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with Pyridine Derivatives: The Essential Role of 5-Bromopyridine-2-carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • El-Hajjaji, F., et al. (2022). Pharmacological insights into the multifaceted biological properties of quinic acid. PubMed. [Link]

Sources

Method

Application Notes and Protocols for the Amidation of 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid

Introduction: Navigating the Amidation of a Structurally Complex Carboxylic Acid The formation of an amide bond is a cornerstone reaction in the synthesis of pharmaceuticals, agrochemicals, and materials. For drug develo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Amidation of a Structurally Complex Carboxylic Acid

The formation of an amide bond is a cornerstone reaction in the synthesis of pharmaceuticals, agrochemicals, and materials. For drug development professionals, the ability to reliably and efficiently couple a carboxylic acid with an amine is paramount. This guide provides detailed protocols and expert insights for the amidation of 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid, a molecule presenting unique synthetic considerations due to its sterically hindered cyclobutane core and the electronic properties of the bromopyridine moiety.

The presence of the pyridine ring can influence the acidity of the carboxylic acid proton and potentially coordinate with certain reagents. Furthermore, the bromine atom offers a handle for further functionalization, making the successful amidation of this substrate a key step in the synthesis of a diverse range of potential drug candidates. This document will explore several robust protocols, delving into the mechanistic rationale behind each to empower researchers to make informed decisions in their synthetic endeavors.

Core Concepts in Amide Bond Formation

Direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, primarily due to the formation of a non-reactive ammonium carboxylate salt.[1][2] To overcome this kinetic barrier, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved through the use of coupling reagents.[1][3][4] This guide will focus on three widely adopted and effective strategies for the amidation of 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid:

  • Carbodiimide-Mediated Coupling (EDC/HOBt): A versatile and common method that utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).

  • Uronium/Aminium Salt-Mediated Coupling (HATU): Employs a highly reactive uronium salt, HATU, known for its efficiency, especially with sterically hindered substrates.[5]

  • Acid Chloride Formation Followed by Amination: A classic and powerful two-step approach that involves the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate.

The choice of method will depend on factors such as the nature of the amine, scale of the reaction, and desired purity of the final product.

Protocol 1: EDC/HOBt-Mediated Amidation

This method is favored for its operational simplicity and the water-solubility of its urea byproduct, which simplifies purification.[3][6] The addition of HOBt is crucial as it suppresses side reactions and reduces the risk of racemization if chiral amines are used.[7][8]

Mechanism of Action

The reaction proceeds through a multi-step mechanism. First, the carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is prone to rearrangement to a stable N-acylurea byproduct. HOBt intercepts the O-acylisourea to form an active HOBt-ester, which is more stable and less susceptible to side reactions. Finally, the amine attacks the activated HOBt-ester to furnish the desired amide and regenerate HOBt.[3][4][9]

EDC_HOBt_Mechanism RCOOH Carboxylic Acid (1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid) O_acylisourea O-Acylisourea (Active Intermediate) RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt-ester (Active Ester) O_acylisourea->HOBt_ester + HOBt Urea Urea Byproduct (Water-soluble) O_acylisourea->Urea HOBt HOBt HOBt->HOBt_ester Amide Amide Product HOBt_ester->Amide + Amine HOBt_regen HOBt (regenerated) HOBt_ester->HOBt_regen Amine Amine (R'-NH2) Amine->Amide

Caption: EDC/HOBt Amidation Workflow

Experimental Protocol

Materials:

  • 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • EDC·HCl (1.1 - 1.5 equiv)

  • HOBt (1.1 - 1.5 equiv)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard workup reagents (e.g., 1N HCl, saturated aq. NaHCO₃, brine)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF (approximately 0.1 M concentration of the carboxylic acid).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic phase sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

ParameterRecommended RangeRationale
Amine Equivalents 1.0 - 1.2A slight excess of the amine can drive the reaction to completion.
EDC·HCl Equivalents 1.1 - 1.5Excess ensures full activation of the carboxylic acid.
HOBt Equivalents 1.1 - 1.5Ensures efficient trapping of the O-acylisourea intermediate.
Base Equivalents 2.0 - 3.0Neutralizes the HCl salt of EDC and the HOBt proton, facilitating the reaction.
Solvent Anhydrous DCM or DMFAprotic solvents are necessary to prevent hydrolysis of the activated species.
Temperature 0 °C to Room Temp.Initial cooling helps to control any exotherm and minimize side reactions.
Reaction Time 4 - 24 hoursDependent on the reactivity of the amine; monitor by TLC or LC-MS.

Protocol 2: HATU-Mediated Amidation

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly effective for sterically hindered substrates and for minimizing racemization.[5] It often provides faster reaction times and higher yields compared to carbodiimide-based methods.[10]

Mechanism of Action

In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea. The amine then attacks this active ester to yield the final amide product. The nitrogen atom in the HOAt ring is thought to accelerate the coupling step through a neighboring group effect.[3][10][11]

HATU_Mechanism RCOOH Carboxylic Acid (1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid) Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base Base Base (DIPEA) Base->Carboxylate OAt_ester OAt-Active Ester Carboxylate->OAt_ester + HATU HATU HATU HATU->OAt_ester Amide Amide Product OAt_ester->Amide + Amine TMU Tetramethylurea OAt_ester->TMU HOAt HOAt OAt_ester->HOAt Amine Amine (R'-NH2) Amine->Amide

Caption: HATU Amidation Workflow

Experimental Protocol

Materials:

  • 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • HATU (1.1 - 1.5 equiv)

  • DIPEA or 2,4,6-Collidine (2.0 - 4.0 equiv)

  • Anhydrous DMF

  • Standard workup reagents

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude amide product via flash column chromatography or recrystallization.

ParameterRecommended RangeRationale
Amine Equivalents 1.0 - 1.2Ensures consumption of the activated ester.
HATU Equivalents 1.1 - 1.5A slight excess ensures complete activation of the carboxylic acid.
Base Equivalents 2.0 - 4.0Crucial for deprotonating the carboxylic acid and neutralizing the formed hexafluorophosphate salt.
Solvent Anhydrous DMFA polar aprotic solvent that effectively dissolves all reagents.
Temperature 0 °C to Room Temp.Pre-activation at 0 °C is often beneficial.
Reaction Time 1 - 18 hoursHATU reactions are typically faster than EDC couplings.

Protocol 3: Amidation via an Acyl Chloride Intermediate

This classic two-step method is highly effective, especially for unreactive amines or sterically demanding carboxylic acids. The formation of the highly electrophilic acyl chloride ensures a rapid and often high-yielding reaction with the amine.[1][12]

Mechanism of Action

The first step involves the reaction of the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the acyl chloride. In the second step, the amine acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. A base is required to neutralize the HCl generated during the reaction.[13][14]

Acyl_Chloride_Mechanism RCOOH Carboxylic Acid (1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid) Acyl_Chloride Acyl Chloride RCOOH->Acyl_Chloride + SOCl₂ SOCl2 SOCl₂ or (COCl)₂ SOCl2->Acyl_Chloride Amide Amide Product Acyl_Chloride->Amide + Amine, Base Amine Amine (R'-NH2) Amine->Amide Base Base (e.g., Pyridine, TEA) Base->Amide Salt Base·HCl Salt Base->Salt HCl HCl Amide->HCl HCl->Salt

Caption: Acyl Chloride Amidation Workflow

Experimental Protocol

Step 1: Formation of the Acyl Chloride

Materials:

  • 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid (1.0 equiv)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride (2.0 - 3.0 equiv)

  • Anhydrous DCM or Toluene

  • Catalytic DMF (for oxalyl chloride)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid (1.0 equiv) and anhydrous DCM or toluene.

  • Add thionyl chloride (2.0 equiv) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 1-3 hours.

  • Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂).

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride. The crude acyl chloride is typically used immediately in the next step.

Step 2: Amidation

Materials:

  • Crude 1-(5-Bromopyridin-2-YL)cyclobutanecarbonyl chloride (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • Pyridine or Triethylamine (2.0 - 3.0 equiv)

  • Anhydrous DCM

Procedure:

  • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the amine (1.1 equiv) and pyridine (2.5 equiv) in anhydrous DCM.

  • Slowly add the amine/pyridine solution to the stirred acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Perform an aqueous workup as described in the previous protocols (wash with 1N HCl, saturated aq. NaHCO₃, and brine).

  • Dry the organic layer, concentrate, and purify by column chromatography.

ParameterRecommended RangeRationale
Chlorinating Agent SOCl₂ or (COCl)₂Both are effective; oxalyl chloride is often used for more sensitive substrates.
Amine Equivalents 1.0 - 1.2A slight excess is generally sufficient due to the high reactivity of the acyl chloride.
Base Equivalents 2.0 - 3.0Essential to scavenge the HCl produced, driving the reaction to completion.
Solvent Anhydrous DCM, TolueneAprotic solvents are required to prevent hydrolysis of the acyl chloride.
Temperature Reflux (Step 1), 0 °C to RT (Step 2)Heating is required for acyl chloride formation; cooling controls the highly exothermic amidation step.
Reaction Time 1-3h (Step 1), 1-4h (Step 2)These reactions are typically rapid.

Troubleshooting and Key Considerations

  • Low Yields: If yields are low, consider increasing the equivalents of the coupling reagent and base. Ensure all reagents and solvents are anhydrous. For the EDC/HOBt protocol, pre-activating the carboxylic acid with EDC and HOBt before adding the amine can sometimes improve results.

  • Side Products: The formation of N-acylurea with EDC can be minimized by ensuring a sufficient amount of HOBt is present and by adding the reagents at 0 °C.

  • Purification: The byproducts of HATU and EDC/HOBt couplings can often be removed with a standard aqueous workup. However, column chromatography is generally necessary for high purity. The tetramethylurea byproduct from HATU can sometimes be challenging to remove and may require multiple aqueous washes.[15]

  • Substrate Scope: The choice of amine will significantly impact the reaction. Electron-deficient or sterically hindered amines may require more forcing conditions or the use of a more reactive coupling reagent like HATU or the acyl chloride method.[4]

Conclusion

The amidation of 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid can be successfully achieved using several reliable methods. For routine couplings, the EDC/HOBt protocol offers a good balance of efficiency and cost-effectiveness. For more challenging substrates, particularly sterically hindered amines, the HATU protocol provides a powerful alternative with typically higher yields and faster reaction times. The acyl chloride method, while requiring two steps, is a robust and often indispensable tool for difficult couplings. By understanding the mechanisms and carefully selecting the appropriate conditions, researchers can effectively synthesize a wide array of amide derivatives from this valuable building block, paving the way for new discoveries in drug development.

References

  • Application Notes and Protocols for Amide Bond Formation using EDC and H
  • Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH.
  • Amine to Amide Mechanism - H
  • Application Notes and Protocols: Pyridine-2-carboxylic Anhydride as a Coupling Reagent - Benchchem.
  • 4.1.3. General Procedure III: Amide Coupling - Bio-protocol.
  • Amide Synthesis - Fisher Scientific.
  • H
  • Amine to Amide (Coupling)
  • HATU: The Core Reagent for Peptide & Drug Synthesis - Suzhou Highfine Biotech.
  • Acid-Amine Coupling using EDCI - Organic Synthesis.
  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond form
  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings - Luxembourg Bio Technologies.
  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling...
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides.
  • One-pot synthesis of amides from carboxylic acids activ
  • Coupling Reagents - Aapptec Peptides.
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - RSC Publishing.
  • Amide synthesis by acyl
  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry.
  • studies toward the stereocontrolled synthesis of cyclobutane deriv
  • Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines - NIH.
  • Amine to Amide (via Acid Chloride) - Common Conditions.
  • 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs | Journal of Medicinal Chemistry - ACS Public
  • Cyclobutane carboxylic acid deriv
  • Synthesis of carboxy-cyclobutane isomers combining an amide bond and self-assembly of coordination polymers in the solid state: controlling the reaction site of [2 + 2] cycloaddition by introducing a substituent group - RSC Publishing.
  • Making Amides from Acyl Chlorides - Chemistry LibreTexts.
  • Amide formation from acyl chloride | Carboxylic acids and deriv
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
  • 1-(5-Bromopyridin-2-yl)cyclobutane-1-carboxylic acid - Sunway Pharm Ltd.
  • HMDS-promotedin situ amidation reactions of car ylic acids and amines | Semantic Scholar.

Sources

Application

Application Notes and Protocols: Leveraging 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic Acid for Accelerated Drug Discovery via Parallel Synthesis

Introduction: A Building Block Engineered for Diversity In the fast-paced environment of modern drug discovery, the strategic selection of molecular building blocks is paramount to the rapid and efficient generation of n...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Building Block Engineered for Diversity

In the fast-paced environment of modern drug discovery, the strategic selection of molecular building blocks is paramount to the rapid and efficient generation of novel chemical entities. 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid is a uniquely designed scaffold that offers medicinal chemists two orthogonal points of diversification, making it an ideal candidate for parallel synthesis and the construction of extensive compound libraries.

This bifunctional molecule incorporates a carboxylic acid for robust amide coupling and a bromopyridine moiety, a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions.[1][2] Furthermore, the rigid, three-dimensional nature of the cyclobutane ring provides a distinct advantage in exploring chemical space beyond the flat, aromatic structures that have traditionally dominated medicinal chemistry.[3][4] The incorporation of such a strained ring system can lead to improved metabolic stability and unique binding interactions with biological targets.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid in parallel synthesis workflows to accelerate the discovery of new therapeutic agents.

Strategic Value in Library Design

The power of 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid lies in its ability to serve as a central scaffold for the creation of a diverse "two-dimensional" library from a single starting material.

  • Vector 1: Amide Bond Formation: The carboxylic acid functionality is readily amenable to standard amide coupling protocols, allowing for the introduction of a wide variety of amines. This is a cornerstone reaction in medicinal chemistry, and its reliability makes it ideal for high-throughput synthesis.[1][5]

  • Vector 2: Suzuki-Miyaura Cross-Coupling: The 5-bromopyridine moiety is a prime substrate for Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning methodology enables the formation of carbon-carbon bonds with a vast array of boronic acids and esters, introducing diverse aryl and heteroaryl groups.[6][7]

This dual reactivity allows for a combinatorial approach where a library of amides can be further diversified through a subsequent parallel Suzuki coupling, exponentially increasing the number of unique compounds generated.

Parallel Synthesis Workflow

The following diagram illustrates a typical parallel synthesis workflow employing 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid.

G cluster_0 Phase 1: Amide Library Synthesis cluster_1 Phase 2: Suzuki Coupling Diversification cluster_2 Purification & Analysis A 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid C Parallel Amide Coupling (e.g., HATU, DIPEA in DMF) A->C B Amine Building Blocks (R1-NH2) B->C D Amide Library (96-well format) C->D F Parallel Suzuki Coupling (e.g., Pd catalyst, base in dioxane/water) D->F E Boronic Acid Building Blocks (R2-B(OH)2) E->F G Final Diversified Library F->G H High-Throughput Purification (e.g., SPE or Prep-HPLC) G->H I QC Analysis (LC-MS) H->I J Compound Plating & Screening I->J

Caption: Parallel synthesis workflow for library generation.

Experimental Protocols

The following protocols are designed for a 96-well plate format, a common platform for parallel synthesis.

Protocol 1: Parallel Amide Library Synthesis

This protocol describes the coupling of 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid with a diverse set of primary and secondary amines.

Reagents and Materials:

  • 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid (CAS: 1382486-27-2)[4]

  • Amine building blocks (0.5 M solution in DMF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (0.5 M solution in DMF)

  • DIPEA (N,N-Diisopropylethylamine) (1.0 M solution in DMF)

  • Anhydrous Dimethylformamide (DMF)

  • 96-well reaction block with sealing mat

  • Automated liquid handler or multichannel pipette

Procedure:

  • Reagent Preparation:

    • Prepare a 0.5 M stock solution of 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid in anhydrous DMF.

    • Prepare 0.5 M stock solutions of a diverse set of amine building blocks in anhydrous DMF in a separate 96-well plate.

    • Prepare a 0.5 M stock solution of HATU in anhydrous DMF.

    • Prepare a 1.0 M stock solution of DIPEA in anhydrous DMF.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 100 µL (50 µmol, 1.0 equiv) of the 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid stock solution.

    • To each well, add 110 µL (55 µmol, 1.1 equiv) of the corresponding amine stock solution from the amine plate.

    • To each well, add 110 µL (55 µmol, 1.1 equiv) of the HATU stock solution.

    • Initiate the reaction by adding 100 µL (100 µmol, 2.0 equiv) of the DIPEA stock solution to each well.

  • Reaction Conditions:

    • Seal the 96-well reaction block with a chemically resistant sealing mat.

    • Shake the reaction block at room temperature for 16 hours.

  • Work-up (Quench):

    • After the reaction is complete, add 500 µL of water to each well.

    • Shake the plate for 10 minutes.

    • The crude reaction mixtures are now ready for purification.

Expected Outcome: A library of 96 unique amides derived from 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid.

Protocol 2: Parallel Suzuki-Miyaura Coupling

This protocol describes the diversification of the amide library via Suzuki-Miyaura coupling.

Reagents and Materials:

  • Crude amide library from Protocol 1

  • Boronic acid building blocks (0.6 M solution in 1,4-dioxane)

  • Pd(dppf)Cl2 ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

  • Potassium Carbonate (K2CO3), 2 M aqueous solution

  • 1,4-Dioxane

  • Nitrogen or Argon source

  • 96-well reaction block with sealing mat

Procedure:

  • Reagent Preparation:

    • Prepare 0.6 M stock solutions of a diverse set of boronic acid building blocks in 1,4-dioxane in a 96-well plate.

    • Prepare a catalyst/solvent master mix: For a 96-well plate, weigh an appropriate amount of Pd(dppf)Cl2 (e.g., 5 mol% per well) and dissolve it in the required volume of 1,4-dioxane.

  • Reaction Setup (in a new 96-well reaction block):

    • Transfer the crude amide solutions from Protocol 1 to the new reaction block. If the product was isolated, re-dissolve in 200 µL of 1,4-dioxane.

    • To each well, add 100 µL (60 µmol, 1.2 equiv) of the corresponding boronic acid stock solution.

    • To each well, add 200 µL of the Pd(dppf)Cl2 master mix.

    • To each well, add 100 µL of the 2 M aqueous K2CO3 solution.

  • Reaction Conditions:

    • Seal the 96-well reaction block.

    • Purge the reaction block with nitrogen or argon.

    • Heat the reaction block at 80 °C for 4-12 hours with shaking.

  • Work-up:

    • Cool the reaction block to room temperature.

    • Add 500 µL of ethyl acetate to each well.

    • Add 500 µL of water to each well.

    • Shake vigorously and then allow the layers to separate.

    • Carefully remove the organic layer from each well for analysis and purification.

Expected Outcome: A final, diversified library of compounds with variations at both the amide and pyridine positions.

High-Throughput Purification Strategies

Purification is often the bottleneck in parallel synthesis. The choice of purification strategy will depend on the scale of the synthesis and the purity requirements.

Purification MethodPrincipleThroughputAdvantagesDisadvantages
Solid-Phase Extraction (SPE) Differential partitioning of the target compound and impurities between a solid phase and a liquid phase.HighRapid, cost-effective, easily automated.Lower resolution than HPLC, may not remove all impurities.
Preparative HPLC-MS Separation based on polarity on a stationary phase with mass-directed fraction collection.Medium to HighHigh purity achievable, provides mass confirmation.[5]Slower, more solvent consumption, higher cost per sample.
Scavenger Resins Covalent or ionic binding of excess reagents or byproducts to a solid support.HighSimple filtration-based work-up, specific for certain functional groups.Resin choice is specific to the reaction, may not be universally applicable.

For the workflow described, a two-step purification process is recommended:

  • Post-Amidation: Use a scavenger resin (e.g., an isocyanate resin to remove excess amine) for a quick, bulk purification.

  • Post-Suzuki Coupling: Employ automated parallel SPE or preparative HPLC-MS for final purification to ensure high-quality compounds for biological screening.[5]

Data Presentation: Representative Library Synthesis Conditions

The following tables provide examples of reaction conditions for the synthesis of a small, representative library.

Table 1: Parallel Amide Coupling Conditions

Amine (R1-NH2)Coupling ReagentBaseSolventTime (h)
BenzylamineHATUDIPEADMF16
4-FluoroanilineHATUDIPEADMF16
MorpholineHATUDIPEADMF16
(R)-1-PhenylethanamineHATUDIPEADMF16

Table 2: Parallel Suzuki Coupling Conditions for Amide Derivatives

Boronic Acid (R2-B(OH)2)Catalyst (mol%)BaseSolventTemp (°C)Time (h)
Phenylboronic acidPd(dppf)Cl2 (5%)K2CO3Dioxane/H2O806
4-Methoxyphenylboronic acidPd(dppf)Cl2 (5%)K2CO3Dioxane/H2O806
Thiophene-2-boronic acidPd(dppf)Cl2 (5%)K2CO3Dioxane/H2O808
Pyridine-3-boronic acidPd(dppf)Cl2 (5%)K2CO3Dioxane/H2O808

Conclusion

1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid is a powerful and versatile building block for the efficient construction of large and diverse compound libraries. Its dual reactivity, combined with the favorable physicochemical properties imparted by the cyclobutane scaffold, makes it an invaluable tool in modern medicinal chemistry. By leveraging the parallel synthesis protocols outlined in these application notes, drug discovery teams can significantly accelerate their hit-finding and lead-optimization efforts. The methodologies described are robust, scalable, and amenable to automation, enabling the rapid exploration of chemical space and increasing the probability of identifying novel therapeutic candidates.

References

  • Wleklinski, M., Carpenter, P. M., Dykstra, K. D., Donofrio, A., Nowak, T., Krska, S. W., & Ferguson, R. D. (2024). Parallel purification of microscale libraries via automated solid phase extraction. SLAS TECHNOLOGY, 29(2), 100126. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. Retrieved from [Link]

  • ETH Zurich Research Collection. (2020). Automated and Parallel Amide Synthesis. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • de Visser, M., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(1), 45-56. [Link]

  • Schaffrath, M., von Roedern, E., Hamley, P., & Stilz, H. U. (2005). High-throughput purification of single compounds and libraries. Journal of combinatorial chemistry, 7(4), 546–553. [Link]

  • Ahmad, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]

  • Baranczak, A., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(7), 8010-8025. [Link]

Sources

Method

Application Notes and Protocols for Cellular Assay Development with 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic Acid Derivatives

Introduction: A Strategic Framework for Characterizing Novel Bioactive Compounds The emergence of novel chemical entities, such as derivatives of 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid, presents both an opport...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Framework for Characterizing Novel Bioactive Compounds

The emergence of novel chemical entities, such as derivatives of 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid, presents both an opportunity and a challenge in drug discovery. With no predefined biological target, a systematic and tiered approach to cellular assay development is paramount to elucidating their mechanism of action and therapeutic potential. This guide provides a comprehensive framework for characterizing such compounds, moving logically from broad phenotypic screening to specific target engagement and downstream pathway analysis.

This document is structured to empower researchers with the rationale behind experimental choices, robust protocols, and data interpretation strategies. By following this tiered approach, researchers can efficiently identify the biological context in which these novel compounds are active, validate their molecular targets, and build a strong foundation for further preclinical development.

Part 1: The Tiered Assay Cascade: A Funnel-Based Approach to Hit Identification and Characterization

A successful cellular assay strategy for a novel compound class begins with a broad net and progressively narrows the focus to specific molecular events. This "funnel" approach, depicted below, ensures that resources are allocated efficiently, with high-throughput methods used for initial screening and more complex, lower-throughput assays reserved for promising hits.

AssayCascade HTS Tier 1: High-Throughput Screening (HTS) (e.g., Cell Viability/Cytotoxicity) Secondary Tier 2: Secondary Assays & Target Class Identification (e.g., Phenotypic Screens, Reporter Assays) HTS->Secondary Active Compounds TargetID Tier 3: Target Identification & Engagement (e.g., CETSA, Proteomics) Secondary->TargetID Confirmed Hits Mechanism Tier 4: Mechanistic & Pathway Analysis (e.g., Western Blot, RNA-Seq) TargetID->Mechanism Validated Target

Caption: Tiered Assay Cascade Workflow.

Part 2: Tier 1 - High-Throughput Screening (HTS) for Bioactivity

The initial goal is to determine if the 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid derivatives exhibit any biological activity across a diverse panel of cell lines. Cell viability and cytotoxicity assays are the workhorses of this stage due to their robustness, scalability, and cost-effectiveness.[1][2][3]

Rationale for Assay Selection:
  • Cell Viability Assays: These assays measure the overall health of a cell population and can indicate a wide range of effects, from cytostatic (inhibiting proliferation) to cytotoxic (inducing cell death).[4][5]

  • Multiplexing: Combining different viability indicators in a single experiment can reduce inter-assay variability and increase confidence in the results.[1]

Protocol: Multiplexed Cell Viability Assay (CellTiter-Glo® and Resazurin)

This protocol combines a luminescent ATP-based assay (CellTiter-Glo®) for metabolic activity with a fluorescent resazurin-based assay for redox potential.[6][7][8]

Materials:

  • Cell lines of interest (e.g., a panel representing different cancer types)

  • 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid derivatives (and other test compounds)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Resazurin sodium salt (Sigma-Aldrich)

  • 384-well clear-bottom white plates (Corning)

  • Multimode plate reader with luminescence and fluorescence capabilities

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the desired seeding density (optimized for each cell line to ensure log-phase growth throughout the assay).

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO). The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent-induced toxicity.[9]

    • Add 25 nL of the compound solutions to the corresponding wells. Include vehicle-only controls and positive controls (e.g., a known cytotoxic agent).

    • Incubate for 48-72 hours.

  • Resazurin Assay:

    • Prepare a 2X working solution of resazurin in PBS.

    • Add 5 µL of the resazurin solution to each well and incubate for 2-4 hours.

    • Measure fluorescence (Ex/Em: ~560/590 nm) on a plate reader.

  • CellTiter-Glo® Assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence on a plate reader.

Data Analysis and Presentation:

The primary output of this screen will be the half-maximal inhibitory concentration (IC50) for each compound in each cell line.[10][11]

Data Analysis Steps:

  • Normalize the raw data to the vehicle-treated controls (representing 100% viability).

  • Plot the normalized viability (%) against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.[12]

Example Data Table:

Compound IDCell Line A (IC50, µM)Cell Line B (IC50, µM)Cell Line C (IC50, µM)
Cmpd-0011.2>502.5
Cmpd-002>500.8>50
Cmpd-0035.67.24.9

Part 3: Tier 2 - Secondary Assays for Target Class Identification

Compounds that show potent and selective activity in the primary screen are advanced to secondary assays. The goal of this tier is to begin to understand the mechanism of action, moving beyond simple viability readouts.

Rationale for Assay Selection:
  • Phenotypic Screening: High-content imaging can reveal changes in cellular morphology, organelle health, or the expression and localization of specific proteins, providing clues about the compound's effect.

  • Reporter Gene Assays: If there is a hypothesis about a particular signaling pathway being affected, reporter assays can provide a quantitative measure of pathway activation or inhibition.

Protocol: High-Content Imaging for Apoptosis Induction

This protocol uses fluorescent dyes to simultaneously measure caspase activation (a hallmark of apoptosis) and nuclear morphology.

Materials:

  • Hit compounds from Tier 1

  • Cell line of interest

  • CellEvent™ Caspase-3/7 Green Detection Reagent (Thermo Fisher Scientific)

  • Hoechst 33342 (Thermo Fisher Scientific)

  • 384-well imaging plates (e.g., CellCarrier Ultra, PerkinElmer)

  • High-content imaging system

Step-by-Step Methodology:

  • Cell Seeding and Compound Treatment: Follow the same procedure as in the Tier 1 assay, using imaging-compatible plates.

  • Staining:

    • Add Caspase-3/7 reagent and Hoechst 33342 to the culture medium at the recommended concentrations.

    • Incubate for 30-60 minutes at 37°C.

  • Image Acquisition:

    • Acquire images using a high-content imaging system with appropriate filter sets for the chosen dyes.

  • Image Analysis:

    • Use image analysis software to segment the nuclei (Hoechst channel) and quantify the intensity of the caspase-3/7 signal within each cell.

    • Calculate the percentage of caspase-positive cells for each treatment condition.

Part 4: Tier 3 - Target Identification and Engagement

Once a consistent cellular phenotype has been established, the next critical step is to identify the direct molecular target of the compound.

Rationale for Assay Selection:
  • Cellular Thermal Shift Assay (CETSA®): This method assesses target engagement by measuring changes in the thermal stability of proteins upon ligand binding. It is a powerful tool because it can be performed in a cellular context without modifying the compound or the protein.[13][14]

Protocol: Cellular Thermal Shift Assay (CETSA®) with Western Blotting

This protocol describes a classic CETSA® experiment to validate a hypothesized target protein.

Materials:

  • Validated hit compound

  • Cell line expressing the target protein

  • Antibody specific to the target protein

  • Western blotting reagents and equipment

Step-by-Step Methodology:

  • Compound Treatment: Treat intact cells with the compound or vehicle control.

  • Heating: Aliquot the cell suspension and heat the samples to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble and aggregated protein fractions.

  • Western Blotting: Analyze the soluble fraction by Western blotting using an antibody against the target protein.

  • Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow Treat Treat Cells (Compound vs. Vehicle) Heat Heat Shock (Temperature Gradient) Treat->Heat Lyse Cell Lysis & Centrifugation Heat->Lyse WB Western Blot for Target Protein Lyse->WB Analyze Analyze Melt Curve Shift WB->Analyze

Caption: CETSA® Experimental Workflow.

Part 5: Tier 4 - Mechanistic and Pathway Analysis

With a validated target in hand, the final step is to understand the downstream consequences of target engagement.

Rationale for Assay Selection:
  • Downstream Signaling Analysis: Techniques like Western blotting or targeted RNA sequencing can be used to investigate the modulation of signaling pathways downstream of the identified target.[15][16][17][18]

Protocol: Western Blot for Downstream Pathway Modulation

This protocol assesses the phosphorylation status of key proteins in a signaling pathway.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with a range of compound concentrations for various durations.

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with antibodies against the phosphorylated and total forms of the downstream signaling proteins of interest.

  • Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated to total protein to assess the effect of the compound on pathway activity.

References

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). Vertex AI Search.
  • A Protocol for a High-Throughput Multiplex Cell Viability Assay. (n.d.). PubMed.
  • Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. (2019). Methods in Molecular Biology.
  • How to calculate IC50. (n.d.).
  • A Researcher's Guide to Confirming Small Molecule Target Engagement. (2025). Benchchem.
  • Assay Development in Drug Discovery. (n.d.). Danaher Life Sciences.
  • Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. (2024). Dispendix.
  • How Do I Estimate the IC50 and EC50?. (n.d.). GraphPad.
  • Development of A Cell-Based Assay to Identify Small Molecule Inhibitors of FGF23 Signaling. (n.d.). SLAS Discovery.
  • Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays. (2025). Benchchem.
  • CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. (2023). YouTube.
  • Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. (n.d.). Bio-Techne.
  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. (n.d.).
  • In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1. (2019). Methods in Enzymology.
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Visikol.
  • Target Engagement Assays in Early Drug Discovery. (n.d.). Journal of Medicinal Chemistry.
  • Guidelines for accurate EC50/IC50 estim
  • Cell based assays for drug discovery. (n.d.). Miltenyi Biotec.
  • Are You Choosing the Right Cell Viability Assay?. (2019). Visikol.
  • The Role of Assay Development and Validation in Drug Discovery. (2024). PeploBio.
  • Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.).
  • Cell Proliferation Assay Service | CellTiter-Glo. (n.d.). Reaction Biology.
  • Assay Development and Method Validation Essentials. (n.d.).
  • IC50 and EC50. (2021).
  • Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why?. (2024).
  • CellTiter-Glo® Luminescent Cell Viability Assay. (n.d.).
  • Elucidating regulatory mechanisms downstream of a signaling pathway using informative experiments. (2009). Molecular Systems Biology.
  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). European Pharmaceutical Review.
  • Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. (2025). STAR Protocols.
  • A comparison of mechanistic signaling pathway activity analysis methods. (2018).
  • Why is Assay Valid
  • Role of Cell-Based Assays in Drug Discovery and Development. (n.d.).
  • Cell-based assays in high-throughput mode (HTS). (n.d.). BioTechnologia.
  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021). BioAgilytix.
  • P
  • Truly Effective Cell Assay Design. (2023). a4cell.
  • High-throughput screening (HTS). (2019). BMG LABTECH.
  • In order to decipher the downstream signaling pathway of a transcription factor, what is the better strategy?. (2019).
  • Identifying Upstream and Downstream Pathway Targets. (n.d.). Parse Biosciences.
  • 1-(5-Bromopyridin-2-yl)cyclobutane-1-carboxylic acid. (n.d.). Sunway Pharm Ltd.
  • 1-(5-bromopyridin-2-yl)cyclobutan-1-ol. (n.d.). Appretech Scientific Limited.
  • 1-(5-BROMOPYRIDIN-2-YL)CYCLOBUTANECARBOXYLIC ACID SODIUM SALT. (n.d.). BLD Pharm.
  • cas 1382486-27-2|| where to buy 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid. (n.d.). Chemenu.
  • 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile. (n.d.). Biosynth.
  • N1-(5-bromopyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide. (n.d.). Simson Pharma Limited.
  • 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid , Package: 5g. (n.d.). Laibo Chem.
  • Cell-based assays for high-throughput screening : methods and protocols. (n.d.). University of California San Francisco.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in Suzuki coupling with 2-bromopyridines

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot low yields in Suzuki coupling reactions involving 2-bromopyridines.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot low yields in Suzuki coupling reactions involving 2-bromopyridines.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with 2-bromopyridine giving a low yield?

Low yields in Suzuki couplings with 2-bromopyridines are a frequent challenge. The primary reasons stem from the inherent electronic properties of the pyridine ring and its interaction with the palladium catalyst. The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium center, leading to catalyst deactivation or "poisoning".[1][2][3] This is often referred to as the "2-pyridyl problem".[3] Additionally, the electron-deficient nature of the pyridine ring can influence the rates of key steps in the catalytic cycle.[2]

Key areas to investigate include:

  • Catalyst Deactivation: The pyridine nitrogen can bind to the palladium, forming inactive species.[2][3]

  • Inefficient Oxidative Addition: The strength of the carbon-bromine bond in 2-bromopyridine can make the initial oxidative addition step sluggish.[4][5]

  • Suboptimal Reaction Conditions: Factors like the choice of base, solvent, temperature, and ligand are critical and often need to be tailored for pyridine-containing substrates.[1][4]

  • Reagent Quality and Stability: The purity of the 2-bromopyridine and the stability of the boronic acid partner are crucial for a successful reaction.[1]

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Materials

If you observe a significant amount of unreacted 2-bromopyridine, consider the following troubleshooting steps.

Potential Cause 1: Catalyst Inactivation or Deactivation

The pyridine nitrogen can act as a ligand, binding to the palladium catalyst and inhibiting its activity.[3][4] This is a primary cause of low yields.

Solutions:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium center, minimizing coordination with the pyridine nitrogen.[2] They also promote the crucial oxidative addition step.[6]

  • Catalyst Choice: Use a fresh, high-quality palladium source. Pre-catalysts that rapidly form the active Pd(0) species can be beneficial.[3] Consider screening different palladium sources, such as Pd(OAc)₂, Pd₂(dba)₃, or preformed catalysts with specific ligands.

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Oxygen can oxidize and deactivate the active Pd(0) catalyst and the phosphine ligands.[1][2] Thoroughly degas all solvents and the reaction mixture before adding the catalyst.[2][4]

Troubleshooting Workflow for Catalyst Issues

start Low Conversion Observed catalyst_check Is the catalyst system optimized for pyridines? start->catalyst_check ligand_check Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). catalyst_check->ligand_check No inert_check Is the reaction under a strictly inert atmosphere? catalyst_check->inert_check Yes success Improved Yield ligand_check->success degas Thoroughly degas solvents and reaction mixture. inert_check->degas No precatalyst Consider using a robust pre-catalyst. inert_check->precatalyst Yes degas->success precatalyst->success

Caption: Decision tree for addressing catalyst-related issues.

Potential Cause 2: Inappropriate Base or Solvent System

The choice of base and solvent is critical for activating the boronic acid and ensuring all reactants are in solution.[4][7]

Solutions:

  • Base Screening: The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[7] If using a weaker or poorly soluble base like K₂CO₃, consider switching to a stronger, more soluble base such as K₃PO₄ or Cs₂CO₃.[4][7]

  • Solvent Optimization: A mixture of an aprotic organic solvent (e.g., 1,4-dioxane, toluene, THF) and water is commonly used.[1][4] The ratio may need to be optimized to ensure adequate solubility of all components.[1] If solubility is an issue, consider alternative solvent systems like DMF/water.[4][8] Ensure solvents are anhydrous and peroxide-free, as peroxides can oxidize the boronic acid.[4][9]

BaseRelative StrengthSolubilityComments
K₃PO₄ ModerateModerateA reliable choice for many Suzuki couplings.[4]
Cs₂CO₃ HighHighGood solubility can be advantageous.[4]
K₂CO₃ LowLowOften requires higher temperatures or longer reaction times.[7]
Na₂CO₃ LowModerateCan be effective in certain systems.[7]

Caption: Comparison of common bases for Suzuki couplings.

Issue 2: Significant Byproduct Formation

The presence of side products like homocoupled boronic acid or debrominated starting material can significantly reduce the yield of the desired product.

Potential Cause 1: Homocoupling of the Boronic Acid

This side reaction, forming a biaryl product from two boronic acid molecules, is often promoted by the presence of oxygen.[2]

Solutions:

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. Common methods include sparging with an inert gas (e.g., argon) for an extended period or using several freeze-pump-thaw cycles.[2][4]

  • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the experiment.[2]

Potential Cause 2: Protodeboronation of the Boronic Acid

The boronic acid can be unstable under the reaction conditions and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2] This is especially common with aqueous bases.[2]

Solutions:

  • Use Boronic Esters: Pinacol esters or other boronic esters are generally more stable than their corresponding boronic acids and can help prevent this side reaction.[2][9][10]

  • Anhydrous Conditions: If possible, use anhydrous solvents and a non-aqueous base to minimize the source of protons.[3]

  • Slow-Release Strategy: Employing a "masking" reagent can protect the boronic acid from degradation while allowing for its slow release into the reaction mixture.[11]

Potential Cause 3: Protodebromination (Debromination)

The 2-bromopyridine can be reduced, replacing the bromine atom with a hydrogen atom. This is more common in the presence of protic solvents or excess water.[4]

Solutions:

  • Control Water Content: Carefully control the amount of water in the reaction. While some water is often necessary, excess can promote this side reaction.

  • Optimize Base: The choice of base can influence the extent of protodebromination.

Catalytic Cycle and Common Side Reactions

pd0 Pd(0)L2 oa Oxidative Addition (Ar-Pd(II)-X)L2 pd0->oa + Ar-X deactivation Catalyst Deactivation (Pyridine Coordination) pd0->deactivation tm Transmetalation (Ar-Pd(II)-Ar')L2 oa->tm re Reductive Elimination tm->re re->pd0 product Ar-Ar' (Product) re->product arx 2-Bromopyridine (Ar-X) protodebromination Protodebromination (Ar-H) arx->protodebromination + H+ Source ar_boronic Boronic Acid (Ar'-B(OH)2) ar_boronic->tm + Base homocoupling Homocoupling (Ar'-Ar') ar_boronic->homocoupling + O2 protodeboronation Protodeboronation (Ar'-H) ar_boronic->protodeboronation + H+ Source base Base oxygen O2 h_source H+ Source

Sources

Optimization

Technical Support Center: Optimization of Grignard Reactions Involving Bromopyridine Substrates

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful execution of Grignard reactions with bromopyridine substrates. The unique electronic properties of the pyridine ring present specific challenges, and this document offers field-proven insights to navigate them effectively.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering explanations for the underlying causes and actionable solutions.

Issue 1: My Grignard reaction with bromopyridine fails to initiate.

Symptoms:

  • No visible signs of reaction (bubbling, color change, or exotherm).

  • Quenched aliquots show only starting material.

Potential Causes & Solutions:

  • Magnesium Passivation: The surface of magnesium turnings is often coated with a layer of magnesium oxide, which prevents the reaction from starting.[1]

    • Solution 1: Mechanical Activation. In a dry flask, crush the magnesium pieces with a glass rod or stir them vigorously under an inert atmosphere to expose a fresh surface.[1][2]

    • Solution 2: Chemical Activation. Use a small crystal of iodine or a few drops of 1,2-dibromoethane.[1][2] These reagents react with the magnesium surface to form magnesium halides, which etch away the oxide layer. The disappearance of the iodine color or the observation of ethylene bubbles indicates activation.[1] For particularly stubborn reactions, Rieke magnesium, a highly reactive form of magnesium, can be used.[1][3]

  • Insufficiently Anhydrous Conditions: Grignard reagents are highly basic and will react with even trace amounts of water.[4]

    • Solution: All glassware must be rigorously flame-dried or oven-dried. Solvents must be anhydrous. THF is often a better solvent than diethyl ether for difficult Grignard formations due to its higher solvating power for the Grignard reagent.[5]

  • Inhibitory Effect of the Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the magnesium surface, inhibiting the insertion of magnesium into the carbon-bromine bond.

    • Solution: Consider using an "entrainment method."[3] This involves the preliminary formation of a more reactive Grignard reagent, like ethyl magnesium bromide, which then helps to activate the magnesium surface for the less reactive bromopyridine.[3][6]

Issue 2: The reaction initiates, but the yield of the desired product is low, with significant side products.

Symptoms:

  • Complex reaction mixture observed by TLC or GC-MS.

  • Isolation of significant amounts of bipyridyl species or pyridine.

Potential Causes & Solutions:

  • Wurtz-type Homocoupling: The pyridyl Grignard reagent can react with the starting bromopyridine to form a bipyridyl dimer. This is a common side reaction, especially with 2-bromopyridine.[5][7]

    • Solution 1: Slow Addition. Add the bromopyridine solution slowly to the activated magnesium to maintain a low concentration of the starting material in the presence of the formed Grignard reagent.

    • Solution 2: Low Temperature. While initiation may require gentle heating, once the reaction is established, maintaining a lower temperature can help to minimize side reactions.[8][9] For some substrates, forming the Grignard at a low temperature (e.g., 0 °C or below) can be beneficial.[7][9]

  • Protonation of the Grignard Reagent: If there are any acidic protons in the reaction mixture (e.g., from water or the electrophile), the Grignard reagent will be quenched, leading to the formation of pyridine.[10]

    • Solution: Ensure all reagents and solvents are scrupulously dry. If the electrophile has acidic protons, a non-nucleophilic base may be needed to deprotonate it before adding the Grignard reagent.

  • Exchange Reactions: A competing reaction can be an exchange between the formed Grignard reagent and the starting bromopyridine, leading to a mixture of organomagnesium species.[10]

    • Solution: Careful control of stoichiometry and reaction time is crucial. Using a slight excess of magnesium can help to drive the initial Grignard formation to completion.

Issue 3: The reaction mixture turns dark brown or black during Grignard reagent formation.

Symptoms:

  • The solution becomes very dark, which can indicate decomposition.

Potential Causes & Solutions:

  • Decomposition: Overheating or prolonged reaction times can lead to the decomposition of the Grignard reagent.[4][5]

    • Solution: Use gentle heating only to initiate the reaction. Once an exotherm is observed, remove the heat source and allow the reaction to proceed under its own heat. If necessary, use a water bath to moderate the temperature. Avoid prolonged refluxing unless the procedure specifically calls for it.[5]

  • Impurities: Impurities in the magnesium or the bromopyridine can catalyze decomposition pathways.[4]

    • Solution: Use high-purity magnesium turnings and purify the bromopyridine if necessary (e.g., by distillation or chromatography).

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of Grignard reactions with bromopyridine substrates.

Q1: Which isomer of bromopyridine is the most challenging for Grignard formation?

A1: 2-Bromopyridine is often considered the most challenging. The proximity of the nitrogen atom to the carbon-bromine bond can lead to chelation with the magnesium surface, inhibiting the reaction.[11] Furthermore, the resulting 2-pyridyl Grignard reagent is known to be less stable and more prone to side reactions like homocoupling.[11]

Q2: Are there alternatives to Grignard reactions for forming carbon-carbon bonds with bromopyridines?

A2: Yes, several alternative methods exist. For cross-coupling reactions, Negishi coupling using 2-pyridylzinc reagents is often a superior method due to its broader functional group tolerance.[12][13] Other options include Suzuki-Miyaura coupling, although 2-pyridylboronic acids can be unstable.[11] Recently, photopromoted, transition-metal-free coupling reactions of bromopyridines with Grignard reagents have also been developed.[14][15][16][17]

Q3: Can I use Kumada coupling with my pyridyl Grignard reagent?

A3: Yes, Kumada coupling, which involves the nickel- or palladium-catalyzed cross-coupling of a Grignard reagent with an organic halide, is a viable option.[18][19][20][21] This method can be particularly useful for forming biaryl compounds. However, the choice of catalyst and ligands is crucial for success, and functional group tolerance can be limited due to the high reactivity of the Grignard reagent.[11][19]

Q4: How can I confirm the formation and determine the concentration of my pyridyl Grignard reagent?

A4: Titration is the most reliable method for determining the concentration of a freshly prepared Grignard reagent.[4] A common method involves titrating a sample of the Grignard solution against a solution of a known concentration of an indicator like iodine until the color disappears.

Q5: What is the role of additives like LiCl in these reactions?

A5: Additives like lithium chloride can be beneficial. They can help to break up oligomeric Grignard species in solution, leading to a more reactive monomeric species.[22] This can be particularly helpful for sluggish reactions.

III. Experimental Protocols & Data

Protocol 1: Activation of Magnesium Turnings

This protocol describes a standard method for activating magnesium for Grignard reagent formation.

  • Place the required amount of magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a single crystal of iodine to the flask.

  • Gently heat the flask with a heat gun until the purple vapor of iodine is observed.

  • Allow the flask to cool, and observe that the brown color of the iodine has faded, indicating that the magnesium has been activated.

  • Alternatively, add a small amount (a few drops) of 1,2-dibromoethane to the magnesium in a minimal amount of anhydrous THF. The evolution of gas (ethylene) indicates activation.[1]

Protocol 2: Formation of a Pyridyl Grignard Reagent

This protocol provides a general procedure for the preparation of a pyridyl Grignard reagent.

  • To the flask containing activated magnesium, add a small portion of the total anhydrous THF.

  • Prepare a solution of the bromopyridine in anhydrous THF in the dropping funnel.

  • Add a small amount of the bromopyridine solution to the magnesium suspension.

  • If the reaction does not start, gently warm the mixture. An exotherm and/or the appearance of a cloudy solution indicates initiation.

  • Once the reaction has started, add the remaining bromopyridine solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature or with gentle heating for the time specified in your procedure to ensure complete formation of the Grignard reagent.

Table 1: Recommended Solvents and Temperatures
Bromopyridine IsomerRecommended SolventTypical Reaction TemperatureNotes
2-BromopyridineTHF0 °C to RTProne to side reactions; slow addition is critical.
3-BromopyridineTHF or Diethyl EtherRT to RefluxGenerally more straightforward than 2-bromopyridine.[23]
4-BromopyridineTHF or Diethyl EtherRT to RefluxReactivity is generally good.

IV. Visualizing Key Processes

Diagram 1: Grignard Reagent Formation and a Key Side Reaction

This diagram illustrates the desired formation of the pyridyl Grignard reagent and the common Wurtz-type homocoupling side reaction.

G cluster_0 Desired Reaction cluster_1 Side Reaction (Wurtz Coupling) Bromopyridine Bromopyridine Pyridyl_Grignard Pyridyl-MgBr Bromopyridine->Pyridyl_Grignard  + Mg (in ether/THF) Mg Mg Pyridyl_Grignard_side Pyridyl-MgBr Bipyridyl Bipyridyl Pyridyl_Grignard_side->Bipyridyl  + Bromopyridine Bromopyridine_side Bromopyridine

Caption: Formation of the pyridyl Grignard reagent and the competing Wurtz coupling side reaction.

Diagram 2: Troubleshooting Workflow for Failed Initiation

This workflow provides a logical sequence of steps to troubleshoot a Grignard reaction that fails to start.

G Start Start No_Reaction No Reaction Observed Start->No_Reaction Check_Anhydrous Verify Anhydrous Conditions? No_Reaction->Check_Anhydrous Dry_Glassware Flame/Oven-Dry Glassware Check_Anhydrous->Dry_Glassware No Activate_Mg Activate Magnesium? Check_Anhydrous->Activate_Mg Yes Dry_Glassware->Activate_Mg Use_Anhydrous_Solvent Use Anhydrous Solvent Mechanical_Activation Crush/Stir Mg Activate_Mg->Mechanical_Activation Yes Chemical_Activation Use I2 or 1,2-Dibromoethane Mechanical_Activation->Chemical_Activation Consider_Entrainment Use Entrainment Method? Chemical_Activation->Consider_Entrainment Add_EtMgBr Add a small amount of Ethylmagnesium Bromide Consider_Entrainment->Add_EtMgBr Yes Success Success Consider_Entrainment->Success No, re-attempt Add_EtMgBr->Success

Caption: A step-by-step guide for troubleshooting failed Grignard reaction initiation.

V. References

  • Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(11), 7148–7155. [Link]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (n.d.). PMC. [Link]

  • Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. (n.d.). ACS Publications. [Link]

  • Activation of Grignard reagent. (2021, August 30). Chemistry Stack Exchange. [Link]

  • Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. (n.d.). Journal of the Chemical Society C: Organic. [Link]

  • Does anyone know the best way to activate magnesium for the grignard reagent? (2014, March 6). ResearchGate. [Link]

  • The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. (n.d.). ResearchGate. [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. (n.d.). PMC. [Link]

  • Kumada Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. (n.d.). Journal of the American Chemical Society. [Link]

  • Kumada coupling. (n.d.). Wikipedia. [Link]

  • Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. (2021, November 16). NIH. [Link]

  • Grignard compounds derived from pyridine. I. (n.d.). ResearchGate. [Link]

  • Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. (2024, May 8). Organic Letters. [Link]

  • To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. (n.d.). [No Source Found].

  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (n.d.). NIH. [Link]

  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (n.d.). [No Source Found].

  • Kumada Coupling. (n.d.). NROChemistry. [Link]

  • Making a Grignard reagent from elemental magnesium. (2023, February 9). YouTube. [Link]

  • Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. (2024, August 15). ACS Publications. [Link]

  • Kumada–Corriu Cross‐Couplings with 2‐Pyridyl Grignard Reagents. (n.d.). ResearchGate. [Link]

  • Grignard Formation - Troubleshooting and Perfecting. (2021, September 9). Reddit. [Link]

  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. (n.d.). [No Source Found].

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. [Link]

  • Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. (2024, May 17). The Journal of Organic Chemistry. [Link]

  • Concerning the mechanism of Grignard reagent formation. Evidence for radical escape and return to the surface of magnesium. (n.d.). The Journal of Organic Chemistry. [Link]

  • Troubleshooting my grignard reactions. (2020, June 20). Reddit. [Link]

  • Additive and Counterion Effects in Iron-Catalyzed Reactions Relevant to C–C Bond Formation. (n.d.). NIH. [Link]

  • Practice Problem: Grignard Reactions. (2016, May 2). YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Catalyst Inhibition in Cross-Coupling of Pyridine-Containing Molecules

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center dedicated to addressing a persistent challenge in synthetic chemistry: catalyst inhibition during the cross-coupling...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to addressing a persistent challenge in synthetic chemistry: catalyst inhibition during the cross-coupling of molecules containing a pyridine moiety. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights to troubleshoot and optimize your reactions. We will delve into the root causes of catalyst deactivation and present actionable strategies, detailed protocols, and a comprehensive FAQ section to enhance the success of your experiments.

Understanding the Challenge: The "2-Pyridyl Problem" and Beyond

Pyridine and its derivatives are fundamental building blocks in pharmaceuticals, agrochemicals, and materials science.[1][2] However, their successful incorporation via transition-metal-catalyzed cross-coupling reactions is often hampered by the very feature that makes them valuable: the lone pair of electrons on the nitrogen atom.

The nitrogen atom in the pyridine ring, particularly at the 2-position, can act as a potent ligand, coordinating to the palladium or nickel catalyst center.[3][4][5] This coordination can lead to the formation of stable, catalytically inactive metal complexes, effectively "poisoning" the catalyst and stalling the catalytic cycle.[4][6][7] This phenomenon is often referred to as the "2-pyridyl problem" and is a primary cause of low to no yield in many cross-coupling reactions involving these substrates.[1][4][5]

Mechanism of Catalyst Inhibition by Pyridine

The following diagram illustrates how a 2-substituted pyridine can inhibit a palladium catalyst, preventing it from participating in the desired cross-coupling cycle.

Caption: Mechanism of catalyst inhibition by a 2-pyridyl substrate.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered when performing cross-coupling reactions with pyridine-containing molecules.

Q1: My Suzuki-Miyaura coupling with a 2-chloropyridine is failing. What are the most likely causes?

A1: This is a classic challenge. The primary culprits are catalyst deactivation and the low reactivity of the chloropyridine.[4][7] The pyridine nitrogen can coordinate to the palladium, forming inactive species.[4][7] Additionally, the strong carbon-chlorine bond makes the initial oxidative addition step difficult.[4]

Troubleshooting Steps:

  • Ligand Choice: Switch to bulky, electron-rich phosphine ligands like SPhos or XPhos.[8] These ligands can sterically shield the palladium center, disfavoring coordination with the pyridine nitrogen, and promote the challenging oxidative addition step.[4][7]

  • Catalyst System: Use a more active precatalyst system, for instance, one based on Pd₂(dba)₃ in combination with a suitable ligand.

  • Reaction Temperature: Increase the reaction temperature, often to 80-120 °C, to overcome the activation barrier of the C-Cl bond cleavage.[4][8]

  • Base Selection: Employ a strong, non-nucleophilic base. Potassium phosphate (K₃PO₄) is often a good choice for these challenging couplings.[7]

Q2: I'm observing significant homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling is often promoted by the presence of oxygen or when the reduction of a Pd(II) precatalyst to the active Pd(0) species is inefficient.[7]

Mitigation Strategies:

  • Thorough Degassing: Ensure all solvents and the reaction vessel are rigorously degassed with an inert gas like argon or nitrogen before adding the catalyst.[3][7]

  • Use a Pd(0) Source: Start with a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the in-situ reduction step.[3]

  • Boronic Esters: Consider using more stable boronic esters, like pinacol esters, which can be less prone to side reactions.[4]

Q3: Are there alternatives to boronic acids for coupling with pyridines in Suzuki-type reactions?

A3: Yes, the instability and poor reactivity of some pyridylboronic acids have led to the development of alternative nucleophilic partners.[1][2][9] Pyridine sulfinates have emerged as stable and highly effective coupling partners in palladium-catalyzed reactions with aryl and heteroaryl halides.[2][10] This approach offers a broad scope and can be a reliable alternative when traditional Suzuki-Miyaura conditions fail.[2][11]

Q4: Can I use nickel catalysts for cross-coupling of pyridines?

A4: Nickel catalysts can be a cost-effective and sometimes more reactive alternative to palladium for certain cross-coupling reactions.[6][12] For instance, in Kumada-Tamao-Corriu couplings, nickel catalysts have been successfully used with 2-pyridyl Grignard reagents.[6] However, it's important to note that nickel catalysts can also be susceptible to inhibition by α-halo-N-heterocycles, leading to the formation of inactive dimeric nickel species.[6]

Q5: How does the position of the nitrogen atom in the pyridine ring affect the reaction outcome?

A5: The position of the nitrogen atom is critical. 2-Substituted pyridines are the most challenging due to the proximity of the nitrogen's lone pair to the reaction center, leading to strong chelation and catalyst inhibition.[1][4] 3- and 4-substituted pyridines are generally less problematic as the nitrogen is further from the coupling site, resulting in weaker coordination to the metal center.[6]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the cross-coupling of pyridine-containing molecules.

Observed Issue Probable Cause(s) Recommended Solutions & Explanations
Low to No Yield 1. Catalyst Inhibition: Strong coordination of the pyridine nitrogen to the metal center.[3][4] 2. Low Substrate Reactivity: Especially with chloropyridines, the oxidative addition step is slow.[4] 3. Ineffective Catalyst System: The chosen catalyst/ligand combination is not active enough.1. Ligand Modification: Use bulky, electron-rich ligands (e.g., Buchwald biaryl phosphine ligands like XPhos, SPhos) to sterically hinder pyridine coordination and accelerate key catalytic steps.[4][8] 2. Increase Temperature: Higher temperatures can overcome the activation energy for C-Cl bond cleavage.[8] 3. Screen Catalysts: Try different palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) or consider a nickel-based system for certain couplings.[3][6]
Inconsistent Results 1. Reagent Purity: Impurities in starting materials or solvents. Pyridine derivatives can be sensitive to air and moisture.[3] 2. Atmosphere Control: Presence of oxygen or moisture deactivating the catalyst.[3][4] 3. Base Quality: The base may be old or hydrated, affecting its efficacy.1. Verify Reagent Quality: Use freshly purified or purchased high-purity reagents and anhydrous solvents.[3] 2. Ensure Inert Atmosphere: Use standard Schlenk line techniques or a glovebox to maintain a strict argon or nitrogen atmosphere. Degas all solvents thoroughly.[3][4] 3. Use Fresh Base: Use a freshly opened or properly stored base.
Formation of Byproducts (e.g., Protodeboronation) 1. Presence of Protic Sources: Water or acidic impurities can cleave the C-B bond of the boronic acid.[4] 2. Inappropriate Base: Some bases can promote this side reaction.1. Anhydrous Conditions: Use anhydrous solvents and reagents.[4] 2. Use Boronic Esters: Pinacol esters are generally more stable towards protodeboronation.[4] 3. Base Screening: Try a different, less nucleophilic base.
Reaction Stalls 1. Catalyst Deactivation: The active catalyst is being converted to an inactive form over time.[13] 2. Insufficient Catalyst Loading: The amount of catalyst is too low for a complete conversion.1. Re-evaluate Ligand: A more robust ligand that better stabilizes the catalyst may be needed. Bidentate ligands can sometimes offer greater stability.[5][14] 2. Increase Catalyst Loading: Incrementally increase the catalyst loading, but be mindful of cost and potential for increased side reactions.[4]

Troubleshooting Workflow

The following diagram provides a decision-making tree for troubleshooting low-yield cross-coupling reactions with pyridine substrates.

Troubleshooting_Workflow Start Low Yield Observed Check_Inertness Is the reaction under a strictly inert atmosphere? Start->Check_Inertness Improve_Inertness Action: Improve degassing and use Schlenk techniques. Check_Inertness->Improve_Inertness No Check_Reagents Are all reagents and solvents pure and anhydrous? Check_Inertness->Check_Reagents Yes Improve_Inertness->Check_Reagents Purify_Reagents Action: Purify starting materials and use anhydrous solvents. Check_Reagents->Purify_Reagents No Check_Catalyst Is the catalyst system appropriate for pyridines? Check_Reagents->Check_Catalyst Yes Purify_Reagents->Check_Catalyst Switch_Ligand Action: Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos). Check_Catalyst->Switch_Ligand No Check_Temp Is the reaction temperature optimal for the substrate? Check_Catalyst->Check_Temp Yes Switch_Ligand->Check_Temp Increase_Temp Action: Increase temperature, especially for chloro-substrates. Check_Temp->Increase_Temp No Check_Base Is the base effective? Check_Temp->Check_Base Yes Increase_Temp->Check_Base Screen_Bases Action: Screen strong, non-nucleophilic bases (e.g., K3PO4, Cs2CO3). Check_Base->Screen_Bases No Success Reaction Optimized Check_Base->Success Yes Screen_Bases->Success

Caption: A decision tree for troubleshooting low-yield reactions.

Detailed Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Challenging Chloropyridine

This protocol is adapted for coupling challenging chloropyridine substrates using a Buchwald-type ligand system.[8]

Materials:

  • Chloropyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Potassium phosphate (K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

  • SPhos (0.06 mmol, 6 mol%)

  • Anhydrous 1,4-dioxane (degassed)

Procedure:

  • Preparation: To an oven-dried Schlenk tube, add the chloropyridine, arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a glovebox or under a stream of argon, add the Pd₂(dba)₃ and SPhos to the Schlenk tube.

  • Atmosphere Exchange: Seal the tube, and evacuate and backfill with argon three times to ensure an inert atmosphere.[3]

  • Solvent Addition: Add the degassed 1,4-dioxane via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-120 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Alternative Coupling using Pyridine-2-Sulfinates

This protocol provides a method for the cross-coupling of a pyridine-2-sulfinate with an aryl bromide, offering a solution to the "2-pyridyl problem".[2]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Sodium pyridine-2-sulfinate (2.0 mmol, 2.0 equiv)

  • Potassium carbonate (K₂CO₃, 1.5 mmol, 1.5 equiv)

  • Palladium acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • Tricyclohexylphosphine (PCy₃, 0.10 mmol, 10 mol%)

  • Anhydrous 1,4-dioxane (degassed)

Procedure:

  • Setup: In a glovebox or under an inert atmosphere, add the aryl bromide, sodium pyridine-2-sulfinate, K₂CO₃, Pd(OAc)₂, and PCy₃ to an oven-dried reaction vessel.

  • Solvent Addition: Add degassed 1,4-dioxane.

  • Reaction: Seal the vessel and heat the mixture to 150 °C for 3-18 hours.

  • Monitoring and Workup: Follow steps 6-8 from Protocol 1.

Comparative Data: Effective Catalytic Systems

The following table summarizes effective catalytic systems for the Suzuki-Miyaura coupling of challenging pyridine substrates, compiled from various sources.

Pyridine Substrate Coupling Partner Catalyst / Precatalyst Ligand Base Solvent Temp (°C) Yield (%) Reference
2-ChloropyridineArylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O10070-95[8]
2-PyridylboronateAryl bromidePd₂(dba)₃PCy₃·HBF₄K₃PO₄Dioxane80-10074-82[15]
3-ButylpyridineVariousPd(OAc)₂ / Pd₂(dba)₃Bulky phosphinesNaOtBu / LHMDSDioxane / THF90Varies[3]
2-Pyridyl GrignardAryl halidePd₂(dba)₃(1-Ad)₂P(O)H-THFRT-6052-94[1][16]
Pyridine-2-sulfinateAryl bromidePd(OAc)₂PCy₃K₂CO₃Dioxane150up to 99[2]

References

  • Troubleshooting low yield in 3-Butylpyridine functionalization - Benchchem.
  • Kumada–Corriu Cross‐Couplings with 2‐Pyridyl Grignard Reagents - ResearchGate.
  • Technical Support Center: Overcoming Challenges in Suzuki Coupling of Chloropyridines - Benchchem.
  • How to avoid byproduct formation in Suzuki reactions of chloropyridines - Benchchem.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC.
  • A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides | Journal of the American Chemical Society.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - NIH.
  • Inhibition of (dppf)nickel-catalysed Suzuki– Miyaura cross-coupling reactions by a-halo-N - RSC Publishing.
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society.
  • Technical Support Center: Refining Catalyst Selection for Cross-Coupling Reactions of Pyridinones - Benchchem.
  • Pd-catalyzed electrophilic cross-coupling of pyridylphosphonium salts with arylthianthrenium salts to access C4-arylated pyridines - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC05044H.
  • Privileged ligands for palladium-catalyzed cross-coupling reactions - ResearchGate.
  • Pnictogens: Alternatives to metal-catalyzed cross-coupling - Chemistry | Illinois.
  • Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings | ACS Catalysis.
  • Kumada coupling - Wikipedia.
  • Sustainable Synthetic Approach for (Pyrazol-4-ylidene)pyridines By Metal Catalyst-Free Aerobic C(sp2)–C(sp3) Coupling Reactions between 1-Amino-2-imino-pyridines and 1-Aryl-5-pyrazolones - PMC - NIH.
  • Troubleshooting low yield in Suzuki coupling with 2-Chloropyridine-3-boronic acid - Benchchem.
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC - NIH.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • Buchwald Ligands - Sigma-Aldrich.
  • Willis Pyridinates for Palladium-Catalyzed Cross-Coupling Reactions - Sigma-Aldrich.
  • Buchwald–Hartwig amination - Wikipedia.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH.
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing).

Sources

Optimization

Technical Support Center: Overcoming Challenges in the Purification of Bromopyridine Derivatives

Welcome to the technical support center for the purification of bromopyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of bromopyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these valuable synthetic intermediates. The unique electronic properties of the pyridine ring, combined with the presence of a bromine substituent, can lead to specific purification hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities and achieve high-purity compounds.

The Science Behind the Challenge: Why Bromopyridines Can Be Tricky

The purification of bromopyridine derivatives is often complicated by a combination of factors inherent to their molecular structure. The basic nitrogen atom in the pyridine ring can interact strongly with acidic stationary phases like silica gel, leading to peak tailing and poor separation.[1] Furthermore, the electron-withdrawing nature of the pyridine ring and the bromine atom can influence the molecule's stability and reactivity, sometimes leading to degradation on the column.[2] Understanding these underlying principles is the first step toward developing effective purification strategies.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of bromopyridine derivatives and provides actionable solutions based on established laboratory practices.

Issue 1: Poor Separation and Peak Tailing in Column Chromatography

One of the most frequent challenges is the co-elution of the desired bromopyridine derivative with impurities, often accompanied by significant peak tailing.[1] This is primarily due to the interaction between the basic pyridine nitrogen and the acidic silanol groups on the surface of standard silica gel.

Root Cause Analysis and Mitigation Workflow

cluster_0 Problem Identification cluster_1 Primary Cause cluster_2 Troubleshooting Strategies cluster_3 Outcome Problem Poor Separation Peak Tailing Co-elution Cause Strong Interaction Pyridine Nitrogen (Basic) Silica Gel Silanols (Acidic) Problem->Cause due to s3 Optimize Solvent System Conduct Thorough TLC Analysis Employ Gradient Elution Problem->s3 also address by s1 Modify Mobile Phase Add Basic Modifier (e.g., 0.1-1% Triethylamine) Cause->s1 mitigate by s2 Change Stationary Phase Use Neutralized Silica Gel Alumina or Florisil Cause->s2 or Outcome Improved Resolution Sharper Peaks Baseline Separation s1->Outcome s2->Outcome s3->Outcome

Caption: Troubleshooting workflow for poor chromatographic separation.

Step-by-Step Protocol for Neutralizing Silica Gel:

  • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).

  • Add a small amount of a weak base, such as triethylamine (Et3N), to the slurry to constitute 0.5-1% of the total solvent volume.

  • Gently stir the slurry for 15-20 minutes to ensure thorough mixing and neutralization.

  • Pack the column with the neutralized silica slurry as you normally would.

  • Equilibrate the packed column with your mobile phase, which should also contain the same percentage of the basic modifier.[1][2]

Mobile Phase Selection for Bromopyridine Derivatives:

A systematic approach to selecting the right solvent system is crucial. Thin-layer chromatography (TLC) is an indispensable tool for this.

Compound PolarityRecommended Starting Solvent SystemTLC Rf Target
Nonpolar5-10% Ethyl Acetate in Hexanes0.2 - 0.3[3]
Moderately Polar20-50% Ethyl Acetate in Hexanes0.2 - 0.3[4]
Polar5% Methanol in Dichloromethane0.2 - 0.3[4]

Note: For stubborn basic compounds, adding 0.1-1% triethylamine or a few drops of ammonia to the TLC developing chamber and the column eluent can dramatically improve peak shape.[1]

Issue 2: Product Degradation on the Column

Some bromopyridine derivatives can be sensitive to the acidic nature of silica gel, leading to decomposition during chromatography and resulting in low yields and the appearance of new, unwanted spots on TLC.[2]

Strategies to Prevent On-Column Degradation:

  • Use Deactivated Stationary Phases: As with peak tailing, using neutralized silica gel or alternative stationary phases like alumina can prevent acid-catalyzed degradation.[1][2]

  • Minimize Residence Time: A faster elution, achieved by a slightly more polar solvent system, can reduce the time the compound spends in contact with the stationary phase. However, this must be balanced with achieving adequate separation.

  • Consider Protecting Groups: For particularly sensitive molecules, temporarily protecting a reactive functional group can be an effective strategy. The protecting group can be removed after purification.

Issue 3: Crystallization Failures - "Oiling Out"

After a successful chromatographic separation, inducing crystallization for final purification can be challenging. The product may "oil out," forming a liquid layer instead of solid crystals.[1][5] This often happens when the compound's melting point is lower than the boiling point of the recrystallization solvent or when impurities are present.[2]

Troubleshooting Recrystallization

cluster_0 Problem cluster_1 Possible Causes & Solutions Problem Product 'Oils Out' or Fails to Crystallize Cause1 Incorrect Solvent/Too Much Solvent Action: Perform solvent screening. Reduce solvent volume. Problem->Cause1 Cause2 Solution is Supersaturated Action: Scratch flask inner wall. Add a seed crystal. Problem->Cause2 Cause3 'Oiling Out' Phenomenon Action: Reheat and add more solvent. Use a solvent/anti-solvent pair. Problem->Cause3 Cause4 Presence of Impurities Action: Re-purify by chromatography. Treat with activated charcoal. Problem->Cause4

Caption: Decision tree for troubleshooting crystallization issues.

Effective Solvent Pairs for Recrystallization:

A common technique to induce crystallization is the use of a solvent/anti-solvent pair. The compound should be highly soluble in the "solvent" and poorly soluble in the "anti-solvent."

Solvent (Good)Anti-Solvent (Poor)
Ethyl AcetateHexanes[1]
DichloromethaneHexanes
AcetoneWater
EthanolWater[5]

Protocol for Using a Solvent/Anti-Solvent Pair:

  • Dissolve the crude product in a minimal amount of the hot "good" solvent.

  • While the solution is still warm, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy.

  • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[1]

Frequently Asked Questions (FAQs)

Q1: I see multiple spots on my TLC after a reaction. How do I know which is my product and how do I separate them?

A1: The first step is to identify the spots. You can run co-spots with your starting materials. Common impurities in reactions involving bromopyridines include unreacted starting materials, homo-coupled byproducts, and catalyst residues.[1] For separation, a high-efficiency silica gel and a slow, shallow gradient elution in your column chromatography are recommended. For example, starting with 100% hexanes and gradually increasing the percentage of ethyl acetate can effectively separate compounds with close Rf values.[2]

Q2: My purified bromopyridine derivative is a yellow or brownish color. How can I decolorize it?

A2: Colored impurities can often be removed by treating a solution of your compound with activated charcoal. Dissolve the product in a suitable hot solvent, add a small amount of activated charcoal, swirl for a few minutes, and then perform a hot filtration to remove the charcoal.[1] Be aware that using too much charcoal can lead to a loss of your desired product due to adsorption.

Q3: How should I handle and store purified bromopyridine derivatives to ensure their stability?

A3: Many bromopyridines are sensitive to light and moisture.[6] They should be stored in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen, in a cool, dry, and dark place.[1] For compounds that are salts (e.g., hydrochlorides), it is often necessary to neutralize them to the free base before use in reactions. This can be done by dissolving in water and adding a base like NaOH, followed by extraction with an organic solvent.[7][8]

Q4: What is "dry loading" and when should I use it for column chromatography?

A4: Dry loading is a technique where the crude product is adsorbed onto a small amount of silica gel before being loaded onto the column. This is particularly useful when your compound has poor solubility in the column eluent.[1] To do this, dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and then remove the solvent on a rotary evaporator to get a free-flowing powder. This powder is then carefully added to the top of the packed column.[1]

Q5: Can I use reversed-phase chromatography for purifying bromopyridines?

A5: Yes, reversed-phase chromatography can be an excellent alternative, especially for more polar bromopyridine derivatives. In reversed-phase, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). This can be particularly effective for separating compounds that are difficult to resolve on normal-phase silica gel.

References

  • Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products - Benchchem. (URL: )
  • Technical Support Center: High-Purity Recrystallization of 4-Bromopyridine-2,6-dicarbohydrazide - Benchchem. (URL: )
  • Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products - Benchchem. (URL: )
  • Technical Support Center: Purification of 2-Amino-4-bromopyridine Reaction Products - Benchchem. (URL: )
  • 2-Bromopyridine Safety Data Sheet - Jubilant Ingrevia Limited. (URL: )
  • US4291165A - Process for making 2-bromopyridine - Google P
  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - MDPI. (URL: [Link])

  • Chromatography: Solvent Systems For Flash Column - University of Rochester. (URL: [Link])

  • Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines - ResearchGate. (URL: [Link])

  • SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P - Semantic Scholar. (URL: [Link])

  • Protecting Groups - Various Authors. (URL: [Link])

  • Help with 4-Bromopyridine HCl : r/Chempros - Reddit. (URL: [Link])

  • Purification of Organic Compounds by Flash Column Chromatography - Organic Syntheses. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Scale-up Synthesis of 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid

Welcome to the technical support center for the scale-up synthesis of 1-(5-bromopyridin-2-yl)cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 1-(5-bromopyridin-2-yl)cyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for the successful scale-up of this important chemical intermediate.

Introduction: The Importance of a Robust Synthetic Route

1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid is a key building block in the synthesis of various pharmaceutical compounds. The successful transition from a laboratory-scale procedure to a large-scale manufacturing process is critical for drug development timelines and commercial viability. This guide will address common challenges encountered during scale-up and provide practical, experience-driven solutions.

Visualizing the Synthesis: A Process Flow Diagram

A clear understanding of the entire synthetic process is crucial for identifying potential bottlenecks and areas for optimization. The following diagram outlines the key stages in the synthesis of 1-(5-bromopyridin-2-yl)cyclobutanecarboxylic acid.

Scale_up_Synthesis cluster_0 Stage 1: Starting Material Preparation cluster_1 Stage 2: Cyclobutane Ring Formation cluster_2 Stage 3: Hydrolysis and Decarboxylation cluster_3 Stage 4: Product Isolation and Purification 2,5-Dibromopyridine 2,5-Dibromopyridine Reaction_1 Nucleophilic Acyl Substitution 2,5-Dibromopyridine->Reaction_1 Diethyl_malonate Diethyl_malonate Diethyl_malonate->Reaction_1 Base_NaH Base (e.g., NaH) Base_NaH->Reaction_1 Intermediate_1 Diethyl (5-bromopyridin-2-yl)malonate Reaction_1->Intermediate_1 Work-up Reaction_2 Cyclization Intermediate_1->Reaction_2 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Reaction_2 Base_K2CO3 Base (e.g., K2CO3) Base_K2CO3->Reaction_2 Intermediate_2 Diethyl 1-(5-bromopyridin-2-yl)cyclobutane-1,1-dicarboxylate Reaction_2->Intermediate_2 Work-up Reaction_3 Hydrolysis & Decarboxylation Intermediate_2->Reaction_3 Acid_HCl Acid (e.g., HCl) Acid_HCl->Reaction_3 Crude_Product Crude Product Reaction_3->Crude_Product Work-up Purification Recrystallization / Chromatography Crude_Product->Purification Final_Product 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid Purification->Final_Product

Caption: Key stages in the synthesis of 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid.

Troubleshooting Guide: Common Issues and Solutions

Scaling up a chemical synthesis often presents unforeseen challenges. This section addresses common problems, their probable causes, and actionable solutions based on extensive experience in process development.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Stage 1 (Nucleophilic Acyl Substitution) - Incomplete deprotonation of diethyl malonate. - Side reactions of the starting materials. - Inefficient reaction monitoring.- Ensure the use of a strong, non-nucleophilic base like sodium hydride (NaH) and verify its activity. - Control the reaction temperature to minimize side reactions. - Employ in-process controls (e.g., TLC, HPLC) to monitor reaction completion.
Formation of Poly-alkylated Byproducts in Stage 2 (Cyclization) - Use of an overly strong base or incorrect stoichiometry. - High reaction temperature.- Use a milder base such as potassium carbonate (K2CO3). - Perform a careful optimization of the base stoichiometry. - Maintain a controlled temperature throughout the addition of 1,3-dibromopropane.
Incomplete Hydrolysis or Decarboxylation in Stage 3 - Insufficient acid concentration or reaction time. - Inadequate reaction temperature.- Increase the concentration of the acid (e.g., HCl) or prolong the reaction time. - Monitor the reaction progress by analyzing aliquots for the disappearance of the diester intermediate. - Ensure the reaction is heated to a sufficient temperature to drive the decarboxylation.
Difficulty in Product Isolation and Purification (Stage 4) - Presence of persistent impurities. - Product oiling out during crystallization. - Inefficient extraction during work-up.- Identify impurities by spectroscopic methods (NMR, MS) and devise a targeted purification strategy. - For crystallization, screen various solvent systems and control the cooling rate. Seeding may be beneficial. - Optimize the pH and solvent choice for the extraction process to ensure efficient separation of the product.
Safety Concerns with Brominated Pyridines - Toxicity and handling of brominated compounds.[1][2] - Exothermic reactions.- Handle all brominated pyridines in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][2] - For exothermic reactions, ensure adequate cooling capacity and control the rate of reagent addition.[3]

Frequently Asked Questions (FAQs)

This section provides answers to common questions that arise during the scale-up synthesis of 1-(5-bromopyridin-2-yl)cyclobutanecarboxylic acid.

Q1: What is the most critical step to control during the scale-up of this synthesis?

A1: The cyclization step (Stage 2) is arguably the most critical. The formation of the four-membered cyclobutane ring can be challenging, and side reactions, such as polymerization or the formation of larger rings, can significantly reduce the yield. Precise control of stoichiometry, temperature, and the choice of base are paramount for success.

Q2: Are there alternative starting materials to 2,5-dibromopyridine that could be more cost-effective for large-scale production?

A2: While 2,5-dibromopyridine is a common starting material, exploring alternative routes is a valid consideration for cost optimization. One potential alternative could involve the bromination of a pre-formed 2-(cyclobutyl)pyridine derivative. However, this would require significant process development and validation to ensure it is more economical and efficient at scale. The synthesis of various bromopyridines can be achieved through different methods, including the diazotization of aminopyridines followed by bromination.[3][4]

Q3: What are the key safety precautions to consider when working with brominated pyridines and strong bases?

A3: Brominated pyridines can be toxic and irritating.[1][2][5] Always handle them in a fume hood with appropriate PPE. Strong bases like sodium hydride are highly reactive and flammable. They should be handled under an inert atmosphere (e.g., nitrogen or argon) and added cautiously to the reaction mixture to control any exotherm. Ensure that appropriate quenching procedures are in place.

Q4: How can I effectively monitor the progress of the reactions during scale-up?

A4: In-process controls (IPCs) are essential for monitoring reaction progress at scale. High-performance liquid chromatography (HPLC) is a powerful tool for quantitatively tracking the consumption of starting materials and the formation of intermediates and the final product. Thin-layer chromatography (TLC) can provide a quicker, qualitative assessment of the reaction's progress.

Q5: What are the recommended purification methods for the final product at a larger scale?

A5: For the final product, recrystallization is often the most scalable and cost-effective purification method. A systematic solvent screening should be performed at the lab scale to identify a suitable solvent system that provides good recovery and high purity. If recrystallization is insufficient to remove certain impurities, column chromatography on a larger scale (e.g., using a flash chromatography system) may be necessary, although this is generally a more expensive and time-consuming option.

Experimental Protocol: A Representative Scale-up Procedure

This protocol provides a general framework for the synthesis. It is crucial to perform a thorough risk assessment and process safety evaluation before implementing this procedure at scale.

Stage 1: Synthesis of Diethyl (5-bromopyridin-2-yl)malonate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add diethyl malonate dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of 2,5-dibromopyridine in THF dropwise.

  • Monitor the reaction by HPLC until the starting material is consumed.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Stage 2: Synthesis of Diethyl 1-(5-bromopyridin-2-yl)cyclobutane-1,1-dicarboxylate

  • Dissolve the crude diethyl (5-bromopyridin-2-yl)malonate in a suitable solvent such as dimethylformamide (DMF).

  • Add potassium carbonate and 1,3-dibromopropane.

  • Heat the reaction mixture and monitor its progress by HPLC.

  • After completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate to yield the crude diester.

Stage 3: Synthesis of 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid

  • To the crude diester from the previous step, add a solution of concentrated hydrochloric acid.

  • Heat the mixture to reflux and monitor the hydrolysis and decarboxylation by HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

Stage 4: Product Isolation and Purification

  • Adjust the pH of the cooled reaction mixture to the isoelectric point of the product to induce precipitation.

  • Collect the solid product by filtration and wash with cold water.

  • Further purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Dry the purified product under vacuum to a constant weight.

References

  • 3-Bromopyridine Safety D
  • 2-bromopyridine - Organic Syntheses Procedure.
  • 2-Bromopyridine Safety D
  • Bromopyridine: Common isomorphs, synthesis, applic
  • SAFETY D

Sources

Optimization

Technical Support Center: Enhancing Boronic Ester Stability in Suzuki-Miyaura Coupling

Welcome to the Technical Support Center for Suzuki-Miyaura coupling. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with boronic este...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura coupling. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with boronic esters. As experienced chemists know, while the Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, the stability of the boronic acid or ester reagent is often the Achilles' heel of the process.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome challenges related to boronic ester instability, ensuring more reliable and reproducible outcomes in your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

Here we address the most common initial queries and problems encountered when boronic ester stability is a concern.

Q1: My Suzuki coupling is giving low to no yield. How do I know if boronic ester decomposition is the problem?

A1: Low or no yield is a classic symptom of several potential issues, but boronic ester decomposition is a primary suspect, especially with sensitive substrates.[1] Look for these tell-tale signs:

  • Appearance of Protodeboronation Product: The most common decomposition pathway is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[2] Analyze your crude reaction mixture by LC-MS or GC-MS to see if you have formed the arene/heteroarene corresponding to your boronic ester starting material.

  • Formation of Homocoupled Products: The presence of a biaryl product derived from the coupling of two of your boronic ester molecules can indicate decomposition and subsequent side reactions.[1][3] This is often exacerbated by the presence of oxygen.[1]

  • Inconsistent Results: If you get a good yield one day and a poor yield the next under what you believe are identical conditions, it could point to the degradation of a stock solution of your boronic ester or inconsistent inertness of your reaction setup.

Q2: I suspect my boronic ester is degrading on the benchtop. What are the best storage and handling practices?

A2: Proper storage is critical. Many boronic acids and their esters are sensitive to air and moisture.

  • Storage: Store boronic esters, especially sensitive ones like heteroaromatics, under an inert atmosphere (argon or nitrogen) in a freezer (-20 °C). For long-term storage, consider a glovebox. Boric acid, a related compound, should be stored in a way that avoids moisture, which can lead to caking.[4]

  • Handling: When weighing and dispensing, work quickly to minimize exposure to the atmosphere. If possible, handle the material in a glovebox or under a stream of inert gas.

  • Solvents: Always use freshly distilled or anhydrous solvents that have been properly degassed to remove oxygen, which can cause oxidative degradation of the boronic ester.[5][6]

Q3: What is protodeboronation and how can I minimize it?

A3: Protodeboronation is the protonolysis of the C-B bond, replacing it with a C-H bond, and it is a major undesired side reaction in Suzuki couplings.[2] It can be catalyzed by acid or, more relevant to Suzuki conditions, by base.[2][5]

  • Mechanism: Under the basic conditions of the Suzuki reaction, the boronic acid/ester forms a boronate species, which then reacts with a proton source (like water) in the rate-limiting step to cleave the C-B bond.[2]

  • Minimization Strategies:

    • Use a "Slow-Release" Strategy: Employ protected boronic esters like N-methyliminodiacetic acid (MIDA) boronates or organotrifluoroborates.[2][7][8][9] These reagents slowly release the active boronic acid into the reaction, keeping its concentration low and minimizing the rate of decomposition.[2][7][8]

    • Anhydrous Conditions: While some water is often beneficial for the hydrolysis of boronic esters to the active boronic acid, excessive water can promote protodeboronation.[5] For particularly sensitive substrates, consider rigorously anhydrous conditions, although this may require using a boronic ester that can transmetalate directly.[10]

    • Choice of Base: A judicious choice of base is crucial. Sometimes a weaker base can slow down the rate of protodeboronation.[11]

Q4: Are pinacol esters always the most stable option?

A4: Not necessarily. While pinacol boronic esters are widely used due to their increased stability compared to boronic acids, they are still susceptible to hydrolysis and decomposition.[5][12] The four methyl groups on the pinacol backbone do offer steric protection against water attack, which enhances stability compared to simpler esters.[11] However, for exceptionally unstable systems (e.g., some 2-heteroaryl boronic acids), even pinacol esters can be problematic.[5] In these cases, more robust protecting groups like MIDA are superior.[9]

II. Troubleshooting Guide: Common Problems & Solutions

This section provides a structured approach to troubleshooting common issues related to boronic ester stability.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Protodeboronation: The boronic ester is decomposing faster than it couples.[2] 2. Catalyst Inactivity: The palladium catalyst is not active or has decomposed.[6] 3. Poor Reagent Purity: The boronic ester or aryl halide is impure.1. Switch to a more stable boronate: Use a MIDA boronate, trifluoroborate, or a more sterically hindered ester.[9][10][12] 2. Employ a "slow-release" protocol: Use MIDA boronates with a mild aqueous base to control the release of the boronic acid.[7][9][13] 3. Verify catalyst activity: Use a fresh batch of catalyst or a more robust pre-catalyst. Ensure rigorous degassing of solvents to prevent catalyst oxidation.[6] 4. Check reagent purity: Purify starting materials if necessary. MIDA boronates have the advantage of being stable to silica gel chromatography.[14]
Significant Protodeboronation Byproduct 1. Excess Water: Too much water in the reaction mixture accelerates protonolysis.[5] 2. Base-Catalyzed Decomposition: The base is too strong or the reaction time is too long, favoring decomposition.[2][5] 3. High Reaction Temperature: Elevated temperatures can accelerate decomposition pathways.1. Optimize water content: Reduce the amount of water or switch to an anhydrous solvent system if compatible with your boronate. 2. Screen bases: Try a weaker base (e.g., K₂CO₃ instead of K₃PO₄) or a fluoride source (e.g., KF).[15] 3. Lower the reaction temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
Formation of Homocoupled Boronic Ester Byproduct 1. Presence of Oxygen: O₂ can facilitate the oxidative homocoupling of boronic acids.[1] 2. Pd(II) Precatalyst Reduction: A Pd(II) source can be reduced to Pd(0) by homocoupling two boronic acid molecules.[1][5]1. Improve Inert Atmosphere: Ensure the reaction vessel and solvents are thoroughly degassed and maintained under a positive pressure of argon or nitrogen.[6] 2. Use a Pd(0) Source: Start with a Pd(0) catalyst (e.g., Pd(PPh₃)₄) or an efficient pre-catalyst that cleanly generates the active species to minimize side reactions during the induction period.
Reaction Stalls or is Sluggish 1. Slow Hydrolysis of Ester: The boronic ester (e.g., a very hindered one) is not hydrolyzing efficiently to the active boronic acid.[10][12] 2. Slow Transmetalation: The boronate species is not transferring its organic group to the palladium center efficiently. This can be an issue with certain electron-deficient or sterically hindered boronates.[10]1. Facilitate Hydrolysis: Increase the water content slightly or use a base known to promote hydrolysis. 2. Change the Ligand: Switch to a more electron-rich and bulky phosphine ligand (e.g., a Buchwald-type ligand like SPhos or XPhos) to accelerate the catalytic cycle.[9] 3. Consider a Different Boronate: Catechol boronic esters, for example, can exhibit different reactivity profiles compared to pinacol esters due to electronic effects.[10]
Visualizing the Problem: Key Degradation Pathways

The following diagram illustrates the main competitive pathways that diminish the efficiency of Suzuki-Miyaura coupling when boronic ester stability is compromised.

G cluster_0 Desired Catalytic Cycle Start Ar-B(OR)₂ Active Ar-B(OH)₂ / [Ar-B(OH)₃]⁻ Start->Active Hydrolysis (Base, H₂O) PdCycle Pd(0)/Pd(II) Suzuki Cycle Start->PdCycle Direct Transmetalation (Anhydrous) Active->PdCycle Transmetalation Proto Protodeboronation Product (Ar-H) Active->Proto H⁺ Source (e.g., H₂O) Homo Homocoupling Product (Ar-Ar) Active->Homo Oxidative Conditions (O₂, Pd(II)) Product Ar-Ar' PdCycle->Product Reductive Elimination

Caption: Competing reaction pathways for boronic esters in Suzuki coupling.

III. Advanced Stability Strategy: The MIDA Boronate Slow-Release Protocol

For substrates that are notoriously unstable, such as many 2-heterocyclic boronic acids, the use of N-methyliminodiacetic acid (MIDA) boronates is a game-changing strategy.[9] MIDA boronates are air-stable, crystalline solids that are compatible with chromatography and unreactive under standard anhydrous cross-coupling conditions. They function as a protecting group that can be cleaved in situ under mild aqueous basic conditions, slowly releasing the unstable boronic acid at a rate that allows it to be consumed by the catalytic cycle before it can decompose.[7][9][13]

Workflow for Slow-Release Suzuki Coupling using MIDA Boronates

G cluster_workflow MIDA Boronate Slow-Release Workflow A 1. Assemble Reagents (Ar-X, Ar'-B(MIDA), Pd Catalyst, Base) B 2. Add Degassed Solvent System (e.g., Dioxane/H₂O) A->B C 3. Heat Reaction (e.g., 60-100 °C) B->C D 4. In Situ Hydrolysis Ar'-B(MIDA) → Ar'-B(OH)₂ (Slow Release) C->D E 5. Catalytic Coupling Ar'-B(OH)₂ enters Suzuki Cycle D->E F 6. Monitor & Workup (Formation of Ar-Ar') E->F

Caption: Step-by-step workflow for a MIDA boronate slow-release reaction.

Detailed Experimental Protocol: Slow-Release Coupling of an Unstable Heteroaryl Boronate

This protocol is adapted for the coupling of a generic unstable 2-heteroaryl MIDA boronate with an aryl chloride, a challenging coupling partner.[9]

Materials:

  • Aryl chloride (1.0 equiv)

  • 2-Heteroaryl MIDA boronate (1.2 equiv)

  • Pd(OAc)₂ (5 mol %)

  • SPhos (10 mol %)

  • K₃PO₄ (finely powdered, 7.5 equiv)

  • Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl chloride (e.g., 1.0 mmol), the 2-heteroaryl MIDA boronate (1.2 mmol), Pd(OAc)₂ (0.05 mmol), SPhos (0.10 mmol), and K₃PO₄ (7.5 mmol).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add degassed dioxane and degassed water via syringe to achieve a final solvent ratio of 5:1 (dioxane:H₂O) and a concentration of ~0.07 M with respect to the aryl chloride.[9]

  • Reaction: Place the sealed vial in a preheated oil bath or heating block set to 60 °C.

  • Monitoring: Stir the reaction vigorously for the specified time (typically 2-24 hours). Monitor the reaction progress by taking aliquots (quenching with water, extracting with an organic solvent) and analyzing by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

By implementing these strategies and understanding the underlying causes of instability, researchers can significantly improve the success rate of challenging Suzuki-Miyaura coupling reactions.

IV. References

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (n.d.). ResearchGate. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. DOI:10.1039/C3CS60197H

  • The Slow-Release Strategy in Suzuki-Miyaura Coupling. (n.d.). University of Bristol. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(21), 7575–7587.

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. (2015). ACS Publications. Retrieved from [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Poster Board #1276. Retrieved from [Link]

  • Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. (2021). ResearchGate. Retrieved from [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2021). ResearchGate. Retrieved from [Link]

  • Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers. (2017). PMC - NIH. Retrieved from [Link]

  • Protodeboronation. (n.d.). Wikipedia. Retrieved from [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). ResearchGate. Retrieved from [Link]

  • Use of N-methyliminodiacetic acid boronate esters in suzuki-miyaura cross-coupling polymerizations of triarylamine and fluorene monomers. (2017). PubMed. Retrieved from [Link]

  • Recent advances in the synthesis and reactivity of MIDA boronates. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Common Byproducts in Suzuki Coupling. (2024). YouTube. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Suzuki–Miyaura Coupling. (2016). Books. Retrieved from

  • Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. (2019). RSC Publishing. Retrieved from [Link]

  • Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. (n.d.). NIH. Retrieved from [Link]

  • ChemInform Abstract: Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers. (2016). ResearchGate. Retrieved from [Link]

  • Slow release of organoboronic acids in cross-coupling reactions. (n.d.). Google Patents. Retrieved from

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). Journal of the American Chemical Society. Retrieved from [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? (2014). ResearchGate. Retrieved from [Link]

  • Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. Retrieved from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • boronic esters. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd. Retrieved from [Link]

  • Borate handling and storage. (n.d.). U.S. Borax. Retrieved from [Link]

Sources

Troubleshooting

Addressing racemization in the synthesis of chiral cyclobutane derivatives

Technical Support Center: Chiral Cyclobutane Synthesis Introduction: The Challenge of Stereointegrity in Cyclobutane Synthesis The cyclobutane motif is a cornerstone in modern drug discovery and natural product synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chiral Cyclobutane Synthesis

Introduction: The Challenge of Stereointegrity in Cyclobutane Synthesis

The cyclobutane motif is a cornerstone in modern drug discovery and natural product synthesis.[1][2] Its rigid, puckered conformation provides a unique structural scaffold that can enhance pharmacological properties such as potency and metabolic stability.[3] However, the synthesis of enantiomerically pure cyclobutanes is fraught with challenges, chief among them being the propensity for racemization or epimerization.[4][5] The high ring strain and the diverse reaction mechanisms employed in their construction can create multiple pathways for the loss of stereochemical information.

This technical support guide, designed for researchers and drug development professionals, provides a structured approach to diagnosing, troubleshooting, and overcoming issues of racemization in the synthesis of chiral cyclobutane derivatives. We will explore the mechanistic origins of stereochemical erosion and offer field-proven protocols and strategies to maintain stereointegrity.

Frequently Asked Questions (FAQs): Understanding Racemization

Q1: What are the most common causes of racemization during cyclobutane ring formation?

Answer: Racemization during the formation of a cyclobutane ring typically originates from reaction mechanisms that proceed through planar or rapidly inverting intermediates. The two most prevalent scenarios are:

  • Stepwise [2+2] Cycloadditions: Many thermal cycloadditions, particularly those involving ketenes, do not follow a concerted pathway. Instead, they form a transient zwitterionic intermediate. The open-chain nature of this intermediate allows for free rotation around single bonds. If the lifetime of this intermediate is sufficient, any stereochemical information from the starting alkene can be lost before the final ring closure, resulting in a mixture of diastereomers and/or enantiomers.[6][7]

  • Radical Intermediates in Photocycloadditions: Some photochemical [2+2] cycloadditions proceed via a diradical intermediate. Similar to the zwitterionic case, bond rotation in this intermediate can lead to stereochemical scrambling. The regioselectivity and stereoselectivity are determined by the stability of the intermediate radicals formed.[8]

Q2: My chiral cyclobutane product is losing its enantiomeric purity during workup or purification. What could be happening?

Answer: This is a common and often overlooked issue. Loss of stereointegrity after the main reaction is typically due to epimerization of a stereocenter. This occurs when a proton on a chiral carbon is acidic enough to be removed, forming a planar enolate or a related stabilized carbanion, which then re-protonates from either face, leading to racemization.

Key factors include:

  • Acidic or Basic Conditions: Exposure to even mild acids or bases during aqueous workup or chromatography on silica gel can be sufficient to cause epimerization, especially if the stereocenter is adjacent to a carbonyl group (α-proton).[5]

  • Structural Features: The presence of electron-withdrawing groups (e.g., esters, ketones, nitriles) increases the acidity of adjacent protons, making the corresponding stereocenter more susceptible to epimerization.

  • Elevated Temperatures: Purification methods that require heat (like distillation) or even prolonged standing at room temperature can sometimes provide enough energy to overcome the barrier to epimerization, especially in the presence of trace impurities.[9]

Q3: What is "epimerization" and how does it differ from "racemization"?

Answer: While related, the terms are not interchangeable.

  • Racemization refers to the conversion of an enantiomerically enriched substance into a 1:1 mixture of both enantiomers (a racemate), resulting in a net loss of optical activity. This happens when a single stereocenter in a molecule with only one chiral center is inverted.

  • Epimerization is the change in the configuration of only one of several stereocenters in a molecule. The resulting molecule is an "epimer." If a compound with multiple stereocenters undergoes epimerization at one center, it does not become its enantiomer but rather a diastereomer. While this also degrades stereochemical purity, it is not technically racemization unless the molecule has only one stereocenter to begin with. In practice, troubleshooting for both issues often involves similar strategies.[5][10]

Troubleshooting Guide: Reaction-Specific Issues & Solutions

This section addresses common problems encountered in popular synthetic routes to chiral cyclobutanes.

Issue 1: Low Enantioselectivity in a Catalytic [2+2] Photocycloaddition
  • Scenario: You are using a chiral Lewis acid catalyst to induce enantioselectivity in a [2+2] photocycloaddition, but the enantiomeric excess (ee) of your product is poor (<50%).

  • Root Cause Analysis: Low enantioselectivity in these systems is often due to a significant "background" reaction. The chiral catalyst may bind to the substrate and effectively control the stereochemistry of the reaction pathway, but if the unbound substrate can also absorb light and react, this uncatalyzed pathway will produce a racemic product, diluting the overall ee.[6][11]

  • Troubleshooting Workflow:

    G start Low ee in Catalytic Photocycloaddition check_background Is the uncatalyzed background reaction significant? start->check_background check_wavelength Is the light source selectively exciting the catalyst-substrate complex? solution_wavelength Adjust Wavelength / Use Filter: Use a longer wavelength light source that only the red-shifted catalyst-substrate complex can absorb. check_wavelength->solution_wavelength No solution_dual Implement Dual Catalysis: Use a photocatalyst (e.g., Ru(bpy)₃²⁺) to absorb visible light and a separate chiral Lewis acid to control stereochemistry. check_wavelength->solution_dual Yes, but still low ee check_catalyst Is the catalyst-substrate interaction strong enough? solution_catalyst Optimize Chiral Catalyst: 1. Screen different Lewis or Brønsted acids. 2. Increase catalyst loading. 3. Lower the reaction temperature. check_catalyst->solution_catalyst check_background->check_wavelength Yes check_background->check_catalyst No

  • Actionable Solutions:

    • Selective Excitation: The key principle of many modern methods is that the substrate, when bound to a chiral Lewis acid, absorbs light at a longer wavelength than the free substrate. [12]Ensure your light source (e.g., LED) emits at a wavelength that preferentially excites the catalyst-bound complex, minimizing direct excitation of the unbound substrate.

    • Adopt a Dual-Catalysis System: A highly effective strategy involves using two distinct catalysts: a photocatalyst (like Ru(bpy)₃²⁺) that absorbs visible light and a chiral Lewis acid co-catalyst that controls the stereochemistry. [11]This decouples the light-absorption and stereo-induction steps, often providing higher fidelity and broader substrate scope.

    • Optimize the Catalyst: The choice of chiral catalyst is paramount. Both Lewis acids (e.g., derived from Ti, Eu, Rh) and chiral Brønsted acids have proven effective. [12][13][14]Screening different ligands and metal centers is crucial.

Issue 2: Poor Diastereoselectivity in a Thermal Ketene Cycloaddition
  • Scenario: You are reacting a disubstituted alkene with a ketene to form a cyclobutanone, but the reaction yields a nearly 1:1 mixture of diastereomers.

  • Root Cause Analysis: This is a classic sign of a non-concerted, stepwise mechanism proceeding through a zwitterionic intermediate. The lifetime of this intermediate allows for bond rotation, which scrambles the original stereochemistry of the alkene. The polarity of the solvent plays a critical role in stabilizing this charged intermediate. [6]

    G A Alkene + Ketene B Zwitterionic Intermediate (Planar Center) A->B [Stepwise Addition] B->B Bond Rotation (Loss of Stereochemistry) C Diastereomer 1 B->C Ring Closure Path A D Diastereomer 2 B->D Ring Closure Path B

  • Actionable Solutions:

    • Decrease Solvent Polarity: Switch from polar solvents (like acetonitrile or dichloromethane) to non-polar solvents (like hexane, toluene, or carbon tetrachloride). Non-polar solvents destabilize the charged zwitterionic intermediate, reducing its lifetime and disfavoring the bond rotation that leads to stereochemical scrambling. [6] 2. Employ a Chiral Lewis Acid: A strong Lewis acid can coordinate to the ketene or the alkene, promoting a more concerted, asynchronous transition state. This enforced geometry prevents the formation of a long-lived open-chain intermediate, thereby preserving the stereochemistry of the alkene.

[7]* Data Summary: Effect of Solvent on Diastereoselectivity The following table illustrates the typical effect of solvent polarity on a hypothetical ketene cycloaddition reaction.

Solvent Dielectric Constant (ε) Typical Diastereomeric Ratio (dr) Reference Insight
Acetonitrile 37.5 ~ 1.5 : 1 High polarity stabilizes zwitterion, allowing epimerization.
Dichloromethane 9.1 ~ 4 : 1 Moderate polarity, improved selectivity.
Toluene 2.4 > 10 : 1 Low polarity disfavors zwitterion, promoting concertedness.

| Hexane | 1.9 | > 20 : 1 | Very low polarity, often yields highest stereoselectivity. |[6]

Advanced Protocols & Mitigation Strategies

Protocol 1: General Procedure for a Dual-Catalyst Enantioselective [2+2] Photocycloaddition

This protocol is adapted from methodologies developed for visible-light-mediated cycloadditions, which effectively eliminate racemic background reactions.

[11]1. Catalyst Preparation: In a glovebox, add the chiral Lewis acid catalyst (e.g., a chiral bisoxazoline ligand complexed with a metal salt, 2-10 mol%) and the photocatalyst (e.g., Ru(bpy)₃Cl₂, 1-2 mol%) to an oven-dried reaction vial. 2. Reagent Addition: Add the enone substrate (1.0 eq) and the alkene coupling partner (1.5-3.0 eq). 3. Solvent & Degassing: Add a suitable, dry solvent (e.g., acetone or CH₃CN) to achieve the desired concentration (typically 0.1 M). S[15]eal the vial and thoroughly degas the mixture using a freeze-pump-thaw technique (at least 3 cycles) to remove oxygen, which can quench the excited state. 4. Irradiation: Place the reaction vessel at a fixed distance from a visible light source (e.g., a blue LED lamp, λ ≈ 450 nm) and stir vigorously at a controlled temperature (often 0 °C to room temperature). 5. Monitoring: Monitor the reaction progress by TLC or ¹H NMR analysis of aliquots. 6. Workup & Purification: Upon completion, concentrate the reaction mixture. Purify the crude product by flash column chromatography on silica gel. Crucial Note: If the product is suspected to be base-sensitive, use silica gel that has been neutralized with a triethylamine/hexane mixture.

Protocol 2: Mitigating Epimerization During Post-Reaction Handling

If you suspect your chiral cyclobutane is epimerizing during workup or purification, implement the following steps:

  • Neutral Workup: Avoid acidic or basic aqueous washes. If a wash is necessary, use a buffered solution (e.g., pH 7 phosphate buffer) or brine.

  • Anhydrous Quenching: Quench the reaction with a non-aqueous source if possible, for example, by adding a small amount of a neutral scavenger for any reactive species.

  • Deactivated Silica Gel: Before performing column chromatography, prepare "neutralized" silica gel by flushing the packed column with a solution of 1-2% triethylamine in the starting eluent system (e.g., hexanes/ethyl acetate), followed by flushing with the eluent alone until the eluate is neutral. This deactivates the acidic sites on the silica surface.

  • Alternative Purification: If the compound is still unstable, consider alternative purification methods such as preparative thin-layer chromatography (TLC), recrystallization, or chromatography on a less acidic stationary phase like alumina.

Decision Tree for Strategy Selection

G start Goal: Address Racemization in Chiral Cyclobutane Synthesis q1 When is stereointegrity lost? start->q1 during_rxn During the Reaction q1->during_rxn post_rxn Post-Reaction (Workup/Purification) q1->post_rxn q2 What is the reaction type? during_rxn->q2 sol_post 1. Use buffered/neutral workup. 2. Purify on neutralized silica gel. 3. Consider recrystallization. post_rxn->sol_post photochem Photochemical [2+2] q2->photochem thermal Thermal [2+2] (e.g., Ketene) q2->thermal functionalization Functionalization of Existing Ring q2->functionalization sol_photo Use Dual Catalysis System (Photocatalyst + Chiral Lewis Acid). Optimize wavelength for selective excitation. photochem->sol_photo sol_thermal 1. Switch to non-polar solvent. 2. Use a chiral Lewis acid catalyst to promote concertedness. thermal->sol_thermal sol_func Use milder, non-ionic reagents. Lower reaction temperature. Screen different catalysts/bases. functionalization->sol_func

Caption: Decision-making process for troubleshooting racemization.

References

  • Ghate, S. D., et al. (2020). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. PMC - NIH. [Link]

  • Chen, J., et al. (2021). Asymmetric synthesis of cyclobutanes and their derivatives. ResearchGate. [Link]

  • Yang, P., et al. (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society. [Link]

  • Lautens, M., et al. (2022). Catalytic asymmetric hydrometallation of cyclobutenes with salicylaldehydes. PMC - NIH. [Link]

  • Willoughby, P. H., et al. (2018). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science. [Link]

  • Feng, X., et al. (2018). Chiral Lewis Acid Catalyzed Asymmetric Cycloadditions of Disubstituted Ketenes for the Synthesis of β-Lactones and δ-Lactones. Organic Letters. [Link]

  • Barnes, T. (2023). Synthesis of Cyclobutane-Containing Natural Products... Auburn University. [Link]

  • Li, J., et al. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers. [Link]

  • Hu, W., et al. (2012). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. PubMed Central. [Link]

  • Zhou, J., et al. (2021). Asymmetric Transfer Hydrogenation of Cyclobutenediones. Journal of the American Chemical Society. [Link]

  • Yoon, T. P., et al. (2021). A new catalyst for asymmetric [2+2] photocycloadditions. Springer Nature Research Communities. [Link]

  • de Meijere, A., et al. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]

  • Maulide, N., et al. (2018). Hydrogenation and divergent epimerizations of cyclobutenes. ResearchGate. [Link]

  • Ding, H., et al. (2020). Recent Advances in the Total Synthesis of Cyclobutane-Containing Natural Products. ResearchGate. [Link]

  • Bach, T., et al. (2022). Enantioselective crossed intramolecular [2+2] photocycloaddition reactions mediated by a chiral chelating Lewis acid. RSC Publishing. [Link]

  • Brown, M. K., et al. (2024). Enantioselective Hydrofunctionalization of Cyclobutenones: Total Synthesis of gem-Dimethylcyclobutane Natural Products. PubMed. [Link]

  • Yoon, T. P., et al. (2014). A Dual-Catalysis Approach to Enantioselective [2+2] Photocycloadditions Using Visible Light. PMC - NIH. [Link]

  • Rawal, V. H., et al. (2020). Chiral Lewis acid catalyzed asymmetric [2+2] cycloadditions. ResearchGate. [Link]

  • Sarpong, R., et al. (2018). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. PMC - NIH. [Link]

  • Toste, F. D., et al. (2018). Cyclobutane containing natural products and synthetic intermediates. ResearchGate. [Link]

  • Zhang, L., et al. (2021). Selected examples of chiral cyclobutane‐embedded natural products and pharmaceuticals. ResearchGate. [Link]

  • Aggarwal, V. K., et al. (2023). Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes. PubMed Central. [Link]

  • Sarpong, R., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]

  • Wuitschik, G., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central. [Link]

  • Dong, V. M., et al. (2017). Cobalt Catalysis for Enantioselective Cyclobutanone Construction. eScholarship. [Link]

  • Bella, M., et al. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]

  • Bella, M., et al. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. [Link]

  • You, S.-L., et al. (2023). Enantioselective Synthesis of Cyclobutanes. ChemistryViews. [Link]

  • You, S.-L., et al. (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. PubMed. [Link]

  • Toste, F. D., et al. (2018). Tandem Catalysis for Asymmetric Coupling of Ethylene and Enynes to Functionalized Cyclobutanes. PMC - NIH. [Link]

  • BYJU'S. Chirality, Racemisation and Optical activity of Haloalkanes. BYJU'S. [Link]

  • Jacobsen, E. N., et al. (2020). Computed mechanism for the formation of the trans-cyclobutane ring... ResearchGate. [Link]

  • Organic Chemistry Portal. Cyclobutane synthesis. Organic Chemistry Portal. [Link]

Sources

Optimization

Optimizing reaction conditions for the functionalization of the pyridine ring

Technical Support Center: Optimizing Pyridine Ring Functionalization Welcome to the technical support center for pyridine functionalization. The pyridine motif is a cornerstone of modern pharmaceuticals, agrochemicals, a...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Pyridine Ring Functionalization

Welcome to the technical support center for pyridine functionalization. The pyridine motif is a cornerstone of modern pharmaceuticals, agrochemicals, and materials science.[1][2] However, its unique electronic properties often present significant synthetic challenges.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions, transforming synthetic hurdles into successful outcomes.

Here, we move beyond simple protocols. We delve into the causality behind experimental choices, offering field-proven insights to build robust, self-validating methodologies for the functionalization of this critical heterocycle.

Frequently Asked Questions (FAQs)

This section provides rapid answers to common high-level challenges.

Q1: Why is my Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) failing with a pyridine substrate?

A1: Failure often stems from catalyst inhibition or inactivation by the pyridine nitrogen's lone pair.[3] This coordination can sequester the active palladium species, preventing it from entering the catalytic cycle. Common symptoms include low to no product yield or the formation of palladium black.

  • Troubleshooting Steps:

    • Ligand Choice is Critical: Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos, or RuPhos).[4] These ligands promote the crucial, often rate-limiting, reductive elimination step and stabilize the palladium center, preventing decomposition.[5]

    • Base Selection: The choice of base is crucial. Strong bases can cause side reactions, while weak bases may not be effective. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[6] For Buchwald-Hartwig aminations, a non-nucleophilic strong base like NaOtBu or LHMDS is typically required.[7]

    • Solvent & Temperature: Ensure you are using anhydrous solvents, as water can lead to protodeborylation of the boronic acid partner in Suzuki reactions.[3] Degas your reaction mixture thoroughly to remove oxygen, which can cause homocoupling of the boronic acid and contribute to catalyst decomposition.[3]

Q2: I'm attempting a Directed ortho-Metalation (DoM) on a substituted pyridine, but I'm getting a complex mixture of products or no reaction. What's going wrong?

A2: This is a common issue. Pyridines are π-deficient, making them susceptible to nucleophilic addition by strong organolithium bases like n-BuLi.[8][9] This side reaction competes with the desired ortho-deprotonation, leading to complex mixtures.

  • Troubleshooting Steps:

    • Switch to a Hindered Base: The most effective solution is to use a sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP) at low temperatures (-78 °C).[9][10] These bases are too bulky to add to the pyridine ring but are strong enough to deprotonate the ortho position.

    • Check Your Directing Group (DMG): The power of the DMG is paramount. Strong DMGs like amides (-CONR₂), carbamates (-OCONR₂), or sulfoxides are required to effectively chelate the lithium cation and direct deprotonation.[10][11]

    • Solvent Choice: Use an anhydrous ethereal solvent like THF or Et₂O. The reaction must be performed under a strictly inert atmosphere (Nitrogen or Argon) as organolithium reagents are extremely sensitive to air and moisture.[9]

Q3: Why is my Nucleophilic Aromatic Substitution (SNAr) reaction on a chloropyridine so slow?

A3: SNAr reactions on pyridines are generally favorable at the C2 and C4 positions because the electronegative nitrogen can stabilize the negative charge of the intermediate Meisenheimer complex.[12][13][14][15] If the reaction is slow, it's likely due to insufficient activation of the ring or a poor leaving group.

  • Troubleshooting Steps:

    • Increase Electronic Activation: The reaction rate is highly dependent on the presence of electron-withdrawing groups (EWGs) on the pyridine ring, which further stabilize the anionic intermediate. If possible, use a substrate with additional EWGs.

    • Improve the Leaving Group: The reactivity order for leaving groups is generally F > Cl > Br > I for SNAr. While counterintuitive based on acidity, the highly electronegative fluorine strongly polarizes the C-F bond, making the carbon more electrophilic and accelerating the initial, rate-determining nucleophilic attack.

    • Reaction Conditions: Increase the reaction temperature. SNAr reactions often require heat. Using a polar aprotic solvent like DMSO or DMF can also accelerate the reaction by solvating the cation of the nucleophile, making the anion more reactive.

Q4: I am trying to perform an Electrophilic Aromatic Substitution (SEAr), like nitration, on pyridine and getting no product. Why?

A4: The pyridine ring is severely deactivated towards electrophilic attack. The nitrogen atom acts as a strong electron-withdrawing group via induction and also gets protonated or complexes with Lewis acids under typical SEAr conditions (e.g., HNO₃/H₂SO₄).[16] This forms a pyridinium ion, which is even more deactivated.

  • The Standard Solution: N-Oxide Formation: The most reliable strategy is to first oxidize the pyridine to a pyridine-N-oxide using an oxidant like m-CPBA or H₂O₂.[17][18]

    • Activation: The N-oxide is an activating group that directs electrophilic attack to the C4 (and C2) position.[17][19] The oxygen atom can donate electron density into the ring, stabilizing the intermediate.[17]

    • Reaction: Perform the electrophilic substitution on the N-oxide under milder conditions.[18]

    • Deoxygenation: Remove the oxygen atom in a final step using a reducing agent like PCl₃ or zinc dust to regenerate the functionalized pyridine.[19]

Troubleshooting Guide 1: Palladium-Catalyzed Cross-Coupling

This guide provides a deeper dive into solving common problems with Suzuki-Miyaura and Buchwald-Hartwig reactions involving pyridine substrates.

Problem: Low or No Product Conversion
Potential Cause Underlying Rationale (The "Why") Recommended Solution
Catalyst Inhibition The pyridine nitrogen's lone pair coordinates to the Pd(0) or Pd(II) center, forming a stable, off-cycle complex that prevents catalytic turnover.[3]Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos).[4][7][20] The steric bulk of these ligands creates a "pocket" around the palladium that disfavors coordination by the pyridine nitrogen while still allowing the substrates to access the metal center.
Inefficient Reductive Elimination Reductive elimination (the final product-forming step) can be slow for electron-rich heterocycles like some pyridines. This allows side reactions like β-hydride elimination to occur, leading to catalyst decomposition (palladium black).Bulky, electron-rich ligands are again the solution. They accelerate reductive elimination, outcompeting decomposition pathways.[5]
Poor Oxidative Addition Aryl chlorides are less reactive than bromides or iodides and require a more active catalyst for the initial oxidative addition step.For aryl chlorides, a highly active catalyst system is essential. Use a strong base like LHMDS or NaOtBu and a specialized ligand like SPhos or XPhos. Consider using a pre-catalyst for more reliable initiation.
Protodeborylation (Suzuki) The pyridylboronic acid is unstable and hydrolyzes to the corresponding deborylated pyridine, especially in the presence of water and certain bases.[4]Use anhydrous solvents and degas thoroughly.[3] Consider using a more stable boron source, such as a pyridyl MIDA boronate or a trifluoroborate salt (e.g., K[Pyr-BF₃]). Use a milder base like K₃PO₄ or K₂CO₃.[4][6]
Troubleshooting Workflow: Failing Suzuki Coupling

G start Low Yield in Pyridine Suzuki Coupling check_catalyst Is Palladium Black (Decomposition) Visible? start->check_catalyst check_sm LC-MS shows mainly starting materials? check_catalyst->check_sm No solution_ligand Switch to Bulky Ligand (e.g., XPhos, SPhos) check_catalyst->solution_ligand Yes check_side_product LC-MS shows deborylated pyridine side product? check_sm->check_side_product No check_sm->solution_ligand Yes (Inhibition) solution_catalyst Increase Catalyst Loading or use a Pre-catalyst check_sm->solution_catalyst Yes (Low Activity) solution_conditions Ensure Anhydrous Conditions & Thorough Degassing check_side_product->solution_conditions Yes solution_boron Use Stable Boron Source (MIDA Boronate, BF3K salt) solution_conditions->solution_boron

Caption: Troubleshooting workflow for a failing Suzuki reaction.

Troubleshooting Guide 2: Directed ortho-Metalation (DoM)

DoM is a powerful C-H functionalization strategy, but it requires careful control to avoid common pitfalls.[10]

Problem: Competing Nucleophilic Addition

The primary challenge with pyridines is the competition between deprotonation (the desired DoM pathway) and nucleophilic addition of the organolithium reagent to the electron-deficient ring.[8][9]

G sub Pyridine with Directing Group (DMG) path_a Nucleophilic Addition (Side Reaction) sub:f0->path_a + n-BuLi (Wrong Choice) path_b ortho-Deprotonation (DoM Pathway) sub:f0->path_b + LDA / LiTMP (Correct Choice) quench ortho-Functionalized Pyridine path_b->quench + Electrophile (E+)

Caption: Competing pathways in pyridine lithiation.

Potential Cause Underlying Rationale (The "Why") Recommended Solution
Use of Alkyllithium Base Small, highly nucleophilic bases like n-BuLi or sec-BuLi will preferentially add to the C2 or C4 position of the pyridine ring rather than abstracting a proton.[8][9][21]Use a sterically hindered, non-nucleophilic amide base like LDA or LiTMP.[9][10] These bases are kinetically slower for addition but highly effective for deprotonation.
Reaction Temperature Too High Even with hindered bases, warming the reaction can provide enough energy to overcome the barrier for nucleophilic addition or cause the lithiated intermediate to decompose.Maintain a very low temperature, typically -78 °C (a dry ice/acetone bath), for the duration of the deprotonation and the electrophilic quench.
Weak Directing Group The directing group (DMG) must be able to form a stable chelation complex with the lithium base to lower the kinetic barrier for ortho-proton abstraction. Weak DMGs are ineffective.Ensure you are using a powerful DMG. The generally accepted order of directing ability is: OCONR₂ > CONR₂ > SO₂NR₂ > CH₂NR₂ > OR.[10][11]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of a Bromopyridine

This protocol is a starting point and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add the bromopyridine (1.0 equiv), the boronic acid or equivalent (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: In a glovebox or under a strong flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, approx. 0.1 M concentration relative to the limiting reagent).

  • Degassing: Subject the sealed flask to three cycles of vacuum/backfill with argon or nitrogen.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: A Robust DoM-Quench Procedure for a Substituted Pyridine

This protocol requires strict anhydrous and anaerobic conditions.

  • Base Preparation (if needed): To a flame-dried, three-neck flask under argon at -78 °C, add anhydrous THF. Add diisopropylamine (1.1 equiv) followed by the slow, dropwise addition of n-BuLi (1.05 equiv). Stir for 30 minutes at 0 °C to pre-form LDA. Cool back to -78 °C.

  • Deprotonation: Dissolve the substituted pyridine (1.0 equiv) in anhydrous THF in a separate flame-dried flask under argon. Slowly add the pyridine solution via cannula to the LDA solution at -78 °C. Stir the resulting mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add a solution of the electrophile (1.2-1.5 equiv) in anhydrous THF dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • Warming and Quench: After stirring for an additional 1-3 hours at -78 °C, slowly warm the reaction to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography or crystallization.

References

  • At which position(s) does nucleophilic aromatic substitution occur in pyridine?, Available at: [Link]

  • Pyridine-N-oxide - Wikipedia, Available at: [Link]

  • Manolikakes, S. M. et al. Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
  • Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts | Journal of the American Chemical Society - ACS Publications, Available at: [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?, Available at: [Link]

  • Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution, Available at: [Link]

  • A Review on Palladium Catalyzed Coupling Reactions, Available at: [Link]

  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing), Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH, Available at: [Link]

  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF, Available at: [Link]

  • c-h-functionalization-of-pyridines - Ask this paper | Bohrium, Available at: [Link]

  • Challenges in the functionalization of pyridines. - ResearchGate, Available at: [Link]

  • C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing), Available at: [Link]

  • Pyridine functionalization via ring‐opening to Zincke intermediates.... - ResearchGate, Available at: [Link]

  • Reactions of Pyridine-N-Oxide - YouTube, Available at: [Link]

  • 2 approaches to new pyridines - ACS Publications - American Chemical Society, Available at: [Link]

  • Recent Advances in Direct Pyridine C-H Activation Strategies - Ingenta Connect, Available at: [Link]

  • Electrophilic substitution at position 4 of pyridine - Química Organica.org, Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia, Available at: [Link]

  • Aromatic heterocycles 1: structures and reactions - GCW Gandhi Nagar Jammu, Available at: [Link]

  • Why nucleophilic substitution in pyridine favours at position-2? - Quora, Available at: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts, Available at: [Link]

  • Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review - ACS Publications, Available at: [Link]

  • Directed Metalation: A Survival Guide - Baran Lab, Available at: [Link]

  • Advances in the directed metallation of azines and diazines (pyridines, pyrimidines, pyrazines, pyridazines, quinolines, benzodiazines and carbolines). Part 2 - ResearchGate, Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI, Available at: [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn, Available at: [Link]

  • Directed (ortho) Metallation, Available at: [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines, Available at: [Link]

  • C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh | Journal of the American Chemical Society, Available at: [Link]

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC - NIH, Available at: [Link]

  • (PDF) Side-chain lithiation of 2- and 4-substituted pyridines: Synthesis of more complex substituted pyridines (2012) | Keith Smith | 13 Citations - SciSpace, Available at: [Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC - NIH, Available at: [Link]

  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit, Available at: [Link]

  • nBuLi/Lithium Aminoalkoxide Aggregates: New and Promising Lithiating Agents for Pyridine Derivatives | Request PDF, Available at: [Link]

  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES, Available at: [Link]

  • Coupling outcomes for pyridines | Download Scientific Diagram - ResearchGate, Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts, Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal, Available at: [Link]

  • POP‐type ligands used in the Buchwald–Hartwig amination. - ResearchGate, Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Potency of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors Featuring the 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic Acid Scaffold and Analogues

This guide provides a comprehensive comparison of the potency of various inhibitors targeting Nicotinamide Phosphoribosyltransferase (NAMPT), a critical enzyme in cellular metabolism. We will delve into the mechanistic r...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the potency of various inhibitors targeting Nicotinamide Phosphoribosyltransferase (NAMPT), a critical enzyme in cellular metabolism. We will delve into the mechanistic rationale for targeting NAMPT, compare the efficacy of several key inhibitors—including those based on scaffolds like 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid—and provide detailed experimental protocols for assessing their potency. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and metabolic disease research.

Introduction: The Rationale for Targeting NAMPT in Disease

Nicotinamide Adenine Dinucleotide (NAD+) is a fundamental coenzyme in a vast array of cellular processes, including redox reactions essential for energy production, DNA repair, and cell signaling.[1] Mammalian cells primarily synthesize NAD+ through the salvage pathway, where Nicotinamide Phosphoribosyltransferase (NAMPT) serves as the rate-limiting enzyme.[1][2][3] This enzyme catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a direct precursor to NAD+.[2]

Many cancer cells exhibit a heightened reliance on the NAMPT-mediated salvage pathway to meet their increased metabolic and energetic demands for rapid proliferation and survival.[4] Overexpression of NAMPT has been observed in numerous tumor types, including breast, colon, and prostate cancers, often correlating with tumor progression.[5] This dependency creates a therapeutic window, making NAMPT an attractive target for anticancer drug development. Inhibition of NAMPT leads to a rapid depletion of intracellular NAD+ pools, triggering a cascade of events including metabolic collapse, oxidative stress, and ultimately, apoptotic cell death in cancer cells.[4][6] Beyond oncology, dysregulation of NAMPT and NAD+ metabolism has been implicated in a range of other pathologies, including neurodegenerative diseases like Alzheimer's and inflammatory conditions.[7]

The 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid moiety represents a versatile scaffold utilized in the design of small molecule inhibitors for various therapeutic targets.[8][9][10] Within the context of NAMPT inhibition, this and structurally related motifs are designed to interact with the enzyme's active site, competing with the natural substrate, nicotinamide.

Mechanism of Action: How NAMPT Inhibitors Exert Their Effects

NAMPT inhibitors are typically competitive with respect to nicotinamide, binding to the active site of the enzyme and preventing the synthesis of NMN.[11] The subsequent depletion of the NAD+ pool has profound downstream consequences on cellular function.

The NAMPT-Sirtuin Signaling Axis

A critical pathway affected by NAMPT inhibition is the NAMPT-NAD+-Sirtuin axis. Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in regulating gene expression, metabolism, and stress responses.[2][12] By reducing the available NAD+, NAMPT inhibitors effectively dampen sirtuin activity, impacting various cellular processes that are often dysregulated in cancer.[1]

NAMPT_Pathway cluster_cell Cancer Cell NAM Nicotinamide NAMPT NAMPT NAM->NAMPT Substrate NMN NMN NAMPT->NMN Catalyzes NAD NAD+ NMN->NAD Sirtuins Sirtuins NAD->Sirtuins Activates Metabolism Energy Metabolism (Glycolysis, TCA Cycle) NAD->Metabolism Coenzyme DNARepair DNA Repair (PARPs) NAD->DNARepair Substrate CellSurvival Cell Survival & Proliferation Sirtuins->CellSurvival Metabolism->CellSurvival DNARepair->CellSurvival Apoptosis Apoptosis CellSurvival->Apoptosis Inhibitor NAMPT Inhibitor Inhibitor->NAMPT Inhibits Biochemical_Assay_Workflow start Start prep_compound Prepare Serial Dilution of Test Compound start->prep_compound add_compound Add Compound/Vehicle to Microplate prep_compound->add_compound add_enzyme Add Purified NAMPT Enzyme add_compound->add_enzyme pre_incubate Pre-incubate (15-30 min) add_enzyme->pre_incubate add_substrates Add Substrates (NAM + PRPP) pre_incubate->add_substrates incubate Incubate at 37°C (60 min) add_substrates->incubate detect Stop Reaction & Detect Signal incubate->detect analyze Calculate % Inhibition & Determine IC50 detect->analyze end End analyze->end

Caption: Workflow for a typical biochemical NAMPT inhibition assay.

Cell-Based Proliferation/Viability Assay

This assay measures the effect of the inhibitor on the proliferation or viability of cancer cells, providing a more physiologically relevant assessment of potency.

Objective: To determine the IC50 of a test compound in a specific cancer cell line.

Principle: Cancer cells are treated with a range of inhibitor concentrations for a defined period. Cell viability is then assessed using various methods, such as measuring metabolic activity (e.g., MTT or resazurin reduction), ATP levels (e.g., CellTiter-Glo®), or membrane integrity.

Materials:

  • Cancer cell line of interest (e.g., A2780, HCT116)

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer or spectrophotometer

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the inhibitor. Include vehicle-only controls.

  • Incubation: Incubate the plates for a prolonged period, typically 72 to 96 hours, to allow for the effects of NAD+ depletion to manifest.

  • Viability Assessment:

    • Equilibrate the plates to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate as required to allow for signal development.

  • Data Acquisition: Read the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated cells (100% viability).

    • Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Conclusion and Future Directions

The development of potent and selective NAMPT inhibitors remains a promising strategy for the treatment of various cancers and potentially other diseases. The 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid scaffold and its analogues represent a valuable chemical space for the design of such inhibitors. As demonstrated, a range of compounds with varying potencies have been identified, with some exhibiting low nanomolar efficacy in both biochemical and cellular assays.

Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors to improve their therapeutic index and mitigate potential toxicities. Furthermore, the exploration of NAMPT inhibitors in combination with other anticancer agents, such as PARP inhibitors, holds significant promise for overcoming drug resistance and enhancing therapeutic outcomes. [13]The development of antibody-drug conjugates (ADCs) with NAMPT inhibitor payloads is another exciting avenue to enhance tumor-specific delivery and reduce systemic side effects. [14]Continued investigation into the intricate roles of NAMPT in various diseases will undoubtedly unveil new therapeutic opportunities for this important class of inhibitors.

References

  • Nicotinamide phosphoribosyltransferase‑related signaling pathway in early Alzheimer's disease mouse models. PubMed. [Link]

  • Crystal structure-based comparison of two NAMPT inhibitors. PubMed. [Link]

  • Nicotinamide phosphoribosyltransferase (Nampt): a link between NAD biology, metabolism, and diseases. SciSpace. [Link]

  • Nicotinamide phosphoribosyltransferase regulates cell survival through NAD+ synthesis in cardiac myocytes. PMC - NIH. [Link]

  • Nicotinamide Phosphoribosyltransferase (Nampt)/Nicotinamide Adenine Dinucleotide (NAD) Axis Suppresses Atrial Fibrillation by Modulating the Calcium Handling Pathway. MDPI. [Link]

  • Review of various NAMPT inhibitors for the treatment of cancer. Frontiers. [Link]

  • Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Crystal structure-based comparison of two NAMPT inhibitors. PMC - NIH. [Link]

  • Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. NIH. [Link]

  • Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. AACR Journals. [Link]

  • Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. PMC - PubMed Central. [Link]

  • What are the new molecules for NAMPT inhibitors?. Patsnap Synapse. [Link]

  • Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. NIH. [Link]

  • Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. AACR Journals. [Link]

  • Discovery and Characterization of Novel Nonsubstrate and Substrate NAMPT Inhibitors. AACR Journals. [Link]

  • A Novel NAMPT Inhibitor-Based Antibody-Drug Conjugate Payload Class for Cancer Therapy. PubMed. [Link]

  • cas 1382486-27-2|| where to buy 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid. ChemSrc. [Link]

Sources

Comparative

Validation of Kinase Inhibition by Novel Substituted Pyridine Compounds: A Comparative Guide

Introduction: The Ascendancy of the Pyridine Scaffold in Kinase Inhibitor Design Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets in modern medici...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of the Pyridine Scaffold in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] Their dysregulation is a hallmark of numerous diseases, driving aberrant cell proliferation, survival, and metastasis. The development of small molecule kinase inhibitors has subsequently revolutionized treatment paradigms for many cancers.

Within the vast chemical space explored for kinase inhibition, the pyridine ring has emerged as a privileged scaffold.[2] Its heteroaromatic nature provides a versatile framework for establishing crucial hydrogen bond interactions within the ATP-binding pocket of kinases, while also offering multiple vectors for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.[3]

This guide provides an in-depth technical comparison for the validation of novel substituted pyridine compounds as kinase inhibitors. We will dissect the multi-step experimental cascade required to rigorously characterize these agents, from initial biochemical potency to cellular target engagement and in vivo efficacy. This analysis will be grounded in a comparative framework, benchmarking novel pyridine derivatives against established clinical agents and pan-kinase inhibitors to provide a clear perspective on their therapeutic potential. We will focus on illustrative examples targeting PIM-1 and CDK8 , two kinases of significant interest in cancer research.

The Validation Funnel: A Multi-Faceted Approach

Validating a novel kinase inhibitor is not a single experiment but a logical progression of assays designed to build a comprehensive profile of the compound's activity and specificity. This workflow moves from simple, high-throughput biochemical assays to more complex and physiologically relevant cellular and in vivo models.

G cluster_0 In Vitro / Biochemical cluster_1 Cell-Based cluster_2 In Vivo biochem Biochemical Potency (IC₅₀) (e.g., ADP-Glo™) selectivity Kinome Selectivity Profiling (e.g., KinomeScan™) biochem->selectivity Confirm Potency engagement Target Engagement (e.g., NanoBRET™, CETSA®) selectivity->engagement Assess Specificity pathway Pathway Inhibition (e.g., Western Blot) engagement->pathway Confirm MoA in Cells phenotype Phenotypic Effects (Proliferation, Apoptosis) pathway->phenotype Link Target to Function pkpd Pharmacokinetics (PK) & Pharmacodynamics (PD) phenotype->pkpd Evaluate Drug-like Properties efficacy Tumor Xenograft Models pkpd->efficacy Test Therapeutic Hypothesis

Caption: A generalized workflow for kinase inhibitor validation.

Part 1: Foundational Validation - Biochemical Potency and Selectivity

The initial step is to determine if the novel compound directly inhibits the enzymatic activity of the target kinase in a controlled, cell-free environment.

Measuring Potency: The IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying a compound's potency. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity and throughput.[4] They measure kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[5]

Comparative Data: Novel Pyridine Compounds vs. Standards

The following tables present a comparative summary of in vitro inhibitory activities. It's crucial to note that IC₅₀ values can vary based on assay conditions (e.g., ATP concentration), so comparisons are most accurate when data is generated head-to-head.[6]

Table 1: In Vitro PIM-1 Kinase Inhibitory Activity

Compound ID Chemical Series Target Kinase IC₅₀ (nM) Comparator(s) Reference(s)
Compound 12 Pyridine-Oxadiazole PIM-1 14.3 Staurosporine (IC₅₀ = 16.7 nM) [7]
Compound 5b Pyridine PIM-1 44 - [2]
SGI-1776 Imidazo[1,2-b]pyridazine PIM-1 7 Pan-PIM Inhibitor [6]
AZD1208 Pyridone PIM-1 0.4 Clinical Candidate [8]

| Staurosporine | Indolocarbazole | Pan-Kinase | ~3 (PKC) | Broad-Spectrum Control |[9] |

Table 2: In Vitro CDK8 Kinase Inhibitory Activity

Compound ID Chemical Series Target Kinase IC₅₀ (nM) Comparator(s) Reference(s)
Compound 29 2-Amino-Pyridine CDK8 46 Sorafenib [10]
Compound 12 Pyridine CDK8 39.2 SEL120-34A [11]
Compound 15 Pyrazolopyridine CDK8 1 - [12]
CR16 Poly-substituted Pyridine CDK8 74.4 - [13]

| SEL120-34A | Pyrazolopyridine | CDK8/19 | Potent (Clinical Candidate) | Clinical Candidate |[11] |

Data is synthesized from multiple sources for illustrative comparison.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a method to determine the IC₅₀ of a novel substituted pyridine compound against a target kinase.

Objective: To measure the concentration-dependent inhibition of a purified kinase enzyme by a test compound.

Materials:

  • Recombinant human kinase (e.g., PIM-1, CDK8)

  • Kinase-specific peptide substrate

  • Test Compound (Novel Pyridine Derivative) and Control (e.g., Staurosporine)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP (at a concentration near the Kₘ for the target kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test pyridine compound in 100% DMSO. Create an 11-point serial dilution series in DMSO, followed by an intermediate dilution into kinase buffer.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO vehicle control to appropriate wells.

  • Enzyme Addition: Add 2.5 µL of the kinase enzyme solution to each well. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Start the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[14] Incubate for 40 minutes at room temperature.

  • ADP-to-ATP Conversion: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP.[14] Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Part 2: Cellular Validation - Target Engagement and Pathway Modulation

Demonstrating that a compound inhibits a purified enzyme is only the first step. It is critical to validate that the compound can enter a living cell, bind to its intended target, and exert a specific biological effect.[15]

Confirming Target Engagement in Intact Cells

Two powerful techniques to confirm direct binding of an inhibitor to its target in a cellular context are the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA®).

  • NanoBRET™ measures compound binding by quantifying the competitive displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase fusion protein within intact cells.[16][17]

  • CETSA® is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[18] The amount of soluble protein remaining after heat treatment is quantified, typically by Western Blot, to assess target engagement.[19]

Protocol 2: Intracellular Target Engagement (NanoBRET™)

Objective: To quantitatively measure the binding affinity of a novel pyridine compound to its target kinase in living cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA encoding the target kinase fused to NanoLuc® luciferase

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • Kinase-specific NanoBRET™ Tracer

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, non-binding surface 384-well assay plates

Procedure:

  • Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion vector. Culture for 18-24 hours to allow for protein expression.

  • Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM™. Dispense 10 µL of the cell suspension into each well of a 384-well plate.

  • Compound Addition: Prepare serial dilutions of the novel pyridine compound in Opti-MEM™. Add 5 µL of the diluted compound to the wells.

  • Tracer Addition: Add 5 µL of the fluorescent NanoBRET™ Tracer (at a pre-determined optimal concentration) to all wells.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.

  • Substrate Addition: Prepare the detection reagent by diluting the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor in Opti-MEM™. Add 5 µL of this reagent to each well.

  • Data Acquisition: Read the plate immediately on a luminometer equipped with two filters to detect donor (450 nm) and acceptor (610 nm) emission.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio with increasing compound concentration indicates competitive displacement of the tracer and engagement with the target. Plot the BRET ratio against the compound concentration to determine the IC₅₀ for target engagement.

Verifying Downstream Pathway Inhibition

Once target binding is confirmed, the next step is to demonstrate that this engagement leads to the intended functional consequence: inhibition of the downstream signaling pathway. This is typically assessed by Western Blotting to measure the phosphorylation status of known kinase substrates.

PIM-1 Signaling Pathway: PIM-1 is a constitutively active serine/threonine kinase that promotes cell survival and proliferation by phosphorylating numerous substrates, including the pro-apoptotic protein BAD, which leads to its inactivation. PIM-1 also contributes to drug resistance and is often upregulated in prostate and hematopoietic cancers.[15]

G cytokine Cytokines (e.g., IL-3) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activates stat3 STAT3 jak->stat3 Phosphorylates p_stat3 p-STAT3 stat3->p_stat3 pim1 PIM-1 Kinase p_stat3->pim1 Induces Transcription bad BAD pim1->bad Phosphorylates (Inactivates) novel_inhibitor Novel Pyridine Inhibitor novel_inhibitor->pim1 INHIBITS p_bad p-BAD bad->p_bad bcl2 Bcl-2 / Bcl-xL bad->bcl2 Sequesters p_bad->bcl2 Releases apoptosis Apoptosis bcl2->apoptosis Inhibits

Caption: Simplified PIM-1 signaling pathway leading to apoptosis inhibition.

CDK8 Signaling Pathway: Cyclin-dependent kinase 8 (CDK8) is a component of the Mediator complex that regulates transcription. In many cancers, particularly colorectal cancer, CDK8 acts as an oncogene by phosphorylating transcription factors like β-catenin, enhancing its activity and promoting the expression of genes involved in proliferation, such as MYC.

G cluster_0 Nucleus wnt Wnt Ligand fzd Frizzled Receptor wnt->fzd destruction Destruction Complex (APC/Axin/GSK3β) fzd->destruction Inhibits beta_catenin β-catenin destruction->beta_catenin Promotes Degradation tcf TCF/LEF beta_catenin->tcf Co-activates mediator Mediator Complex mediator->tcf Links to RNA Pol II cdk8 CDK8 cdk8->beta_catenin Phosphorylates (Enhances Activity) novel_inhibitor Novel Pyridine Inhibitor novel_inhibitor->cdk8 INHIBITS target_genes Target Genes (e.g., MYC, Cyclin D1) tcf->target_genes Drives Transcription proliferation Cell Proliferation target_genes->proliferation

Caption: Simplified Wnt/β-catenin pathway showing CDK8-mediated regulation.

Part 3: In Vivo Validation - The Preclinical Test

The final stage of preclinical validation involves assessing the compound's efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) profile in a living organism. This step is crucial to determine if the promising in vitro and cellular data can be translated into a potential therapeutic effect.

Table 3: Comparative In Vivo and Cellular Efficacy

Compound Model / Cell Line Assay Type Efficacy Metric Comparator Reference(s)
Novel Pyridine (Compound 12) MCF-7 (Breast Cancer) Cell Proliferation (MTT) IC₅₀ = 0.5 µM Doxorubicin (IC₅₀ = 1.93 µM) [7]
Novel Pyridine (Compound 6'k) HCT-116 (Colon Cancer) Mouse Xenograft Moderate Antitumor Efficacy -
Sorafenib Various Cell Proliferation (MTT) Median IC₅₀ = 4.3 µM -
Imatinib CML Cell Lines Cell Proliferation Potent Inhibition -

| Imatinib | CML Patients | Clinical Trial | 85% Overall Survival (8 years) | IFN-α + Cytarabine | |

Data is synthesized from multiple sources for illustrative comparison.

Key In Vivo Experiments
  • Pharmacokinetics (PK): This determines the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. It answers questions like: Does the compound reach the bloodstream after oral administration? What is its half-life?

  • Pharmacodynamics (PD): This links the drug concentration to its biological effect. In tumor models, this involves collecting tumor tissue after treatment and using methods like Western Blot to confirm that the target (e.g., p-STAT1 for CDK8 inhibition) is inhibited at a given dose.[11][18]

  • Efficacy Studies: The compound is administered to animal models of disease (e.g., mice bearing human tumor xenografts) to assess its ability to inhibit tumor growth compared to a vehicle control.

  • Toxicity Studies: These studies evaluate the safety profile of the compound, identifying any adverse effects and establishing a safe dosage range.

Conclusion: A Rigorous Path to Clinical Candidacy

The validation of a novel substituted pyridine kinase inhibitor is a comprehensive and rigorous process. It requires a logical progression from demonstrating potent and selective biochemical activity to confirming target engagement and pathway modulation in living cells, and finally, to establishing a favorable efficacy and safety profile in preclinical in vivo models.

The pyridine scaffold continues to be a remarkably fruitful starting point for the design of next-generation kinase inhibitors. The illustrative data presented here for PIM-1 and CDK8 inhibitors highlights the potential for this chemical class to yield highly potent and selective drug candidates. By employing the multi-faceted validation strategy outlined in this guide, researchers can build a robust data package, objectively comparing their novel compounds to established standards and paving the way for the development of new, life-saving targeted therapies.

References

  • Wang, J., et al. (2018). Pim-1 kinase as cancer drug target: An update. PMC - PubMed Central. Retrieved from [Link]

  • Xi, S., et al. (2024). Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies. Bio-protocol. Retrieved from [Link]

  • Xi, M., et al. (2019). CDK8 as a therapeutic target for cancers and recent developments in discovery of CDK8 inhibitors. PubMed. Retrieved from [Link]

  • Firestone, A. J., et al. (2010). CDK8 is a colorectal cancer oncogene that regulates β-catenin activity. PMC - NIH. Retrieved from [Link]

  • Xie, Y., et al. (2015). PIM1 kinase as a promise of targeted therapy in prostate cancer stem cells (Review). Spandidos Publications. Retrieved from [Link]

  • Morris, E. J., et al. (2010). Revving the throttle on an oncogene: CDK8 takes the driver seat. PMC - PubMed Central. Retrieved from [Link]

  • Warnecke, A., et al. (2012). Functional Role and Therapeutic Potential of the Pim-1 Kinase in Colon Carcinoma. PMC. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. NIH. Retrieved from [Link]

  • An, J., et al. (2010). PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis. JCI. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • Zhao, Y., et al. (2006). Preclinical evaluation of a potent novel DNA-dependent protein kinase inhibitor NU7441. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Staurosporine. Retrieved from [Link]

  • Wang, X., et al. (2024). Discovery of novel and potent CDK8 inhibitors for the treatment of acute myeloid leukaemia. PubMed. Retrieved from [Link]

  • ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Hu, S., et al. (2021). Identification of 3, 4-disubstituted pyridine derivatives as novel CDK8 inhibitors. PubMed. Retrieved from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Drugs.com. (n.d.). Imatinib: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

  • Baccarani, M., et al. (2009). Imatinib in Chronic Myeloid Leukemia: an Overview. PMC - NIH. Retrieved from [Link]

  • Tannous, R., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. PubMed. Retrieved from [Link]

  • Dale, J. L., et al. (2018). Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19. PMC. Retrieved from [Link]

  • Zambrano, J. N., et al. (2018). Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase. PMC - NIH. Retrieved from [Link]

  • Molina, D. M., et al. (2014). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. PMC - NIH. Retrieved from [Link]

  • Druker, B. J. (2002). The development of imatinib as a therapeutic agent for chronic myeloid leukemia. Blood Journal. Retrieved from [Link]

  • Zambrano, J. N., et al. (2018). Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase. Oncotarget. Retrieved from [Link]

  • Chen, R., et al. (2023). A novel CDK8 inhibitor with poly-substituted pyridine core: Discovery and anti-inflammatory activity evaluation in vivo. PubMed. Retrieved from [Link]

  • Wang, W., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. PubMed. Retrieved from [Link]

Sources

Validation

Comparative Guide to 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic Acid Analogs as mGluR5 Negative Allosteric Modulators

A Senior Application Scientist's In-Depth Technical Guide for Researchers in Drug Discovery In the landscape of neurotherapeutics, the metabotropic glutamate receptor 5 (mGluR5) has emerged as a pivotal target for a spec...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers in Drug Discovery

In the landscape of neurotherapeutics, the metabotropic glutamate receptor 5 (mGluR5) has emerged as a pivotal target for a spectrum of central nervous system (CNS) disorders, including depression, anxiety, and Fragile X syndrome. The pursuit of selective modulators for this receptor has led to the exploration of diverse chemical scaffolds. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a promising series of mGluR5 negative allosteric modulators (NAMs): 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid and its analogs. Drawing from key findings in the field, we will dissect the critical structural features influencing potency and selectivity, offering valuable insights for medicinal chemists and drug development professionals.

Introduction: The Significance of mGluR5 and the Pyridyl-Cyclobutane Scaffold

Metabotropic glutamate receptors are G-protein coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability. Specifically, mGluR5 is predominantly expressed in the postsynaptic density of neurons, where it is involved in long-term potentiation and depression. Negative allosteric modulators of mGluR5 offer a nuanced approach to tempering excessive glutamatergic signaling, a hallmark of several neurological and psychiatric conditions.

The 1-(pyridin-2-yl)cyclobutane moiety has been identified as a privileged scaffold for CNS-active compounds due to its favorable physicochemical properties, including metabolic stability and its ability to present substituents in a defined three-dimensional space. The strategic placement of a bromine atom at the 5-position of the pyridine ring and a carboxylic acid on the cyclobutane ring provides a foundational structure with potent mGluR5 inhibitory activity. This guide will explore how modifications to this core structure impact its interaction with the mGluR5 allosteric binding site.

Core Structure-Activity Relationship (SAR) Analysis

The following sections detail the impact of structural modifications at key positions of the 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid scaffold. The data presented is a synthesis of findings from pivotal studies in the field, primarily drawing from patent literature disclosing novel mGluR5 NAMs.

Modifications of the Pyridine Ring

The pyridine ring serves as a crucial interaction point with the receptor. Alterations to its substitution pattern have a profound effect on inhibitory potency.

  • Position 5: The 5-position of the pyridine ring is highly sensitive to substitution. The presence of a halogen, particularly bromine or chlorine, is often optimal for high potency. This is likely due to favorable halogen bonding interactions within the allosteric pocket of mGluR5. Replacing the bromine with smaller or larger halogens, or with non-halogen substituents, can lead to a significant decrease in activity.

  • Other Positions: Substitution at other positions on the pyridine ring is generally less tolerated. The introduction of bulky groups can disrupt the optimal binding conformation, leading to a loss of potency.

Modifications of the Cyclobutane Ring

The cyclobutane ring acts as a rigid scaffold, orienting the pyridine and carboxylic acid moieties for optimal receptor engagement. While the cyclobutane itself is a key feature, its substitution can be explored to fine-tune properties. However, significant alterations to this ring are often detrimental to activity.

Modifications of the Carboxylic Acid

The carboxylic acid group is a critical pharmacophore, likely forming a key ionic interaction with a basic residue in the mGluR5 allosteric site.

  • Esterification and Amidation: Conversion of the carboxylic acid to its corresponding ester or amide derivatives generally results in a dramatic reduction or complete loss of activity. This underscores the importance of the free carboxylate for potent inhibition.

  • Bioisosteric Replacement: Replacement of the carboxylic acid with other acidic bioisosteres, such as a tetrazole, can sometimes retain activity, although often with reduced potency compared to the parent carboxylic acid.

Comparative Data of Key Analogs

The following table summarizes the in vitro potency of representative analogs against human mGluR5 (hmGluR5). The data is illustrative of the general SAR trends discussed.

Compound IDR (Pyridine Position 5)Carboxylic Acid ModificationhmGluR5 IC50 (nM)
1 BrCOOH50
2 ClCOOH75
3 FCOOH500
4 ICOOH200
5 CH3COOH>1000
6 BrCOOCH3>10000
7 BrCONH2>10000

Note: The IC50 values are representative and intended for comparative purposes.

Experimental Protocols

To ensure the reproducibility and validation of SAR findings, detailed experimental methodologies are crucial. The following are standard protocols for the synthesis of a representative analog and its biological evaluation.

Synthesis of 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic Acid (Compound 1)

A detailed synthetic route is outlined below. This multi-step synthesis requires careful control of reaction conditions to achieve the desired product with good yield and purity.

Synthesis_Workflow start 2,5-Dibromopyridine step1 Step 1: Lithiation and reaction with cyclobutanone start->step1 intermediate1 1-(5-Bromopyridin-2-yl)cyclobutanol step1->intermediate1 step2 Step 2: Oxidation intermediate1->step2 intermediate2 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile step2->intermediate2 step3 Step 3: Hydrolysis intermediate2->step3 product 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid step3->product

Caption: Synthetic workflow for the preparation of the parent compound.

Step-by-Step Protocol:

  • Synthesis of 1-(5-Bromopyridin-2-yl)cyclobutanol: To a solution of 2,5-dibromopyridine in anhydrous THF at -78°C, n-butyllithium is added dropwise. After stirring for 30 minutes, cyclobutanone is added, and the reaction is allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The organic layers are dried over sodium sulfate and concentrated. The crude product is purified by column chromatography.

  • Synthesis of 1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile: The alcohol from the previous step is dissolved in dichloromethane, and Dess-Martin periodinane is added. The reaction is stirred at room temperature until completion. The reaction mixture is then filtered, and the filtrate is concentrated. The crude nitrile is used in the next step without further purification.

  • Synthesis of 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid: The nitrile is hydrolyzed using a strong acid, such as hydrochloric acid, under reflux conditions. After cooling, the pH is adjusted to 3-4 with a base, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to yield the final product.

In Vitro Evaluation of mGluR5 Antagonism

The potency of the synthesized analogs is determined using a cell-based functional assay.

Assay_Workflow start HEK293 cells expressing human mGluR5 step1 Cell plating and incubation start->step1 step2 Compound addition (varying concentrations) step1->step2 step3 Addition of a fluorescent calcium indicator step2->step3 step4 Stimulation with an EC80 concentration of glutamate step3->step4 step5 Measurement of intracellular calcium mobilization using a fluorometric imaging plate reader (FLIPR) step4->step5 result IC50 determination step5->result

Caption: Workflow for the in vitro mGluR5 functional assay.

Step-by-Step Protocol:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing recombinant human mGluR5 are cultured in appropriate media.

  • Assay Preparation: Cells are seeded into 384-well plates and incubated overnight. The growth medium is then removed, and cells are loaded with a calcium-sensitive fluorescent dye.

  • Compound Application: The test compounds are serially diluted and added to the wells.

  • Agonist Stimulation: After a pre-incubation period with the test compounds, an EC80 concentration of the agonist, glutamate, is added to stimulate the receptor.

  • Signal Detection: The change in intracellular calcium concentration is measured using a Fluorometric Imaging Plate Reader (FLIPR).

  • Data Analysis: The resulting data is used to generate concentration-response curves, and the IC50 values are calculated using non-linear regression analysis.

Conclusion and Future Directions

The 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid scaffold represents a highly promising starting point for the development of potent and selective mGluR5 negative allosteric modulators. The SAR studies highlighted in this guide demonstrate the critical importance of the 5-bromo substituent on the pyridine ring and the free carboxylic acid on the cyclobutane ring for optimal inhibitory activity.

Future optimization efforts could focus on:

  • Fine-tuning the 5-position substituent: While halogens are effective, exploring other small, electron-withdrawing groups that can participate in similar interactions may yield compounds with improved properties.

  • Exploring subtle modifications of the cyclobutane scaffold: While significant changes are not well-tolerated, minor substitutions on the cyclobutane ring could be investigated to enhance pharmacokinetic properties without compromising potency.

  • In vivo evaluation: Promising analogs identified through in vitro screening should be advanced to in vivo models of CNS disorders to assess their therapeutic potential and pharmacokinetic/pharmacodynamic profiles.

By leveraging the insights from these SAR studies, researchers can rationally design and synthesize novel analogs with enhanced potency, selectivity, and drug-like properties, ultimately paving the way for the development of new and effective treatments for a range of neurological and psychiatric disorders.

References

Due to the proprietary nature of early-stage drug discovery, much of the specific SAR data for this chemical series is found within patent literature rather than peer-reviewed journals. The information presented is a synthesized analysis from such sources.

Comparative

A Senior Application Scientist's Guide: Evaluating 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic Acid in the Context of Carboxylic Acid Bioisosteres for Modern Drug Design

Introduction: The Carboxylic Acid Conundrum in Drug Discovery The carboxylic acid moiety is a cornerstone of medicinal chemistry. Its ability to act as a hydrogen bond donor and acceptor, and to exist as a negatively cha...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Carboxylic Acid Conundrum in Drug Discovery

The carboxylic acid moiety is a cornerstone of medicinal chemistry. Its ability to act as a hydrogen bond donor and acceptor, and to exist as a negatively charged carboxylate at physiological pH, makes it an exceptional anchor for engaging with biological targets through strong electrostatic interactions.[1] However, this very functionality presents a significant challenge. The ionized nature of carboxylic acids often leads to poor membrane permeability, limiting oral bioavailability and penetration into tissues like the central nervous system (CNS).[2][3] Furthermore, they are susceptible to metabolic transformations, particularly the formation of reactive acyl glucuronides, which can lead to idiosyncratic drug toxicity and have resulted in the withdrawal of marketed drugs.[1][4]

This duality—essential for activity, but a liability for ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity—is what we term the "carboxylic acid conundrum." To resolve this, medicinal chemists employ a strategy known as bioisosteric replacement.[2][3] A bioisostere is a functional group that retains the key biological activity of the parent moiety while modulating physicochemical properties to create a more drug-like molecule.[1]

This guide provides a comparative framework for evaluating carboxylic acid bioisosteres, using the contemporary scaffold 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid as a central case study. We will deconstruct its design rationale and compare it against classic and novel bioisosteres, providing the experimental blueprints necessary for a rigorous, data-driven evaluation.

Deconstructing the Lead Candidate: 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic Acid

The structure of 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid is a deliberate convergence of several strategic design elements aimed at optimizing drug-like properties.

  • The Carboxylic Acid: The primary pharmacophore, intended for direct interaction with the biological target.

  • The Cyclobutane Ring: This four-membered ring serves as a rigid scaffold.[1] Unlike a flexible alkyl chain, its constrained nature can pre-organize the molecule into a conformation favorable for binding, potentially increasing potency. This rigidity also enhances metabolic stability and increases lipophilicity compared to linear analogs.[1][5]

  • The 5-Bromopyridine Moiety: This aromatic heterocycle offers several advantages. The nitrogen atom can act as a hydrogen bond acceptor, while the aromatic ring can participate in π-stacking interactions. The bromine atom serves as a bulky, lipophilic substituent that can occupy a hydrophobic pocket in the target protein and is a common handle for further synthetic elaboration.

The overarching hypothesis for this molecule is that the combination of a rigid spacer and a functionalized aromatic ring will maintain or enhance target affinity while improving the ADME profile compared to simpler carboxylic acids.

The Bioisostere Toolkit: A Comparative Overview

When the carboxylic acid itself proves problematic, a panel of bioisosteres must be considered. The success of any replacement is highly context-dependent, making a screening approach necessary.[2][6]

  • Tetrazoles: The most widely recognized carboxylic acid bioisostere.[7] With a pKa similar to carboxylic acids (~4.5-5), they can mimic the anionic character.[8] Tetrazoles are metabolically more stable, avoiding acyl glucuronide formation.[7][9] A key example is Losartan, where replacing a carboxylic acid with a tetrazole ring resulted in a 10-fold increase in potency and significantly improved oral bioavailability.[3] However, the five-membered ring is larger and has a different geometry, which may not always be accommodated by the target's binding site.[8]

  • N-Acylsulfonamides: This class of bioisosteres is generally less acidic (pKa ~9-10) than carboxylic acids.[3][10] This weaker acidity can be advantageous for improving membrane permeability. They retain the ability to act as hydrogen bond donors and have been successfully incorporated into numerous approved drugs.[11]

  • Hydroxamic Acids: While often employed for their metal-chelating properties, hydroxamic acids can also serve as carboxylic acid bioisosteres.[6] They can be metabolized via sulfation and glucuronidation and are susceptible to hydrolysis back to the parent carboxylic acid, which can be a liability or a feature of a prodrug strategy.[6]

  • Other Heterocycles: A diverse range of acidic heterocycles, such as 3-hydroxyisoxazoles and oxadiazolinones, offer a wider array of pKa values, lipophilicity, and geometric profiles, expanding the toolkit for fine-tuning molecular properties.[6]

G Tetrazole Tetrazole ImprovedPK ImprovedPK Tetrazole->ImprovedPK MetabolicStability MetabolicStability Tetrazole->MetabolicStability ReducedToxicity ReducedToxicity Tetrazole->ReducedToxicity Acylsulfonamide Acylsulfonamide Acylsulfonamide->ImprovedPK Acylsulfonamide->MetabolicStability HydroxamicAcid HydroxamicAcid RetainedPotency RetainedPotency HydroxamicAcid->RetainedPotency Other Other Other->ImprovedPK

Caption: A diagram illustrating the bioisosteric replacement strategy for carboxylic acids.

A Data-Driven Framework for Comparison

To make rational decisions, a side-by-side comparison of key physicochemical properties is essential. The following table summarizes literature data for common bioisosteres on a phenylpropionic acid scaffold, providing a baseline for what to expect. We include a column with predicted properties for our lead candidate and its tetrazole analog to frame our experimental hypothesis.

Table 1: Comparative Physicochemical Properties of Carboxylic Acid Analogs and Bioisosteres

Compound / Moiety pKa logD7.4 Permeability (logPapp) Rationale / Comments
Reference Scaffold Data from literature for phenylpropionic acid analogs.[12][13]
Carboxylic Acid 4.8 -0.15 -6.0 Baseline: High acidity, low lipophilicity, and poor permeability.
Tetrazole 5.1 0.25 -5.8 Similar acidity, increased lipophilicity, slightly better permeability.[12][13]
N-Acylsulfonamide 8.9 1.85 -5.1 Significantly less acidic, much higher lipophilicity and permeability.[12][13]
Hydroxamic Acid 9.3 0.10 -5.9 Weakly acidic, similar lipophilicity and permeability to the parent acid.[12][13]
Predicted for Lead Scaffold Values are estimations based on structural analysis.
1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid ~4.5 ~1.5 ~-5.5 Rigid cyclobutane and bromopyridine likely increase lipophilicity and permeability over a simple acid.

| Tetrazole analog of Lead | ~5.0 | ~1.8 | ~-5.3 | Expected to further increase lipophilicity and permeability while maintaining acidity. |

Note: logD7.4 is the distribution coefficient at pH 7.4, a measure of lipophilicity. logPapp is the apparent permeability coefficient from a PAMPA assay; more negative values indicate lower permeability.[12][13]

The Experimental Gauntlet: Protocols for Head-to-Head Evaluation

To move from prediction to empirical data, a multi-parametric experimental assessment is essential. The following protocols form a self-validating system to assess the critical attributes of permeability, metabolic stability, and target engagement.

G start Compound Library (Parent Acid + Bioisosteres) perm perm start->perm metab metab start->metab bind bind start->bind data Integrated Data Analysis decision Select Lead Candidate data->decision perm->data metab->data bind->data

Caption: Workflow for the comparative experimental evaluation of bioisosteres.

Protocol 1: Bidirectional Caco-2 Permeability Assay

Causality: This assay is chosen to provide a robust prediction of in vivo intestinal absorption.[14] Unlike artificial membranes (PAMPA), the Caco-2 cell monolayer, derived from human colorectal adenocarcinoma, expresses efflux transporters like P-glycoprotein (P-gp).[15] By measuring permeability in both directions (apical-to-basal and basal-to-apical), we can calculate an efflux ratio, identifying compounds that are actively pumped out of cells—a common failure mode for drug candidates.[15][16]

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Assay Preparation: Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Compound Addition (A -> B): Add the test compound (e.g., at 10 µM) to the apical (A) side and fresh HBSS to the basolateral (B) side.

  • Compound Addition (B -> A): In a separate set of wells, add the test compound to the basolateral (B) side and fresh HBSS to the apical (A) side.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 2 hours.

  • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Quantification: Analyze the concentration of the test compound in all samples using LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for each direction.

    • Calculate the Efflux Ratio = Papp (B→A) / Papp (A→B). An efflux ratio >2 suggests the compound is a substrate for an efflux transporter.

Protocol 2: Human Liver Microsomal (HLM) Stability Assay

Causality: This in vitro assay provides a reliable measure of metabolic stability, a key determinant of a drug's half-life and dosing frequency. By incubating the compound with liver microsomes, which contain the crucial Cytochrome P450 (CYP) enzymes, we can determine the rate of metabolic turnover. This is particularly important for comparing bioisosteres to a parent carboxylic acid, which may be cleared via different metabolic pathways.[17]

Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL) and NADPH (as a cofactor) in a phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C. Initiate the reaction by adding the test compound (e.g., at 1 µM).

  • Time-Point Sampling: Aliquots are removed from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Immediately stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the protein.

  • Quantification: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Calculation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) = 0.693 / k.

Protocol 3: Surface Plasmon Resonance (SPR) for Target Binding Affinity

Causality: A bioisosteric replacement is only successful if it maintains or improves affinity for the biological target. SPR is a powerful, label-free technology that provides real-time data on binding kinetics.[18][19] It allows us to determine not only the binding affinity (KD) but also the association (kon) and dissociation (koff) rates, providing deeper insight into the drug-target interaction than a simple endpoint assay.[18][20]

Methodology:

  • Chip Preparation: Covalently immobilize the purified target protein onto a sensor chip surface.

  • System Priming: Prime the SPR instrument with a running buffer that mimics physiological conditions (e.g., PBS with 0.05% Tween-20).

  • Analyte Injection: Prepare a series of dilutions of the test compound (analyte). Inject each concentration over the sensor surface for a set period (association phase), followed by a flow of running buffer alone (dissociation phase).

  • Surface Regeneration: Between analyte injections, inject a regeneration solution (e.g., low pH glycine) to remove any bound compound and prepare the surface for the next cycle.

  • Data Acquisition: The SPR instrument measures the change in refractive index at the sensor surface, which is proportional to the mass of analyte bound to the immobilized protein. This generates a sensorgram (response vs. time).

  • Data Analysis:

    • Fit the association and dissociation curves from the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir).

    • This fitting directly yields the kon, koff, and KD (KD = koff / kon) values.

Conclusion and Strategic Outlook

The selection of a carboxylic acid bioisostere is not a one-size-fits-all solution; it is a strategic decision guided by the specific liabilities of a lead compound and the requirements of the therapeutic target. A molecule like 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid represents a modern design approach, where a rigid scaffold is used to enhance drug-like properties from the outset.

By employing a rigorous, multi-parametric experimental evaluation as outlined in this guide, researchers can move beyond prediction and generate the critical data needed to compare such a candidate against a panel of bioisosteric replacements. The integration of permeability, metabolic stability, and target affinity data provides a holistic view, enabling informed, confident decisions in the complex process of drug optimization and lead candidate selection. The ultimate goal is to find the optimal balance: a molecule that potently engages its target while possessing the pharmacokinetic profile necessary for clinical success.

References

  • Ballatore, C., Huryn, D. M., & Smith, A. B., III. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]

  • Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery, 15(5), 539–549. [Link]

  • Walters, M. A., et al. (2008). Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor. Bioorganic & Medicinal Chemistry Letters, 18(6), 1926–1930. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Srinivasan, B., et al. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery, 15(5), 539-549. [Link]

  • Ferreira, R. S., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(8), 3963–3974. [Link]

  • Bredael, K., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1–21. [Link]

  • Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Bioisosteric Replacements. [Link]

  • Sessler, J. L., et al. (2011). Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and Acyl Sulfonamides on a Calix[2]arene Scaffold. The Journal of Organic Chemistry, 76(9), 3349–3361. [Link]

  • Jayashree, B. S., et al. (2022). Bioisosterism in Drug Discovery and Development - An Overview. Medicinal Chemistry, 18(1), 2-13. [Link]

  • Nuvisan. (n.d.). Advanced drug permeability & transporter assays. In vitro DMPK services. [Link]

  • Creative Bioarray. (n.d.). In Vitro Permeability Assay. [Link]

  • Majerova, P., et al. (2016). LAT1 activity of carboxylic acid bioisosteres: Evaluation of hydroxamic acids as substrates. Bioorganic & Medicinal Chemistry Letters, 26(20), 5032–5036. [Link]

  • Angell, P., et al. (2021). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. ORCA – Online Research @ Cardiff. [Link]

  • Davioud-Charvet, E., et al. (2001). 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. Journal of Medicinal Chemistry, 44(20), 3369–3379. [Link]

  • Ferreira, R. S., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(8), 3963-3974. [Link]

  • BioIVT. (n.d.). Cell Permeability Assay. [Link]

  • Georganics. (n.d.). Cyclobutanecarboxylic acid - general description. [Link]

  • Majerova, P., et al. (2016). LAT1 activity of carboxylic acid bioisosteres: Evaluation of hydroxamic acids as substrates. ResearchGate. [Link]

  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. [Link]

  • Gershonov, E., et al. (1999). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 42(6), 983–990. [Link]

  • Popelier, P. L. A., & Joubert, L. (2002). The bioisosteric similarity of the tetrazole and carboxylate anions: Clues from the topologies of the electrostatic potential and of the electron density. Journal of the American Chemical Society, 124(28), 8479–8484. [Link]

  • Tan, S., et al. (2023). (a) Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres... ResearchGate. [Link]

  • Wang, S., et al. (2022). Bioisosteres in Drug Discovery: Focus on Tetrazole. Journal of Medicinal Chemistry, 65(15), 10196-10222. [Link]

  • Thompson, S., et al. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Medicinal Chemistry, 14(12), 2419-2426. [Link]

  • Frost, J. R., et al. (2020). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 27(36), 6140-6163. [Link]

  • Bredael, K., et al. (2022). Overview of some aromatic heterocyclic bioisosteres of the carboxylic acid moiety. ResearchGate. [Link]

  • ChemHelp ASAP. (2023, August 15). measuring drug-target binding with SPR & ITC binding assays [Video]. YouTube. [Link]

  • Alle, M., et al. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Bioorganic & Medicinal Chemistry, 89, 117351. [Link]

  • Thompson, S., et al. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Medicinal Chemistry, 14(12), 2419-2426. [Link]

  • Frost, J. R., et al. (2020). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 27(36), 6140-6163. [Link]

  • Bredael, K., et al. (2022). Overview of metabolic pathways of carboxylic-acid-containing drugs... ResearchGate. [Link]

  • Chemspace. (2023, June 14). Carboxylic Acid Bioisosteres. [Link]

  • Thomas, C. J. (2019, September 12). Structure Property Relationships of Carboxylic Acid Isosteres. Chemaxon. [Link]

  • Nicoya Lifesciences. (n.d.). 4 Types of Binding Assays you can do with SPR. OpenSPR. [Link]

  • de Meijere, A., & Kozhushkov, S. I. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 100(4), 1487–1530. [Link]

  • Wang, Y., et al. (2024). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. bioRxiv. [Link]

  • Cruz, N. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Journal of Medicinal & Organic Chemistry, 5(6), 113-117. [Link]

  • TA Instruments. (n.d.). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • Armstrong, K. M., & Baker, B. M. (2011). Methods for quantifying T cell receptor binding affinities and thermodynamics. Journal of Immunological Methods, 374(1-2), 1–10. [Link]

Sources

Validation

A Comparative Guide to the Selectivity Profiling of Kinase Inhibitors Derived from Bromopyridines

For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge. The human kinome, with its more than 500 members, presents a complex landscape where ac...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge. The human kinome, with its more than 500 members, presents a complex landscape where achieving target specificity is critical to therapeutic efficacy and safety.[1] The bromopyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides an in-depth comparative analysis of the selectivity profiles of kinase inhibitors derived from bromopyridines and related pyrimidine structures, supported by experimental data and detailed methodologies.

The Significance of Kinase Inhibitor Selectivity

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] While targeting a specific kinase can be a powerful therapeutic strategy, many inhibitors exhibit off-target activity due to the conserved nature of the ATP-binding site across the kinome. This lack of selectivity can lead to unforeseen side effects and diminish the therapeutic window of a drug candidate. Therefore, rigorous selectivity profiling is an indispensable step in the development of kinase inhibitors.

Comparative Selectivity of Bromopyridine and Pyrimidine-Based Kinase Inhibitors

The following tables summarize the biochemical potency (IC50 values) of selected bromopyridine and other pyrimidine-based kinase inhibitors against a panel of kinases. It is important to note that IC50 values can vary based on assay conditions, such as ATP concentration.[2] The data presented here is compiled from various sources to provide a comparative overview.

Table 1: Selectivity Profile of Dasatinib (a Bcr-Abl inhibitor with a related thiazole-pyrimidine core)

Kinase TargetIC50 (nM)Kinase Family
Bcr-Abl<1Tyrosine Kinase
SRC0.8Tyrosine Kinase
LCK1.1Tyrosine Kinase
YES1.1Tyrosine Kinase
c-KIT12Tyrosine Kinase
PDGFRβ28Tyrosine Kinase
EphA230Tyrosine Kinase
p38 MAPK>10,000Serine/Threonine Kinase

Data compiled from multiple sources. Dasatinib is a promiscuous inhibitor, potently targeting multiple tyrosine kinases.[3]

Table 2: Comparative Efficacy of Pyrido[2,3-d]pyrimidine-based EGFR Inhibitors

CompoundTarget KinaseIC50 (nM)Selectivity vs. EGFR WT
Compound B1EGFR L858R/T790M13>76-fold
EGFR WT>1000
Compound 24EGFR L858R, T790M1.1100-fold
EGFR WT110

Data highlights the ability to achieve selectivity for mutant forms of EGFR over the wild-type through modifications to the pyrido[2,3-d]pyrimidine scaffold.[4]

Table 3: Selectivity of a Nek2 Inhibitor with an Aminopyridine Core

Kinase% Inhibition @ 1 µMIC50 (µM)
Nek2-0.022
PKD2770.33
CHK111-
Aurora A19-
Plk1->10
MPS1->10
CDK2->10

This aminopyridine derivative shows good selectivity for Nek2 over other cell cycle-related kinases.[5]

Experimental Protocols for Kinase Inhibitor Selectivity Profiling

Accurate and reproducible experimental data are the bedrock of any comparative analysis. Below are detailed, step-by-step methodologies for key assays used in kinase inhibitor selectivity profiling.

Biochemical Assays

1. Radiometric Kinase Assay (Gold Standard)

This assay directly measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP to a substrate, providing a highly sensitive and direct measure of kinase activity.[6]

Protocol:

  • Reaction Setup:

    • Prepare a reaction mixture containing the kinase of interest, a suitable substrate (peptide or protein), and the inhibitor at various concentrations in a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a separate solution of ATP mixed with [γ-³²P]ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase to accurately determine inhibitor potency.[2]

  • Initiate Reaction:

    • Add the ATP/[γ-³²P]ATP solution to the reaction mixture to start the kinase reaction.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).

  • Stop Reaction and Spot:

    • Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

    • Spot a small volume of the reaction mixture onto phosphocellulose paper (e.g., P81). The phosphorylated substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.

  • Washing:

    • Wash the phosphocellulose paper multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unbound [γ-³²P]ATP.

  • Detection:

    • Dry the paper and quantify the incorporated radioactivity using a scintillation counter or a phosphorimager.[7][8]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., LanthaScreen®)

TR-FRET assays are a popular non-radioactive alternative that measures the inhibition of substrate phosphorylation through changes in FRET signal.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in the appropriate kinase buffer.

    • Prepare a 2X inhibitor solution at various concentrations.

    • Prepare a 2X ATP solution.

    • Prepare a 2X stop/detection solution containing a terbium- or europium-labeled antibody specific for the phosphorylated substrate and EDTA to chelate Mg²⁺ and stop the kinase reaction.

  • Kinase Reaction:

    • In a microplate, add the 2X inhibitor solution.

    • Add the 2X kinase/substrate solution.

    • Initiate the reaction by adding the 2X ATP solution.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).[9]

  • Detection:

    • Add the 2X stop/detection solution to each well.

    • Incubate at room temperature for 30-60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (donor and acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Determine IC50 values as described for the radiometric assay.[9]

Cellular Assays

1. NanoBRET™ Target Engagement Assay

This assay measures the binding of an inhibitor to its target kinase in living cells, providing a more physiologically relevant assessment of target engagement.

Protocol:

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a vector encoding the kinase of interest fused to NanoLuc® luciferase.

    • Plate the transfected cells in a multi-well plate and incubate overnight.[10]

  • Compound Treatment:

    • Treat the cells with the bromopyridine-derived inhibitor at a range of concentrations.

  • Tracer Addition:

    • Add a cell-permeable fluorescent tracer that also binds to the kinase of interest.

  • Luminescence Measurement:

    • Add the Nano-Glo® substrate to the wells.

    • Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-compatible plate reader.

  • Data Analysis:

    • Calculate the BRET ratio. A decrease in the BRET ratio indicates displacement of the tracer by the inhibitor.

    • Determine the IC50 value for target engagement in a cellular context.[10][11]

2. Cellular Phosphorylation Assay (Western Blot)

This method assesses the ability of an inhibitor to block the phosphorylation of a downstream substrate of the target kinase within a cellular context.

Protocol:

  • Cell Culture and Treatment:

    • Culture a cell line where the target kinase is active and phosphorylates a known substrate.

    • Treat the cells with the bromopyridine inhibitor at various concentrations for a specific duration.

  • Cell Lysis:

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[12]

  • Protein Quantification:

    • Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[13]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST, as milk contains phosphoproteins that can increase background).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[13]

  • Data Analysis:

    • Quantify the band intensity for the phosphorylated substrate.

    • To normalize, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) substrate protein.

    • Calculate the ratio of phosphorylated to total substrate to determine the extent of inhibition.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify these complex processes, the following diagrams illustrate a key signaling pathway and a representative experimental workflow.

G cluster_0 EGFR Signaling Pathway Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Bromopyridine Inhibitor Bromopyridine Inhibitor Bromopyridine Inhibitor->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of a bromopyridine-based inhibitor.

G cluster_1 TR-FRET Kinase Assay Workflow Prepare Reagents Prepare Reagents Add Inhibitor Add Inhibitor Prepare Reagents->Add Inhibitor Add Kinase/Substrate Add Kinase/Substrate Add Inhibitor->Add Kinase/Substrate Add ATP Add ATP Add Kinase/Substrate->Add ATP Incubate Incubate Add ATP->Incubate Add Stop/Detection Add Stop/Detection Incubate->Add Stop/Detection Read Plate Read Plate Add Stop/Detection->Read Plate

Caption: A streamlined workflow for a TR-FRET-based kinase inhibition assay.

Conclusion

The selectivity profiling of kinase inhibitors is a multifaceted process that requires a combination of robust biochemical and cellular assays. Bromopyridine and related pyrimidine scaffolds continue to be a fertile ground for the discovery of potent and selective kinase inhibitors. By employing the detailed methodologies and comparative data presented in this guide, researchers can make more informed decisions in their drug discovery and development efforts, ultimately leading to safer and more effective targeted therapies.

References

  • A high-throughput radiometric kinase assay - PMC - NIH. (n.d.). Retrieved from [Link]

  • NanoBRET™ Live-Cell Kinase Selectivity Profiling Adapted for High-Throughput Screening. (2023). Methods in Molecular Biology, 2706, 97-124. doi: 10.1007/978-1-0716-3397-7_8
  • Previously reported novel bromo pyrimidine analogs as tyrosine kinase inhibitors. (n.d.). Retrieved from [Link]

  • Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. (2021). STAR Protocols, 2(4), 100822. doi: 10.1016/j.xpro.2021.100822
  • Radiometric kinase assays with scintillation counting - The Bumbling Biochemist. (2021, August 20). Retrieved from [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10). Retrieved from [Link]

  • Assaying Protein Kinase Activity with Radiolabeled ATP - PMC. (2017, May 26). Retrieved from [Link]

  • NanoBRET™ Live-Cell Kinase Selectivity Profiling Adapted for High-Throughput Screening. (n.d.). Retrieved from [Link]

  • NanoBRET™ Live-Cell Kinase Selectivity Profiling Adapted for High-Throughput Screening. (2023, August 9). Retrieved from [Link]

  • Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC. (n.d.). Retrieved from [Link]

  • 7 Ways to Study Protein Phosphorylation - RayBiotech. (2020, May 11). Retrieved from [Link]

  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit - YouTube. (2024, June 11). Retrieved from [Link]

  • The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PMC. (n.d.). Retrieved from [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC. (n.d.). Retrieved from [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. (2021, August 26). Retrieved from [Link]

  • Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity - NIH. (n.d.). Retrieved from [Link]

  • Detection of Phosphorylated Proteins by Western Blotting | Bio-Rad Antibodies. (n.d.). Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14). Retrieved from [Link]

  • Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity - PubMed. (2016, May 20). Retrieved from [Link]

  • Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity (Journal Article) | OSTI.GOV. (2016, May 20). Retrieved from [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. (n.d.). Retrieved from [Link]

  • General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC. (n.d.). Retrieved from [Link]

  • The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. - ResearchGate. (n.d.). Retrieved from [Link]

  • Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed. (2016, August 25). Retrieved from [Link]

  • Kinase selectivity. A ranked bar chart of selectivity scores (S(50%))... - ResearchGate. (n.d.). Retrieved from [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - Frontiers. (n.d.). Retrieved from [Link]

  • The selectivity of protein kinase inhibitors: a further update - PMC - NIH. (n.d.). Retrieved from [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - Reaction Biology. (2011, October 30). Retrieved from [Link]

  • IC50 values of selected bromophenol derivatives against five human cancer cell lines. - ResearchGate. (n.d.). Retrieved from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.). Retrieved from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PubMed Central. (n.d.). Retrieved from [Link]

  • Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes - Probe Reports from the NIH Molecular Libraries Program. (n.d.). Retrieved from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (2021, August 12). Retrieved from [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing. (n.d.). Retrieved from [Link]

Sources

Comparative

The Cyclobutane Ring: A Small Scaffold with a Big Impact on Drug ADME Properties

A Senior Application Scientist's Guide to Absorption, Distribution, Metabolism, and Excretion of Cyclobutane-Containing Therapeutics Introduction: The Rise of a Strained Scaffold in Medicinal Chemistry For researchers, s...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Absorption, Distribution, Metabolism, and Excretion of Cyclobutane-Containing Therapeutics

Introduction: The Rise of a Strained Scaffold in Medicinal Chemistry

For researchers, scientists, and drug development professionals, the quest for molecular architectures that confer favorable pharmacokinetic properties is a central theme in modern medicinal chemistry. Among the various structural motifs employed, the cyclobutane ring has emerged as a powerful tool for enhancing the drug-like characteristics of therapeutic agents.[1] Its unique puckered three-dimensional structure, conformational rigidity, and increased sp3 character offer distinct advantages over more traditional, planar aromatic systems.[1][2] This guide provides an in-depth comparison of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of cyclobutane-containing drugs, supported by experimental data and detailed protocols for key in vitro assays. We will explore how this small, strained ring can be strategically employed to improve metabolic stability, modulate permeability, and ultimately enhance the pharmacokinetic profile of drug candidates.[3][4]

The inclusion of a cyclobutane moiety can significantly alter a molecule's interaction with metabolic enzymes and transporters, often leading to improved oral bioavailability and a more predictable in vivo performance.[4] We will delve into the ADME profiles of three notable cyclobutane-containing drugs—nirmatrelvir , venetoclax , and voclosporin —and compare the influence of the cyclobutane ring with relevant structural analogs where applicable.

Absorption: Navigating the Intestinal Barrier

A drug's journey into the systemic circulation begins with its absorption across the intestinal epithelium. This process is governed by a delicate balance of physicochemical properties, including solubility and permeability, as well as interactions with efflux transporters like P-glycoprotein (P-gp).

The conformational rigidity imparted by a cyclobutane ring can influence a molecule's ability to traverse the cell membrane.[5] By locking a portion of the molecule into a specific conformation, the entropic penalty of binding to transporters or traversing the lipid bilayer can be reduced.[3]

Case Study: Voclosporin vs. Cyclosporine

A compelling example of the cyclobutane's influence on ADME can be seen in the comparison of voclosporin and its parent compound, cyclosporine. Voclosporin, an analog of cyclosporine, features a modification at the amino acid-1 position which enhances its metabolic stability.[6] While both are potent calcineurin inhibitors, their pharmacokinetic profiles exhibit notable differences that can be attributed in part to their structural variations.[7][8]

ParameterVoclosporinCyclosporineFold Difference
Potency (IC50) LowerHigher~2-4x more potent
Typical Oral Dose 23.7 mg BID100-300 mg BIDLower dose
Bioavailability ~41.5%~20-50%Similar
Metabolism Primarily by CYP3A4Primarily by CYP3A4Similar pathway
Major Metabolites Less active metaboliteMultiple active metabolitesCleaner metabolite profile

Data compiled from multiple sources.[6][9][10]

The structural modifications in voclosporin, while not directly involving a cyclobutane ring, highlight how subtle changes can impact ADME properties. The enhanced metabolic stability of voclosporin leads to a more predictable pharmacokinetic profile with fewer active metabolites compared to cyclosporine.[6]

Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 permeability assay is the industry standard for predicting in vivo drug absorption.[11] This assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form a polarized epithelium with tight junctions, mimicking the intestinal barrier.[12]

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transwell® inserts (24-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell® inserts at a density of 6 x 10⁴ cells/cm². Culture for 21-28 days to allow for monolayer formation and differentiation. Change the culture medium every 2-3 days.[11]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers using a voltmeter. Only use monolayers with TEER values >250 Ω·cm².

  • Assay Preparation: Wash the monolayers twice with pre-warmed HBSS. Pre-incubate the monolayers with HBSS for 30 minutes at 37°C.

  • Bidirectional Permeability Measurement:

    • Apical to Basolateral (A→B): Add the test compound (e.g., 10 µM in HBSS) to the apical (donor) compartment. Add fresh HBSS to the basolateral (receiver) compartment.

    • Basolateral to Apical (B→A): Add the test compound to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.

  • Incubation and Sampling: Incubate the plates for 2 hours at 37°C with gentle shaking. At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Analysis: Quantify the concentration of the test compound in the samples using a validated LC-MS/MS method.

  • Data Calculation:

    • Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[12]

    • Calculate the efflux ratio (ER): ER = Papp (B→A) / Papp (A→B) An ER > 2 suggests the compound is a substrate for an efflux transporter like P-gp.[12]

Caco2_Workflow cluster_prep Cell Culture & Monolayer Formation cluster_assay Permeability Assay cluster_analysis Analysis & Calculation seed Seed Caco-2 cells on Transwell® inserts differentiate Culture for 21-28 days to differentiate seed->differentiate teer Measure TEER to confirm monolayer integrity differentiate->teer wash Wash monolayer with HBSS teer->wash preincubate Pre-incubate with HBSS wash->preincubate dose Add test compound to donor side preincubate->dose incubate Incubate for 2 hours at 37°C dose->incubate sample Collect samples from donor and receiver incubate->sample lcms Quantify compound concentration by LC-MS/MS sample->lcms papp Calculate Papp lcms->papp er Calculate Efflux Ratio papp->er

Caco-2 Permeability Assay Workflow

Distribution: Reaching the Target

Once in the bloodstream, a drug's distribution to its target tissues is influenced by its binding to plasma proteins. Only the unbound fraction of a drug is free to exert its pharmacological effect. The unique physicochemical properties of the cyclobutane ring can influence plasma protein binding.

Experimental Protocol: Plasma Protein Binding (Equilibrium Dialysis)

Equilibrium dialysis is the gold standard for determining the extent of a drug's binding to plasma proteins.[13] This method involves dialyzing a drug-spiked plasma sample against a buffer solution until the concentration of the unbound drug reaches equilibrium across a semipermeable membrane.[14]

Objective: To determine the percentage of a test compound bound to plasma proteins.

Materials:

  • Rapid Equilibrium Dialysis (RED) device or similar

  • Human plasma (or other species as required)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound and control compounds (e.g., warfarin for high binding, atenolol for low binding)

  • LC-MS/MS system for analysis

Procedure:

  • Sample Preparation: Spike the test compound into plasma at the desired concentration (e.g., 1 µM).

  • Dialysis Setup: Add the drug-spiked plasma to one chamber of the dialysis unit and PBS to the other chamber.

  • Incubation: Incubate the dialysis unit at 37°C with shaking for 4-6 hours to reach equilibrium.

  • Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching: To avoid analytical artifacts, add blank plasma to the buffer aliquot and PBS to the plasma aliquot to match the matrix composition.

  • Analysis: Quantify the concentration of the test compound in both aliquots using a validated LC-MS/MS method.

  • Data Calculation:

    • Calculate the fraction unbound (fu) using the following equation: fu = C_buffer / C_plasma where C_buffer is the concentration in the buffer chamber and C_plasma is the concentration in the plasma chamber.

    • Calculate the percentage bound: % Bound = (1 - fu) * 100

PPB_Workflow cluster_prep Sample Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis & Calculation spike Spike test compound into plasma load Load plasma and buffer into dialysis unit spike->load incubate Incubate at 37°C to reach equilibrium load->incubate sample Collect aliquots from both chambers incubate->sample matrix_match Matrix match samples sample->matrix_match lcms Quantify concentration by LC-MS/MS matrix_match->lcms calculate Calculate fraction unbound and % bound lcms->calculate

Plasma Protein Binding Assay Workflow

Metabolism: The Role of the Cyclobutane in Enhancing Stability

Metabolic stability is a critical determinant of a drug's half-life and oral bioavailability. The cyclobutane ring is often incorporated into drug candidates to block metabolically labile sites and improve resistance to degradation by cytochrome P450 (CYP) enzymes.[15][16] Its saturated, sterically hindered nature makes it less susceptible to oxidative metabolism compared to electron-rich aromatic rings or flexible alkyl chains.[2]

Comparative In Vitro Metabolism of Cyclobutane Analogs

A study comparing CF3-substituted cyclobutane and cyclopropane analogs to their corresponding tert-butyl parent compounds provides compelling evidence for the metabolic stabilizing effect of these small rings.

Compound SeriesAnalogIntrinsic Clearance (CLint) (µL/min/mg protein)
Model Amide 2 tert-Butyl12
CF3-Cyclopropane1
CF3-Cyclobutane1
Butenafine tert-Butyl30
CF3-Cyclopropane21
CF3-Cyclobutane21

Data sourced from Mykhailiuk et al. (2024).[14][17]

In the case of Model Amide 2 and Butenafine, the introduction of either a CF3-cyclopropane or a CF3-cyclobutane ring resulted in a significant decrease in intrinsic clearance, indicating enhanced metabolic stability.[14][17]

Experimental Protocol: Liver Microsomal Stability Assay

This assay is a cornerstone of in vitro ADME profiling, providing a measure of a compound's intrinsic clearance by hepatic enzymes.[15]

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound in the presence of liver microsomes.

Materials:

  • Pooled human liver microsomes (or other species)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Test compound and positive control (e.g., testosterone)

  • Acetonitrile with an internal standard for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare working solutions of the test compound, positive control, and liver microsomes in phosphate buffer.

  • Incubation: In a 96-well plate, pre-warm the microsomal solution and test compound solution at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final mixture should contain the test compound (e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL), and the NADPH regenerating system.[15]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

  • Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis & Calculation prepare_solutions Prepare working solutions pre_warm Pre-warm solutions at 37°C prepare_solutions->pre_warm initiate_reaction Initiate reaction with NADPH pre_warm->initiate_reaction time_points Terminate reaction at time points initiate_reaction->time_points process_samples Centrifuge and collect supernatant time_points->process_samples lcms Quantify parent compound by LC-MS/MS process_samples->lcms calculate Calculate t½ and CLint lcms->calculate

Liver Microsomal Stability Assay Workflow

Excretion: The Final Step in Drug Disposition

The elimination of a drug and its metabolites from the body, primarily through the kidneys and liver, is the final phase of its pharmacokinetic journey. The structural features of a drug, including the presence of a cyclobutane ring, can influence its route and rate of excretion.

Spotlight on Cyclobutane-Containing Therapeutics

Nirmatrelvir (Paxlovid™)

Nirmatrelvir is an orally bioavailable inhibitor of the SARS-CoV-2 main protease.[12] It is co-administered with ritonavir, a potent CYP3A4 inhibitor, to boost its plasma concentrations.[11] When administered with ritonavir, nirmatrelvir's primary route of elimination is renal excretion.[18]

ADME ParameterNirmatrelvir (with Ritonavir)
Absorption (Tmax) ~3 hours
Distribution (Plasma Protein Binding) ~69%
Metabolism Minimal due to ritonavir co-administration
Excretion Primarily renal

Data compiled from multiple sources.[11][12]

Venetoclax

Venetoclax is a selective inhibitor of the B-cell lymphoma-2 (Bcl-2) protein.[2] It is a high molecular weight, hydrophobic compound with poor aqueous solubility.[2] Its metabolism is primarily mediated by CYP3A4.[2]

ADME ParameterVenetoclax
Absorption (Tmax) 5-8 hours
Distribution (Plasma Protein Binding) >99%
Metabolism Primarily by CYP3A4
Excretion >99.9% in feces

Data compiled from multiple sources.[2][13]

The complex structure of venetoclax, which does not contain a simple cyclobutane ring but rather a more complex cyclohexene moiety, presents a different set of ADME challenges compared to smaller, more rigid molecules.

Conclusion: A Versatile Tool for Optimizing Drug Properties

The cyclobutane ring is a valuable and increasingly utilized scaffold in medicinal chemistry for enhancing the ADME properties of therapeutic agents.[3][4] Its ability to confer conformational rigidity, block metabolic hotspots, and improve physicochemical properties makes it a powerful tool for overcoming common drug development hurdles.[16][19] As demonstrated by the comparative data and the pharmacokinetic profiles of marketed drugs, the strategic incorporation of a cyclobutane moiety can lead to improved metabolic stability, modulated permeability, and a more favorable overall pharmacokinetic profile. The in vitro assays detailed in this guide provide a robust framework for evaluating the impact of such structural modifications and for selecting drug candidates with a higher probability of clinical success.

References

Sources

Validation

A Researcher's Guide to Cross-Reactivity Screening of Novel Kinase Inhibitors

In the landscape of modern drug discovery, particularly in oncology, protein kinases stand out as pivotal targets.[1][2] The human genome encodes over 500 kinases, which together orchestrate a vast network of cellular si...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, protein kinases stand out as pivotal targets.[1][2] The human genome encodes over 500 kinases, which together orchestrate a vast network of cellular signaling pathways governing processes from proliferation to apoptosis.[2][3] Dysregulation of these enzymes is a hallmark of numerous diseases, making kinase inhibitors a cornerstone of targeted therapies.[4][5] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[6][7][8] Off-target effects are not merely a theoretical concern; they can lead to unforeseen toxicities or, in some cases, serendipitous therapeutic benefits.[3][9][10][11] Therefore, a rigorous and comprehensive cross-reactivity screening of novel inhibitors is not just a regulatory hurdle but a fundamental step in understanding a compound's true mechanism of action and predicting its clinical performance.[12][13]

This guide provides an in-depth comparison of current methodologies for kinase inhibitor profiling, offering insights into experimental design, data interpretation, and the strategic selection of screening platforms.

The Rationale for Kinome-Wide Selectivity Profiling

The journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with meticulous characterization. Early-stage assessment of an inhibitor's potency against its intended target is crucial, but a narrow focus can be misleading. Kinome-wide screening provides a broader perspective, enabling researchers to:

  • Identify Off-Target Liabilities: Unforeseen inhibition of other kinases can lead to adverse effects.[3][14] Proactively identifying these interactions allows for early-stage medicinal chemistry efforts to mitigate these risks.

  • Uncover Polypharmacology: Inhibition of multiple kinases can sometimes be therapeutically advantageous, contributing to a drug's efficacy through synergistic pathway modulation.[3][11] Understanding this "beneficial promiscuity" is key to elucidating the complete pharmacological profile.

  • Validate the On-Target Effect: A highly selective inhibitor serves as a superior tool for validating the biological role of its target kinase in disease models. Ambiguous results arising from off-target activities can be minimized.

  • Guide Lead Optimization: Comprehensive selectivity data provides a roadmap for structure-activity relationship (SAR) studies, enabling chemists to design more potent and selective next-generation inhibitors.[13]

Comparative Analysis of Kinase Screening Platforms

The choice of a screening platform is a critical decision dictated by the stage of drug discovery, the specific research question, and available resources. Broadly, these platforms can be categorized into biochemical assays and cell-based assays.

Biochemical Assays: A Direct Measure of Interaction

Biochemical assays directly measure the interaction between an inhibitor and a purified kinase.[15] They are the workhorses of early-stage drug discovery, offering high throughput and a clear, direct readout of inhibitory activity.

1. Radiometric Assays: Historically considered the "gold standard," radiometric assays directly measure the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[4][16][17]

  • Principle: The amount of incorporated radioactivity is directly proportional to kinase activity.

  • Advantages: High sensitivity, physiological relevance when conducted at appropriate ATP concentrations, and compatibility with virtually any kinase-substrate pair.[4][16][18]

  • Disadvantages: Requires handling of radioactive materials and specialized disposal, making it less amenable to high-throughput screening (HTS) in some settings.[4][18]

2. Fluorescence-Based Assays: These assays have gained popularity due to their adaptability to HTS formats and avoidance of radioactivity.[17][19]

  • Fluorescence Polarization (FP): This method relies on the change in polarization of fluorescently labeled substrate upon phosphorylation.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET assays measure the transfer of energy between a donor and an acceptor fluorophore, which are brought into proximity by a phosphorylation event.

  • Advantages: Homogeneous "mix-and-read" format, high throughput, and reduced compound interference with far-red tracers.[4][20]

  • Disadvantages: Potential for false positives from fluorescent compounds and may require modified substrates.[21]

3. Luminescence-Based Assays: These assays typically measure the amount of ATP consumed or ADP produced during the kinase reaction.[18]

  • Principle: The ADP-Glo™ Kinase Assay, for example, converts the ADP generated into ATP, which is then used in a luciferase-luciferin reaction to produce a luminescent signal.[5][21]

  • Advantages: High sensitivity, broad dynamic range, and suitability for kinases with high ATP Kₘ values.[21]

  • Disadvantages: Can be susceptible to interference from compounds that affect luciferase activity.

4. Mobility Shift Assays: This technique leverages the change in charge of a peptide substrate upon phosphorylation, which alters its mobility in a microfluidic device.[18]

  • Principle: Phosphorylated and unphosphorylated substrates are separated and quantified based on their electrophoretic mobility.

  • Advantages: Direct measurement, low enzyme and substrate consumption.

  • Disadvantages: May have lower throughput compared to other non-radiometric methods.

Cell-Based Assays: Probing Activity in a Physiological Context

While biochemical assays provide a clean measure of inhibitor-kinase interaction, they do not fully recapitulate the complex cellular environment.[15] Cell-based assays bridge this gap by assessing an inhibitor's effect on kinase activity within living cells.[22][23]

1. Target Engagement Assays: These assays confirm that an inhibitor can bind to its target within the cell. The NanoBRET™ Target Engagement Assay is a prominent example.

  • Principle: It measures the binding of a fluorescent tracer to a NanoLuc® luciferase-tagged kinase. An inhibitor will compete with the tracer, leading to a decrease in the BRET signal.

  • Advantages: Provides a direct measure of target binding in a physiological setting, can determine compound permeability.[23]

  • Disadvantages: Relies on the overexpression of the target kinase, which may not reflect endogenous protein levels.[22]

2. Cellular Phosphorylation Assays: These assays quantify the phosphorylation of a specific downstream substrate of the target kinase.

  • Principle: Typically uses phospho-specific antibodies in formats like Western blotting, ELISA, or high-content imaging to detect changes in substrate phosphorylation upon inhibitor treatment.

  • Advantages: Measures the functional consequence of kinase inhibition in a native cellular context.

  • Disadvantages: Development can be challenging as it requires specific antibodies and knowledge of the downstream signaling pathway.[22]

3. Cell Proliferation/Viability Assays: For kinases that are drivers of cell proliferation, such as in cancer, their inhibition leads to a decrease in cell growth or viability.

  • Principle: Assays like the Ba/F3 cell proliferation assay utilize cell lines whose survival is dependent on the activity of a specific oncogenic kinase.[5][22]

  • Advantages: Provides a clear phenotypic readout of an inhibitor's efficacy.

  • Disadvantages: An indirect measure of kinase inhibition and can be influenced by off-target effects that also impact cell viability.

Experimental Design and Data Interpretation: A Step-by-Step Guide

A well-designed cross-reactivity screening cascade is essential for generating reliable and actionable data.

Tier 1: Single-Concentration Screening

The initial step often involves screening the inhibitor at a single, relatively high concentration (e.g., 1 or 10 µM) against a large panel of kinases.[24]

  • Objective: To identify a broad set of potential on- and off-targets.

  • Data Output: Typically expressed as a percentage of inhibition relative to a control.

Tier 2: Dose-Response Analysis (IC50 Determination)

For kinases that show significant inhibition in the primary screen (e.g., >70% inhibition), a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC50).[24]

  • Objective: To quantify the potency of the inhibitor against each identified target.

  • Data Output: IC50 values, which are then used for more detailed selectivity analysis.

Data Visualization and Quantifying Selectivity

Raw IC50 values across a large panel can be difficult to interpret. Several methods are used to visualize and quantify selectivity.

1. Kinase Phylogenetic Tree Representation: Mapping the inhibition data onto a kinase phylogenetic tree provides an intuitive visualization of the inhibitor's selectivity across different kinase families.[6][25][26]

// Kinase Groups AGC [label="AGC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CAMK [label="CAMK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CMGC [label="CMGC", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; TK [label="TK", fillcolor="#34A853", fontcolor="#FFFFFF"]; TKL [label="TKL", fillcolor="#5F6368", fontcolor="#FFFFFF"]; STE [label="STE", fillcolor="#4285F4", fontcolor="#FFFFFF", width=0.4]; CK1 [label="CK1", fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.4]; OTHER [label="Other", fillcolor="#FBBC05", fontcolor="#FFFFFF", width=0.4];

// Connections from Center center -> AGC; center -> CAMK; center -> CMGC; center -> TK; center -> TKL; center -> STE; center -> CK1; center -> OTHER;

// Subfamilies (Example for TK) sub_TK1 [label="Src", fillcolor="#34A853", fontcolor="#FFFFFF", width=0.3]; sub_TK2 [label="Abl", fillcolor="#34A853", fontcolor="#FFFFFF", width=0.3]; sub_TK3 [label="EGFR", fillcolor="#34A853", fontcolor="#FFFFFF", width=0.3]; TK -> sub_TK1; TK -> sub_TK2; TK -> sub_TK3;

// Subfamilies (Example for CMGC) sub_CMGC1 [label="CDK", fillcolor="#FBBC05", fontcolor="#FFFFFF", width=0.3]; sub_CMGC2 [label="MAPK", fillcolor="#FBBC05", fontcolor="#FFFFFF", width=0.3]; CMGC -> sub_CMGC1; CMGC -> sub_CMGC2; } caption: "Kinase Phylogenetic Tree Visualization"

2. Selectivity Score (S-Score): The S-score is a quantitative measure of selectivity, calculated by dividing the number of kinases inhibited above a certain threshold (e.g., Kd < 3 µM) by the total number of kinases tested.[3][27] A lower S-score indicates higher selectivity.

3. Gini Coefficient and Entropy Score: These are more advanced metrics that provide a single value to represent the distribution of an inhibitor's potency across the kinome. A lower entropy score or a higher Gini coefficient generally signifies greater selectivity.[24]

Case Study: Profiling a Hypothetical Novel Inhibitor "Inhibitor-X"

To illustrate the practical application of these principles, let's consider a hypothetical novel inhibitor, "Inhibitor-X," designed to target Aurora Kinase A (AURKA).

Experimental Workflow:

  • Primary Screen: Inhibitor-X is screened at 1 µM against a panel of 400 kinases using a radiometric assay.

  • Hit Identification: 15 kinases show >70% inhibition.

  • IC50 Determination: A 10-point dose-response curve is generated for these 15 kinases.

  • Data Analysis: The IC50 values are tabulated and visualized.

Table 1: IC50 Profile of Inhibitor-X and a Comparator

KinaseInhibitor-X IC50 (nM)Comparator-A IC50 (nM)
AURKA 5 10
AURKB2515
AURKC5030
PLK1150500
FLT3800>10,000
VEGFR21,200>10,000
ABL1>10,0002,500
SRC>10,0003,000

Interpretation:

  • On-Target Potency: Inhibitor-X is highly potent against the intended target, AURKA.

  • Selectivity Profile: It exhibits some cross-reactivity with other Aurora family members (AURKB, AURKC) and PLK1, which is structurally related. However, it is significantly more selective than Comparator-A against unrelated kinases like ABL1 and SRC.

  • Selectivity Score Calculation (S(100nM)):

    • Inhibitor-X: 3 kinases / 400 kinases = 0.0075

    • Comparator-A: 3 kinases / 400 kinases = 0.0075

    • Note: At this threshold, the S-score is identical. A more stringent threshold or a different metric like the Gini coefficient might reveal greater differences.

G cluster_0 Biochemical Profiling cluster_1 Data Analysis & Visualization cluster_2 Cellular Validation Primary Screen Primary Screen (1 uM, 400 Kinases) Hit Identification Hit Identification (>70% Inhibition) Primary Screen->Hit Identification IC50 Determination IC50 Determination (10-point curve) Hit Identification->IC50 Determination Selectivity Analysis Selectivity Analysis (S-Score, Gini) IC50 Determination->Selectivity Analysis Kinome Tree Mapping Kinome Tree Mapping Selectivity Analysis->Kinome Tree Mapping Target Engagement Target Engagement (NanoBRET) Kinome Tree Mapping->Target Engagement Phenotypic Assay Phenotypic Assay (Cell Viability) Target Engagement->Phenotypic Assay

Conclusion: A Holistic Approach to Selectivity Profiling

The selection of a kinase inhibitor for clinical development is a multifaceted process that hinges on a deep understanding of its selectivity profile. A comprehensive cross-reactivity screening strategy, employing a tiered approach that combines high-throughput biochemical assays with physiologically relevant cell-based validation, is paramount. By moving beyond simple on-target potency and embracing a kinome-wide perspective, researchers can make more informed decisions, mitigate risks, and ultimately develop safer and more effective targeted therapies. The methodologies and data interpretation frameworks outlined in this guide provide a robust foundation for navigating the complexities of kinase inhibitor selectivity profiling.

References

  • Baggelaar, M. P., et al. (2025). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Molecular & Cellular Proteomics, 24(2), 100906. [Link]

  • Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), 7898–7914. [Link]

  • Creative Bioarray. (n.d.). Kinase Screening and Profiling. Retrieved from [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • Gao, Y., et al. (2013). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. Cell Reports, 5(2), 534–546. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]

  • Lin, H., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(14), i579–i587. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(7), 1723–1740. [Link]

  • Wodicka, L. M., et al. (2010). Activation state-dependent binding of small molecule kinase inhibitors: structural insights from biochemistry. Chemistry & Biology, 17(11), 1241–1249. [Link]

Sources

Comparative

A Researcher's Guide to Characterizing Off-Target Effects of Novel 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic Acid Derivatives

Introduction: The Imperative of Selectivity in Drug Discovery In the quest for novel therapeutics, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most significant...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the quest for novel therapeutics, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most significant hurdles is ensuring the compound's selectivity for its intended biological target. Off-target effects, where a drug interacts with unintended proteins or pathways, are a primary cause of adverse drug reactions and late-stage clinical trial failures.[1][2] The molecule at the center of our discussion, 1-(5-bromopyridin-2-yl)cyclobutanecarboxylic acid and its derivatives, represents a common starting point in drug discovery: a novel chemical scaffold with potential therapeutic value.[3][4][5][6][7] However, without a thorough understanding of its broader biological interactions, its true potential remains obscured.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically characterize the off-target effects of such novel chemical entities. We will move beyond a mere listing of techniques, instead focusing on building a logical, multi-pronged strategy. By integrating computational, biochemical, and cell-based assays, we can construct a robust "selectivity roadmap" that not only identifies potential liabilities but also builds confidence in a compound's mechanism of action, ultimately de-risking its progression towards the clinic.[8][9]

Pillar 1: Foundational Strategy - A Multi-Pronged Approach to De-Risking

No single assay can provide a complete picture of a compound's off-target profile. A self-validating and robust strategy relies on the convergence of evidence from orthogonal methods. Early-stage screening can be broad and predictive, while later-stage assays should provide definitive, mechanistic insights in a physiologically relevant context. Our recommended workflow progresses from broad, predictive methods to highly specific, cell-based validation.

cluster_0 Early Stage (Broad Screening) cluster_1 Late Stage (Cellular Validation) a In Silico Profiling (Predictive) b In Vitro Safety Panels (Broad Biochemical/Functional) a->b Guide panel selection d Phenotypic Screening (Unbiased Cellular) b->d Explain phenotypes c Broad Kinase Screening (Biochemical) e Cellular Thermal Shift Assay (CETSA) (Target Engagement) c->e Confirm cellular activity f Chemical Proteomics (Unbiased Target ID) d->f Identify novel targets e->f Validate binding partners

Caption: Integrated workflow for off-target characterization.

Pillar 2: Comparative Analysis of Core Methodologies

The selection of appropriate assays is critical. Here, we compare key methodologies, outlining their principles, causality behind their use, and the type of data they generate. For illustrative purposes, we will consider a hypothetical derivative, "Compound X," derived from our core scaffold.

In Silico Off-Target Prediction
  • Principle & Rationale: This computational approach uses the chemical structure of Compound X to predict potential off-target interactions based on ligand-based or structure-based models derived from large databases of known drug-target interactions.[10][11] It is a cost-effective first step to generate hypotheses and guide the selection of subsequent experimental assays.[12]

  • Data Interpretation: The output is a ranked list of potential off-targets with associated prediction scores or probabilities. High-scoring predictions should be prioritized for experimental validation.

  • Limitations: These methods are predictive and can suffer from false positives and negatives. They are dependent on the quality and coverage of the training data.[10]

Predicted Off-TargetPrediction ScoreTarget FamilyImplication
On-Target (Hypothetical) 0.95KinaseExpected Activity
hERG 0.88Ion ChannelHigh risk of cardiotoxicity
5-HT2B Receptor 0.75GPCRRisk of valvulopathy
Cyclooxygenase-2 (COX-2) 0.65EnzymePotential for anti-inflammatory effects or GI toxicity

Table 1: Example in silico prediction results for Compound X.

In Vitro Safety Pharmacology Panels
  • Principle & Rationale: These are broad screening panels that test Compound X against a collection of targets known to be implicated in adverse drug reactions.[8][13][14] Commercial services like Eurofins' SafetyScreen™ or Reaction Biology's InVEST™ panels provide standardized assays against dozens of receptors, transporters, enzymes, and ion channels.[8][13] This is a foundational step in preclinical safety assessment required by regulatory agencies.[1][9]

  • Data Interpretation: Results are typically provided as percent inhibition at one or two fixed concentrations (e.g., 1 µM and 10 µM). Any significant activity ("hit") should be followed up with dose-response studies to determine potency (IC50 or EC50).

  • Limitations: These are typically biochemical or simple functional assays and may not fully recapitulate the complexity of a cellular environment.[14]

compound Compound X panel Broad Target Panel (GPCRs, Ion Channels, Enzymes, etc.) compound->panel assay Binding or Functional Assay (e.g., Radioligand binding, FLIPR) panel->assay readout Data Readout (% Inhibition at 10 µM) assay->readout analysis Hit Identification & Prioritization readout->analysis cells Treat Intact Cells (Compound X vs. Vehicle) heat Heat Challenge (Temperature Gradient) cells->heat lyse Cell Lysis & Centrifugation (Separate Soluble/Aggregated Proteins) heat->lyse detect Detection of Soluble Protein (e.g., Western Blot) lyse->detect analyze Generate Melt Curve (Plot Soluble Protein vs. Temp) detect->analyze

Caption: General workflow of the Cellular Thermal Shift Assay (CETSA).

Phenotypic Screening
  • Principle & Rationale: In contrast to target-based screens, phenotypic screening is an unbiased approach that assesses the overall effect of a compound on a cell or organism. [15][16]By using high-content imaging or other readouts, one can screen for a desired therapeutic phenotype (e.g., cancer cell death) while simultaneously flagging unexpected or toxic phenotypes (e.g., mitochondrial dysfunction, cell cycle arrest). This approach can uncover novel mechanisms and off-target effects that would be missed by predefined target panels. [17][18]

  • Data Interpretation: The output can be complex, involving multiparametric analysis of cellular features. Hits are compounds that induce a specific phenotype of interest. Subsequent mechanism-of-action (MoA) studies, including chemical proteomics, are required to identify the target(s) responsible for the observed phenotype. [18]

  • Limitations: Identifying the specific off-target responsible for an observed phenotype can be a significant and resource-intensive challenge.

Pillar 3: Self-Validating Experimental Protocols

Trustworthy data is built on rigorous protocols. Below is a detailed protocol for a foundational assay that can be adapted in many laboratories to validate hits from broader screens.

Protocol: Western Blot-Based CETSA for Off-Target Validation

This protocol describes how to validate if Compound X binds to a suspected off-target (e.g., SRC kinase) in a human cell line.

1. Cell Culture and Treatment: a. Plate HEK293 cells (or another suitable cell line) and grow to 80-90% confluency. b. Treat cells with Compound X at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours in serum-free media.

2. Heat Challenge: a. Harvest cells by scraping and resuspend the cell pellet in PBS with protease and phosphatase inhibitors. [19] b. Aliquot the cell suspension into PCR tubes for each treatment group and temperature point. c. Place the PCR tubes in a thermal cycler and apply a temperature gradient (e.g., 40°C to 64°C in 3°C increments) for 3 minutes. d. Immediately cool the tubes on ice for 3 minutes to halt denaturation. [19]

3. Cell Lysis and Protein Quantification: a. Lyse the cells by repeated freeze-thaw cycles or by adding a suitable lysis buffer. b. Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins. [19] c. Transfer the supernatant (containing the soluble protein fraction) to a new tube. d. Determine the protein concentration of the soluble fraction using a BCA or Bradford assay.

4. Immunoblotting: a. Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer. b. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane. [20] c. Block the membrane and incubate with a primary antibody specific for the target of interest (e.g., anti-SRC). d. Incubate with an appropriate HRP-conjugated secondary antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

5. Data Analysis: a. Quantify the band intensities for each lane. b. For each treatment group, normalize the intensity at each temperature to the intensity of the lowest temperature point (e.g., 40°C). c. Plot the normalized soluble protein fraction against temperature to generate the CETSA melt curves. A rightward shift in the curve for Compound X-treated samples compared to the vehicle control indicates target engagement.

Conclusion: Building a Comprehensive Off-Target Profile

Characterizing the off-target effects of novel compounds like 1-(5-bromopyridin-2-yl)cyclobutanecarboxylic acid derivatives is not a single experiment but a systematic process of inquiry. By integrating predictive in silico methods, broad in vitro safety and kinase profiling, and targeted cellular validation with techniques like CETSA, researchers can build a comprehensive and reliable selectivity profile. This tiered approach allows for the early identification of potential safety liabilities, provides deeper insights into a compound's mechanism of action, and ultimately increases the probability of success in developing safer, more effective medicines.

References

  • MacDonald, M. L., Lamerdin, J., de Hoogt, R., & Zisling, J. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology. [Link]

  • Reaction Biology. Kinase Panel Screening Services. [Link]

  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. [Link]

  • ChemPartner. In Vitro Safety Pharmacology: A Roadmap to Safer and More Effective Drugs. [Link]

  • Pharmaron. Kinase Panel Profiling. [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]

  • BPS Bioscience. Kinase Screening and Profiling Services. [Link]

  • ICE Bioscience. Safety Pharmacology Services. [Link]

  • Whitebread, S., Hamon, J., Bojanic, D., & Urban, L. (2005). In vitro safety pharmacology profiling: what else beyond hERG?. Journal of Pharmacological and Toxicological Methods. [Link]

  • Patsnap. How can off-target effects of drugs be minimised?. [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Molina, D. M., Jafari, R., Ignatushchenko, M., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Science. [Link]

  • Chemical Probes. Off-target identification by chemical proteomics for the understanding of drug side effects. [Link]

  • Chen, R., Liu, X., & Li, H. (2023). In silico off-target profiling for enhanced drug safety assessment. Nature Communications. [Link]

  • Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. [Link]

  • Almqvist, H., Axelsson, H., & Jafari, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Ishida, T., & Kaku, Y. (2010). Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of Biochemistry. [Link]

  • Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Institutes of Health. [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. [Link]

  • Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Nature Reviews Drug Discovery. [Link]

  • Thermo Fisher Scientific. The growing concern of off-target effects: How to measure and minimize off-target effects in your genome editing experiments. [Link]

  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay. [Link]

  • Sunway Pharm Ltd. 1-(5-Bromopyridin-2-yl)cyclobutane-1-carboxylic acid. [Link]

  • Appretech Scientific Limited. 1-(5-bromopyridin-2-yl)cyclobutan-1-ol. [Link]

  • AbacipharmTech. 1-(5-Bromopyridin-2-yl)cyclobutanecarboxylic acid. [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid

Comprehensive Safety & Handling Guide: 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid Disclaimer: No specific Safety Data Sheet (SDS) for 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid (CAS No. 1382486-27-2) was pu...

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid

Disclaimer: No specific Safety Data Sheet (SDS) for 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid (CAS No. 1382486-27-2) was publicly available at the time of this writing. The following guidance is a synthesis of information from the SDSs of structurally related compounds, including brominated pyridines and carboxylic acids.[1] It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, institution-specific risk assessment. This guide provides essential safety and logistical information intended to answer specific operational questions for the safe handling and disposal of this compound.

Hazard Assessment & Synthesis

1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid is a molecule incorporating three key structural motifs: a pyridine ring, a bromine substituent, and a cyclobutane carboxylic acid group. Each of these contributes to the compound's anticipated hazard profile. Brominated organic compounds can present significant health risks, including toxicity and corrosivity.[2] Carboxylic acids are known to be irritants to the skin, eyes, and respiratory system.[3]

Based on close structural analogs such as 5-Bromopyridine-2-carboxylic acid and 1-(3-Chloropyridin-2-YL)cyclobutanecarboxylic acid, the primary hazards are anticipated to be skin irritation, serious eye irritation, and respiratory tract irritation.[4][5]

Anticipated Hazard Profile
Hazard CategoryAnticipated Hazard StatementRationale and Supporting Compounds
Skin Contact Causes skin irritation.[4][5]Carboxylic acid and pyridine functional groups are known skin irritants.
Eye Contact Causes serious eye irritation.[4][5]As a solid powder, the compound poses a significant risk of mechanical and chemical irritation to the eyes.
Inhalation May cause respiratory irritation.[4][5][6]Fine powders can be easily inhaled, causing irritation to the respiratory tract.
Ingestion Harmful if swallowed.[6]While specific data is absent, many functionalized organic compounds are toxic upon ingestion.
Reactivity Stable under normal conditions.[4]Incompatible with strong oxidizing agents, strong acids, and strong bases.[4][7]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to minimize exposure. The selection of PPE is not merely a checklist; it is a system designed to protect against the specific, anticipated hazards of this compound class.

Core PPE Requirements
PPE CategoryRecommended EquipmentJustification and Expert Insight
Eye and Face Protection ANSI Z87.1-compliant chemical safety goggles.[6] A face shield should be worn over goggles when handling larger quantities (>5g) or solutions where splashing is possible.[3][6]Goggles provide a seal against dust and splashes. The face shield offers a secondary, broader barrier of protection for the entire face, which is critical when the risk of dispersal increases.
Skin and Body Protection Gloves: Chemical-resistant nitrile or butyl rubber gloves.[3] Always inspect gloves for defects before use and practice double-gloving for enhanced protection. Change gloves immediately upon contamination.[6] Lab Coat: A chemical-resistant lab coat, fully buttoned.[6] Footwear: Fully enclosed shoes made of a non-porous material.[6]Nitrile gloves offer good resistance to a range of chemicals and are suitable for handling solids and preparing solutions.[3] The lab coat and enclosed shoes prevent incidental skin contact from spills or dust.
Respiratory Protection Primary Control: All manipulations of the solid compound must be conducted within a certified chemical fume hood to control dust and potential vapors at the source.[1][6] Secondary Control: If a fume hood is unavailable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory.[3][6]Engineering controls are always the first and most effective line of defense. A fume hood contains the hazard, protecting the user and the lab environment. A respirator should only be considered a secondary measure when engineering controls are insufficient.

Safe Handling & Operational Workflow

Adherence to a strict, logical workflow minimizes the potential for error and exposure. The following protocol outlines a self-validating system for handling 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid from preparation to cleanup.

G cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_cleanup Phase 3: Cleanup & Doffing prep_area 1. Designate & Verify Fume Hood Area prep_materials 2. Assemble All Required Materials prep_waste 3. Prepare Labeled Hazardous Waste Containers don_ppe 4. Don PPE (Correct Sequence) prep_waste->don_ppe handle_chem 5. Handle Chemical (Weighing, Transfer) don_ppe->handle_chem decon 6. Decontaminate Work Surface & Equipment handle_chem->decon doff_ppe 7. Doff PPE (Avoid Cross-Contamination) decon->doff_ppe wash 8. Wash Hands Thoroughly doff_ppe->wash

Caption: Standard operational workflow for handling hazardous chemical solids.

Step-by-Step Protocol
  • Preparation and Engineering Controls

    • Designated Area: All work with this compound must occur in a designated area within a chemical fume hood.[6]

    • Ventilation Check: Before starting, verify that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

    • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware) and the appropriate, clearly labeled waste containers before bringing the chemical into the hood.[6]

  • Donning PPE

    • Put on all required PPE as detailed in the table above. Ensure gloves are free of defects and fit properly.

  • Chemical Handling

    • To minimize dust, handle the solid carefully. Use a spatula to transfer the compound onto a weigh boat or into a vessel. Avoid pouring the powder directly from the bottle if it can create airborne dust.

    • If making a solution, add the solid to the solvent slowly. If adding to water, always add the acid to the water, not the reverse, to control any exothermic reactions.

  • Post-Handling and Decontamination

    • After handling is complete, securely cap the original container.

    • Decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) followed by soap and water.[1]

  • Doffing PPE

    • Remove PPE in the correct order to avoid cross-contamination: remove gloves first, followed by the face shield/goggles, and then the lab coat.[6]

Spill, Exposure, and Disposal Management

Emergency Exposure Procedures
Exposure RouteImmediate Action Protocol
Skin Contact Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][7] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][7]
Ingestion Do NOT induce vomiting.[7] Clean mouth with water and drink plenty of water afterwards.[4] Seek immediate medical attention.
Spill Response
  • Minor Spill (<1g in a fume hood): Alert personnel in the immediate area.[2] Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand). Carefully collect the absorbed material into a labeled hazardous waste container.[2] Decontaminate the area.

Waste Disposal Plan

Improper disposal of brominated organic compounds can cause significant environmental harm.[2] This compound must be treated as halogenated organic waste .

Caption: Waste disposal decision workflow for halogenated compounds.

  • Waste Segregation: All brominated organic wastes must be collected in a dedicated container and must not be mixed with non-halogenated organic waste.[2]

  • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled "Hazardous Halogenated Organic Solid Waste" container.[2][6]

  • Liquid Waste: Any aqueous or organic solutions containing the compound must be collected in a labeled "Hazardous Halogenated Organic Liquid Waste" container.[2] Do not empty into drains.[1]

  • Disposal Method: Final disposal must be conducted through a licensed hazardous waste disposal company, typically via chemical incineration.[1][9] Adhere strictly to all applicable federal, state, and local environmental regulations.[1]

Storage and Stability

  • Location: Store in a cool, dry, well-ventilated area.[2][4]

  • Container: Keep the container tightly sealed to prevent moisture ingress and release of dust.[2][4]

  • Conditions to Avoid: Protect from direct sunlight, heat, and moisture.[1][2]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[2][4]

References

  • Application Notes and Protocols for the Safe Storage and Handling of Bromin
  • Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid. Benchchem.
  • Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid. Benchchem.
  • What PPE Should You Wear When Handling Acid 2025?. LeelineWork.
  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response.
  • Bromination Process For Disposal Of Spilled Hazardous M
  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Unknown Source.
  • SAFETY D
  • Personal Protective Equipment (PPE). CHEMM.
  • 2-bromopyridine. Organic Syntheses Procedure.
  • SAFETY DATA SHEET - 5-Bromopyridine-2-carboxylic acid. Fisher Scientific.
  • SAFETY D
  • Bromine w
  • How to carry out bromination of pyridine at 2- or 4- positions?.
  • Technical Support Center: Work-up Procedures for Reactions Containing Pyridine Compounds. Benchchem.
  • Bromopyridine: Common isomorphs, synthesis, applic
  • Aldrich 554146 - SAFETY D
  • SAFETY DATA SHEET - 1,1-Cyclobutanedicarboxylic acid. Fisher Scientific.
  • Material Safety Data Sheet - Cyclobutane-1,1-dicarboxylic acid. Pi Chemicals.
  • Bromine Recycling in the Chemical Industry An Example of Circular Economy. CHIMIA.
  • SAFETY DATA SHEET - Cyclobutanecarboxylic acid. Fisher Scientific.
  • WO2019145177A1 - Bromination of pyridine derivatives.
  • 1-(5-Bromopyridin-2-yl)cyclobutane-1-carboxylic acid. Sunway Pharm Ltd.
  • 1-(3-Chloropyridin-2-YL)cyclobutanecarboxylic acid. AK Scientific, Inc.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.